molecular formula C20H19NO5 B3420816 Chelidonine CAS No. 20267-87-2

Chelidonine

Cat. No.: B3420816
CAS No.: 20267-87-2
M. Wt: 353.4 g/mol
InChI Key: GHKISGDRQRSCII-ZOCIIQOWSA-N
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Description

Chelidonine is an alkaloid fundamental parent, a benzophenanthridine alkaloid and an alkaloid antibiotic.
This compound has been reported in Stylophorum lasiocarpum, Chelidonium majus, and other organisms with data available.
This compound is an isolate of Papaveraceae with acetylcholinesterase and butyrylcholinesterase inhibitory activity.
benzophenanthridine derived from scoulerine from Chelidonium majus;  RN given refers to parent cpd (this compound, (5bR-(5balpha,6beta,12alpha))-isomer)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKISGDRQRSCII-ZOCIIQOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4312-31-6 (hydrochloride), 63937-19-9 (sulfate)
Record name Chelidonine
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DSSTOX Substance ID

DTXSID10878474
Record name Chelidonine
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Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20267-87-2, 476-32-4
Record name (±)-Chelidonine
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Record name (+)-Chelidonine
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Record name Chelidonine
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Record name Chelidonine (+-)-
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Record name CHELIDONINE
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Record name CHELIDONINE, (±)-
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Foundational & Exploratory

Chelidonine: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine is a prominent benzophenanthridine alkaloid primarily sourced from Chelidonium majus L., commonly known as greater celandine. This document provides a comprehensive technical overview of this compound, covering its natural distribution, detailed extraction and purification methodologies, and its mechanisms of action with a focus on its anticancer properties. Quantitative data on alkaloid content and biological activity are presented in tabular format for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key analytical and biological assays and visualizes the principal signaling pathways modulated by this compound through Graphviz diagrams.

Natural Sources of this compound

The primary and most significant natural source of this compound is the perennial herbaceous plant Chelidonium majus L., belonging to the Papaveraceae family.[1][2] This plant is native to Europe and Western Asia and has been introduced to North America.[3] this compound is one of several isoquinoline alkaloids present in the plant, which also include coptisine, sanguinarine, chelerythrine, and berberine.[3][4]

The concentration of this compound and other alkaloids varies significantly depending on the plant organ, developmental stage, and environmental conditions. The roots and the characteristic orange-yellow latex of C. majus are reported to have the highest concentrations of alkaloids.

Quantitative Distribution of this compound and Total Alkaloids

The following table summarizes the quantitative data on the distribution of this compound and total alkaloids in various parts of Chelidonium majus.

Plant PartAnalyteConcentration RangeReference(s)
Aerial Parts (Herb) Total Alkaloids0.27% - 2.25% of dry weight
This compound115.9 - 1780.7 mg/100g of dry matter
This compound134.3 mg/100g (in non-protein fraction of water extract)
Roots Total Alkaloids3% - 4% of dry weight
This compoundHigher concentration than in aerial parts
Latex Total Alkaloids9 times higher than in roots; 32 times higher than in leaves

Extraction and Purification Methods

A variety of methods have been developed for the extraction and purification of this compound from Chelidonium majus. These range from classical solvent-based techniques to more advanced chromatographic and supercritical fluid extraction methods.

Solvent Extraction

Conventional solvent extraction is a common primary step. The choice of solvent and method significantly impacts the yield and purity of the extracted alkaloids.

  • Maceration and Soxhlet Extraction : These methods often employ methanol or ethanol, sometimes acidified to facilitate the extraction of alkaloids in their salt form.

  • Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) : These techniques can improve extraction efficiency and reduce solvent consumption and extraction time.

Acid-Base Extraction

This classical technique leverages the basic nature of alkaloids. The plant material is first extracted with an acidified aqueous solution to protonate the alkaloids, rendering them water-soluble. The aqueous extract is then basified, causing the alkaloids to precipitate or become soluble in an organic solvent, allowing for their separation from other plant constituents. A typical protocol involves:

  • Refluxing the plant material with an aqueous ethanol solution.

  • Concentrating the extract and adjusting the pH to 1.5-4.5 with phosphoric acid to precipitate impurities.

  • Filtering and adjusting the filtrate to pH 9-11.5 with sodium hydroxide.

  • Extracting with an immiscible organic solvent such as chloroform.

Supercritical Fluid Extraction (SFE)

SFE using supercritical CO2 (scCO2) is a green alternative for alkaloid extraction. This compound has been found to be highly soluble in scCO2, allowing for its selective extraction. By modifying parameters such as pressure, temperature, and the use of co-solvents (e.g., ethanol or isopropanol with diethylamine), fractionation of different alkaloids can be achieved.

Chromatographic Purification

Following initial extraction, various chromatographic techniques are employed for the isolation and purification of this compound.

  • Thin-Layer Chromatography (TLC) : TLC is used for both qualitative and quantitative analysis of this compound and other alkaloids in extracts.

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a powerful tool for the quantitative determination of this compound in plant extracts.

  • Centrifugal Partition Chromatography (CPC) : CPC, a liquid-liquid chromatography technique, has been successfully used for the rapid isolation of several alkaloids from C. majus, including this compound. A common solvent system for this is chloroform/methanol/0.3 M hydrochloric acid.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.

Anticancer Activity and IC50 Values

The following table presents the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference(s)
MEL270 Melanoma~1-2 (at 48h)
C918 Melanoma~1-2 (at 48h)
FaDu Head and Neck Squamous Cell Carcinoma~1
HLaC78 Head and Neck Squamous Cell Carcinoma~1.6
CEM/ADR5000 Doxorubicin-resistant LeukemiaNot specified, but reverses resistance
Caco-2 Colorectal AdenocarcinomaNot specified, but reverses resistance
HIV-I Reverse Transcriptase (Enzyme Inhibition)200 µg/ml
Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways.

In melanoma cells, this compound has been shown to suppress malignancy by inactivating the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways. This leads to decreased cell viability and proliferation, and the induction of apoptosis. It achieves this by downregulating the protein levels of TLR4, phosphorylated p65 (a subunit of NF-κB), phosphorylated PI3K, and phosphorylated AKT.

TLR4_PI3K_pathway This compound This compound TLR4 TLR4 This compound->TLR4 inhibition PI3K PI3K This compound->PI3K inhibition Apoptosis Apoptosis This compound->Apoptosis p65 p65 TLR4->p65 phosphorylation NFkB NF-κB Activation p65->NFkB Malignancy Cell Malignancy (Proliferation, Invasion) NFkB->Malignancy AKT AKT PI3K->AKT phosphorylation AKT->Malignancy

Caption: Inhibition of TLR4/NF-κB and PI3K/AKT pathways by this compound.

In pancreatic cancer cells, this compound induces apoptosis through the GADD45a-p53 pathway. It upregulates the expression of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), which in turn stabilizes and activates the tumor suppressor protein p53. Activated p53 then upregulates the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, and activates the caspase cascade, culminating in apoptosis.

p53_pathway This compound This compound GADD45a GADD45a This compound->GADD45a upregulation p53 p53 GADD45a->p53 stabilization & activation p21 p21 p53->p21 upregulation Caspase3 Cleaved Caspase-3 p53->Caspase3 activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Caspase3->Apoptosis extraction_workflow start Dried & Powdered Chelidonium majus Plant Material extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration acidification Acidification (e.g., HCl, H3PO4) concentration->acidification filtration1 Filtration to Remove Precipitates acidification->filtration1 basification Basification (e.g., NaOH, NH4OH) filtration1->basification l_l_extraction Liquid-Liquid Extraction (e.g., Chloroform) basification->l_l_extraction organic_phase Organic Phase (Contains Alkaloids) l_l_extraction->organic_phase aqueous_phase Aqueous Phase (Discard) l_l_extraction->aqueous_phase drying Drying of Organic Phase (e.g., Na2SO4) organic_phase->drying evaporation Solvent Evaporation drying->evaporation crude_alkaloids Crude Alkaloid Extract evaporation->crude_alkaloids chromatography Chromatographic Purification (e.g., CPC, HPLC) crude_alkaloids->chromatography pure_this compound Pure this compound chromatography->pure_this compound

References

An In-Depth Technical Guide to the Biosynthesis of Chelidonine in Chelidonium majus

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Chelidonium majus L. (Greater Celandine) is a perennial herb of the Papaveraceae family, renowned for its rich profile of bioactive isoquinoline alkaloids.[1] Among these, the benzophenanthridine alkaloid chelidonine is a principal component, exhibiting a range of pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, beginning from the primary precursor L-tyrosine and culminating in the formation of this compound and related alkaloids. It details the key enzymatic steps, presents quantitative data on alkaloid accumulation, outlines relevant experimental protocols, and visualizes the metabolic pathway for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

The Benzylisoquinoline Alkaloid (BIA) Pathway: From L-Tyrosine to (S)-Reticuline

The biosynthesis of this compound is a branch of the complex benzylisoquinoline alkaloid (BIA) pathway, which originates from the amino acid L-tyrosine.[4] Two molecules of L-tyrosine are converted via a series of enzymatic reactions into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates undergo a Pictet-Spengler condensation to form the central precursor of all BIAs, (S)-norcoclaurine.

Subsequent modifications of (S)-norcoclaurine, involving a sequence of O-methylation, N-methylation, and hydroxylation steps, lead to the formation of the pivotal branch-point intermediate, (S)-reticuline.[5] This molecule serves as the direct precursor for a vast array of BIA structural classes, including the benzophenanthridines.

G cluster_tyrosine Primary Metabolism cluster_pathway BIA Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-HPAA Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS HPAA->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline NMCH/CYP80B

Figure 1: Overview of the early BIA pathway to (S)-Reticuline.

The Benzophenanthridine Branch: Biosynthesis of this compound

The committed step in the formation of benzophenanthridine alkaloids is the conversion of (S)-reticuline into (S)-scoulerine, a reaction catalyzed by the berberine bridge enzyme (BBE). (S)-scoulerine then undergoes further transformations. It is the precursor to (S)-stylopine, which is a key intermediate in the biosynthesis of both this compound and protopine. Protopine can then be converted into other benzophenanthridine alkaloids like sanguinarine. The pathway from (S)-stylopine to this compound is a critical branch, distinguishing it from other major alkaloids within C. majus.

The major biosynthetic route proceeds from (S)-reticuline via (S)-scoulerine and (S)-stylopine to produce this compound.

G cluster_main This compound Biosynthesis Pathway Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Stylopine (S)-Stylopine Scoulerine->Stylopine S9OMT/CAS cis_N_Methylstylopinium cis-N-Methylstylopinium Stylopine->cis_N_Methylstylopinium TNMT Dihydrothis compound Dihydrothis compound Stylopine->Dihydrothis compound STOX Protopine Protopine Sanguinarine Sanguinarine Protopine->Sanguinarine DBOX This compound (+)-Chelidonine cis_N_Methylstylopinium->Protopine P6H Dihydrothis compound->this compound

Figure 2: Biosynthesis of this compound and related alkaloids from (S)-Reticuline.

Quantitative Analysis of Alkaloids in Chelidonium majus

The concentration of this compound and other alkaloids varies significantly depending on the plant organ, developmental stage, and growing conditions. Roots are generally the primary site of accumulation for many alkaloids, including this compound.

AlkaloidPlant OrganConcentrationConditions/EcotypeReference
This compound Root3.76 mg/g DW-
Leaf0.18 mg/g DW-
RootDominant AlkaloidCultivated
Coptisine Aerial PartsDominant AlkaloidWild-grown
Berberine Stem1.28 µg/mg DW-
Sanguinarine -IC50: 0.10 µMLeukemia cell lines
Chelerythrine ---
Protopine ---

DW: Dry Weight. IC50: Half-maximal inhibitory concentration.

Key Enzymes in the this compound Biosynthesis Pathway

The biosynthesis of this compound is governed by a series of specific enzymes that catalyze each step of the pathway. These enzymes belong to various families, including oxidoreductases and methyltransferases.

EnzymeAbbreviationReaction Catalyzed
Norcoclaurine synthase NCSCondensation of dopamine and 4-HPAA
Norcoclaurine 6-O-methyltransferase 6OMTMethylation of (S)-norcoclaurine to (S)-coclaurine
Coclaurine N-methyltransferase CNMTN-methylation of (S)-coclaurine
(S)-N-methylcoclaurine 3'-hydroxylase NMCH/CYP80BHydroxylation to form (S)-reticuline
Berberine bridge enzyme BBEConversion of (S)-reticuline to (S)-scoulerine
Scoulerine 9-O-methyltransferase S9OMTO-methylation of (S)-scoulerine
Canadine synthase CASMethylenedioxy bridge formation to yield (S)-stylopine
Stylopine synthase STOXConversion of (S)-stylopine to Dihydrothis compound
Protopine 6-hydroxylase P6HHydroxylation of cis-N-methylstylopinium to protopine
Dihydrobenzophenanthridine oxidase DBOXOxidation of protopine towards sanguinarine

Experimental Protocols for Studying BIA Biosynthesis

Investigating the this compound biosynthesis pathway requires a combination of phytochemical analysis, biochemical assays, and molecular biology techniques.

Protocol: Alkaloid Extraction and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying alkaloids in plant extracts.

  • Sample Preparation: Collect and lyophilize plant material (e.g., roots, leaves). Grind the dried tissue into a fine powder.

  • Extraction: Perform extraction using an appropriate solvent (e.g., methanol or ethanol) via methods such as ultrasonication or refluxing, which have been shown to be effective.

  • Filtration: Filter the crude extract through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: Employ a gradient elution system, typically with a mixture of acetonitrile and water (containing an acid like formic acid to improve peak shape).

    • Detection: Use a photodiode array (PDA) or UV/VIS detector set to an appropriate wavelength for detecting benzophenanthridine alkaloids (typically around 280-290 nm).

    • Quantification: Create a standard curve using a certified this compound standard of known concentrations. Calculate the concentration in the plant extract by comparing its peak area to the standard curve.

Protocol: Gene Expression Analysis by qRT-PCR

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the expression levels of genes encoding biosynthetic enzymes.

  • RNA Extraction: Isolate total RNA from fresh or frozen plant tissue using a commercial kit or a CTAB-based protocol.

  • Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

  • Primer Design: Design and validate specific primers for the target biosynthetic genes (e.g., BBE, CAS) and a reference (housekeeping) gene.

  • qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the reference gene.

G cluster_phyto Phytochemical Analysis cluster_molbio Molecular Analysis Plant Plant Material Extract Extraction Plant->Extract RNA RNA Extraction Plant->RNA HPLC HPLC Quantification Extract->HPLC Data1 Alkaloid Profile HPLC->Data1 Final Data Integration & Pathway Analysis Data1->Final cDNA cDNA Synthesis RNA->cDNA qPCR qRT-PCR cDNA->qPCR Data2 Gene Expression qPCR->Data2 Data2->Final

Figure 3: General experimental workflow for pathway investigation.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Chelidonium majus is a well-defined branch of the larger benzylisoquinoline alkaloid network. The pathway from L-tyrosine through the key intermediates (S)-reticuline, (S)-scoulerine, and (S)-stylopine has been elucidated through extensive research. Quantitative analyses consistently show that different plant organs accumulate varying levels of this compound and its precursors, highlighting a complex system of transport and regulation.

Future research should focus on the regulatory mechanisms that control the flux through this pathway. Understanding the transcription factors and signaling cascades that modulate the expression of key biosynthetic genes could enable the metabolic engineering of C. majus or heterologous host systems to enhance the production of this compound for pharmaceutical applications. Furthermore, the discovery and characterization of the final enzymatic steps from (S)-stylopine to this compound remain an area for continued investigation.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Chelidonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine is a prominent benzophenanthridine alkaloid naturally occurring in plants of the Papaveraceae family, most notably Chelidonium majus. It has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of its chemical structure and stereochemistry is fundamental for elucidating its mechanism of action, designing derivatives with improved therapeutic profiles, and developing robust analytical methods. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and spectroscopic properties of this compound. It also details experimental protocols for its isolation and synthesis and explores its interactions with key cellular signaling pathways.

Chemical Structure and Stereochemistry

This compound is a tetracyclic isoquinoline alkaloid with the molecular formula C₂₀H₁₉NO₅ and a molecular weight of 353.37 g/mol .[1] Its rigid, polycyclic framework is characterized by a benzophenanthridine core. The molecule possesses three contiguous stereocenters at positions C-5b, C-6, and C-12b, which define its unique three-dimensional architecture. The absolute configuration of naturally occurring (+)-chelidonine has been determined as (5bR, 6S, 12bS).[1]

The systematic IUPAC name for (+)-chelidonine is (5bR,6S,12bS)-13-Methyl-5b,6,7,12b,13,14-hexahydro-[2][3]dioxolo[4',5':4,5]benzo[1,2-c][2]dioxolo[4,5-i]phenanthridin-6-ol.

Key Structural Features:

  • Benzophenanthridine Core: A fused four-ring system that forms the backbone of the molecule.

  • Two Methylenedioxy Groups: These functional groups are attached to the aromatic rings and are characteristic of many isoquinoline alkaloids.

  • N-Methyl Group: A methyl group is attached to the nitrogen atom within the heterocyclic ring.

  • Hydroxyl Group: A secondary alcohol at the C-6 position.

  • Cis-fused B/C Rings: The B and C rings of the benzophenanthridine core are cis-fused, a critical feature for its biological activity.

The precise spatial arrangement of these features is crucial for its interaction with biological targets.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, characterization, and quantification.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₀H₁₉NO₅
Molecular Weight353.37 g/mol
Melting Point135-136 °C
SolubilitySoluble in chloroform, ethanol, and ether; sparingly soluble in water.
AppearanceWhite crystalline powder
Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

¹H NMR (CDCl₃, 400 MHz) - Representative Chemical Shifts (δ, ppm):

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-16.75s
H-46.64s
H-86.82d8.0
H-96.71d8.0
H-114.08d3.5
H-123.50d3.5
OCH₂O5.91, 5.90s, s
OCH₂O5.93s
N-CH₃2.35s
OH~1.8 (broad)s

¹³C NMR (CDCl₃, 100 MHz) - Representative Chemical Shifts (δ, ppm):

CarbonChemical Shift (ppm)
C-1103.8
C-2146.2
C-3147.5
C-4100.9
C-4a128.9
C-553.6
C-667.8
C-8108.2
C-9118.1
C-10147.9
C-11146.8
C-1237.2
C-12a123.4
C-12b61.2
C-1343.5
C-14101.2
C-14a129.5
N-CH₃46.9
OCH₂O101.0
OCH₂O101.1

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

TechniqueKey Fragments (m/z)
Electron Ionization (EI-MS)353 (M+), 338, 322, 294, 176

Experimental Protocols

Isolation from Chelidonium majus

The following is a representative protocol for the isolation and purification of this compound from the fresh aerial parts of Chelidonium majus.

Methodology:

  • Extraction:

    • Freshly collected aerial parts of C. majus are macerated in 95% ethanol at room temperature for 72 hours.

    • The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 5% hydrochloric acid.

    • The acidic solution is washed with diethyl ether to remove neutral and weakly basic compounds.

    • The aqueous layer is then basified with 25% ammonium hydroxide to a pH of 9-10.

    • The alkaloids are then extracted with chloroform.

  • Chromatographic Purification:

    • The chloroform extract is concentrated and subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualized under UV light (254 nm and 365 nm) and with Dragendorff's reagent.

    • Fractions containing this compound are pooled and the solvent is evaporated.

  • Crystallization:

    • The purified this compound is recrystallized from ethanol to yield white crystals.

Total Synthesis

The total synthesis of (±)-chelidonine has been achieved through various strategies. One notable approach involves a key Pictet-Spengler reaction. The following is a summarized workflow of a reported synthetic route.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway Piperonal Piperonal Intermediate_A Condensation Product Piperonal->Intermediate_A Condensation 6-Nitropiperonal 6-Nitropiperonal 6-Nitropiperonal->Intermediate_A Intermediate_B Reduced Intermediate Intermediate_A->Intermediate_B Reduction Intermediate_C Amine Intermediate Intermediate_B->Intermediate_C Further Reduction Intermediate_D Pictet-Spengler Product Intermediate_C->Intermediate_D Pictet-Spengler Reaction Intermediate_E N-Methylated Intermediate Intermediate_D->Intermediate_E N-Methylation Intermediate_F Hydroxylated Intermediate Intermediate_E->Intermediate_F Hydroxylation This compound (±)-Chelidonine Intermediate_F->this compound Final Steps

Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways, particularly those involved in cell proliferation, apoptosis, and inflammation.

Inhibition of TLR4/NF-κB and PI3K/AKT Signaling

In cancer cells, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathways. This dual inhibition leads to a reduction in cell proliferation, migration, and invasion, and promotes apoptosis.

G This compound This compound TLR4 TLR4 This compound->TLR4 PI3K PI3K This compound->PI3K NF-kappaB NF-κB TLR4->NF-kappaB AKT AKT PI3K->AKT Proliferation Proliferation NF-kappaB->Proliferation Migration Migration NF-kappaB->Migration Invasion Invasion NF-kappaB->Invasion AKT->Proliferation AKT->Migration AKT->Invasion Apoptosis Apoptosis AKT->Apoptosis

Induction of Apoptosis via the GADD45a-p53 Pathway

This compound can induce apoptosis in cancer cells by upregulating the expression of Growth Arrest and DNA Damage-inducible alpha (GADD45a) and the tumor suppressor protein p53. This leads to cell cycle arrest and the activation of caspases, ultimately resulting in programmed cell death.

G This compound This compound GADD45a GADD45a This compound->GADD45a Upregulates p53 p53 This compound->p53 Upregulates Cell_Cycle_Arrest Cell Cycle Arrest GADD45a->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Caspase_Activation Caspase Activation p53->Caspase_Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation->Apoptosis

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound, supported by physicochemical and spectroscopic data. The outlined experimental protocols for isolation and synthesis offer a practical foundation for researchers working with this important natural product. Furthermore, the elucidation of its interactions with key signaling pathways provides valuable insights into its mechanism of action and highlights its potential as a lead compound in drug discovery and development. Further research, particularly in obtaining high-resolution crystallographic data and detailed quantitative NMR assignments, will continue to enhance our understanding of this multifaceted molecule and its therapeutic applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chelidonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of chelidonine, a bioactive benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological interactions.

Data Presentation: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₀H₁₉NO₅[1]
Molar Mass 353.374 g·mol⁻¹[1]
Appearance White crystal or crystalline powder, monoclinic prism crystal[2]
Melting Point 135–136 °C[2][3]
Boiling Point 220 °C
Solubility Insoluble in water; Soluble in ethanol, chloroform, and amyl alcohol. Soluble in DMF and DMSO at 30 mg/mL.
Specific Optical Rotation +115°
CAS Number 476-32-4

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on established methods cited in the literature.

Extraction and Isolation of this compound from Chelidonium majus

This protocol describes a general method for the extraction and isolation of this compound from its natural source.

Materials:

  • Dried and powdered aerial parts or roots of Chelidonium majus.

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl), 0.3 M

  • Ammonia (NH₃)

  • Rotary evaporator

  • Chromatography columns (e.g., silica gel, polyamide)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Extraction: Macerate the powdered plant material with ethanol. This can be performed using methods such as ultrasonic or reflux extraction for improved efficiency.

  • Fractionation: The crude ethanol extract is then fractionated using a solvent system like chloroform and ethanol.

  • Purification: The fraction containing this compound is further purified using chromatographic techniques.

    • Column Chromatography: The extract can be subjected to column chromatography on silica gel or polyamide. A solvent gradient is used to elute the compounds, with fractions collected and monitored by TLC.

    • Fast Centrifugal Partition Chromatography (FCPC): A solvent system of chloroform/methanol/0.3 M hydrochloric acid can be used for rapid isolation.

  • Recrystallization: For further purification, the isolated this compound can be recrystallized from a suitable solvent like methanol with the addition of concentrated HCl.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in extracts.

Instrumentation:

  • HPLC system with a UV/Vis or photodiode array (PDA) detector.

  • C18 reversed-phase column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate buffer (e.g., 30 mM, pH 2.8)

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve the plant extract or purified compound in a suitable solvent, such as methanol. The sample may require solid-phase extraction for cleanup.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile, methanol, and ammonium formate buffer. A common mobile phase composition is acetonitrile-methanol-30 mM ammonium formate (pH 2.8) at a ratio of 14.7:18.0:67.3 (v/v/v).

    • Flow Rate: Typically 1.0 - 1.2 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

    • Detection: UV detection at 280 nm.

  • Quantification: A calibration curve is generated using a series of known concentrations of the this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol details a common method to assess this compound-induced apoptosis in cancer cell lines.

Materials:

  • Target cancer cell line (e.g., pancreatic cancer cells BxPC-3 and MIA PaCa-2).

  • This compound solution of desired concentrations.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Phosphate-buffered saline (PBS).

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Culture the target cells and treat them with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After incubation, harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis of Signaling Proteins

This protocol is used to determine the effect of this compound on the expression levels of specific proteins in signaling pathways.

Materials:

  • Treated and untreated cell lysates.

  • SDS-PAGE gels.

  • Transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies against target proteins (e.g., p53, GADD45A, p21, cleaved caspase-3).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways associated with this compound.

cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Analysis & Characterization plant Chelidonium majus (Dried, Powdered) extraction Solvent Extraction (e.g., Ethanol) plant->extraction crude Crude Extract extraction->crude fractionation Fractionation (e.g., Liquid-Liquid) crude->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography pure Purified this compound chromatography->pure hplc HPLC Analysis (Quantification) pure->hplc ms Mass Spectrometry (Structural Elucidation) pure->ms nmr NMR Spectroscopy (Structural Elucidation) pure->nmr

Caption: General workflow for the extraction, purification, and analysis of this compound.

This compound This compound gadd45a GADD45a (Upregulation) This compound->gadd45a cdk1 CDK1 (Downregulation) This compound->cdk1 inhibits p53 p53 (Stabilization & Activation) gadd45a->p53 p21 p21 (Upregulation) p53->p21 caspase3 Caspase-3 (Cleavage) p53->caspase3 cell_cycle G2/M Cell Cycle Arrest p21->cell_cycle induces cdk1->cell_cycle progression apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptosis via the GADD45a-p53 signaling pathway.

cluster_tlr4 TLR4/NF-κB Pathway cluster_pi3k PI3K/AKT Pathway This compound This compound tlr4 TLR4 This compound->tlr4 pi3k PI3K This compound->pi3k nfkb NF-κB Activation tlr4->nfkb inflammation Inflammation nfkb->inflammation akt AKT Phosphorylation pi3k->akt malignancy Cell Malignancy (Proliferation, Migration) akt->malignancy

Caption: Inhibition of TLR4/NF-κB and PI3K/AKT signaling pathways by this compound.

This compound This compound tubulin Tubulin Polymerization This compound->tubulin inhibits (IC50 = 24 µM) microtubules Microtubule Disruption This compound->microtubules sap_jnk SAPK/JNK Pathway (Activation) This compound->sap_jnk tubulin->microtubules g2m_arrest G2/M Arrest microtubules->g2m_arrest cyclinB1 Cyclin B1 Levels (Increased) g2m_arrest->cyclinB1 cdc2 cdc2 Kinase Activity (Enhanced) g2m_arrest->cdc2

Caption: Mechanism of this compound-induced G2/M cell cycle arrest via tubulin polymerization inhibition.

This compound This compound ache Acetylcholinesterase (AChE) (IC50 = 26.8 µM) This compound->ache buche Butyrylcholinesterase (BuChE) (IC50 = 31.9 µM) This compound->buche acetylcholine Acetylcholine Breakdown ache->acetylcholine buche->acetylcholine

Caption: this compound as an inhibitor of acetylcholinesterase and butyrylcholinesterase.

References

In vitro cytotoxicity of Chelidonine on various cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of chelidonine, a principal isoquinoline alkaloid isolated from Chelidonium majus. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways, offering a comprehensive resource for researchers in oncology and pharmacology.

Executive Summary

This compound has demonstrated significant cytotoxic and pro-apoptotic activity across a diverse range of cancer cell lines. Its mechanism of action is multifaceted, involving the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis. This guide consolidates the existing in vitro data to facilitate a clearer understanding of its therapeutic potential and to provide a practical framework for future research.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell proliferation. The following tables summarize the IC50 values of this compound in various cancer and non-cancerous cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
MEL270Melanoma~0.5 - 1.024, 48CCK-8
C918Melanoma~0.5 - 1.024, 48CCK-8
BxPC-3Pancreatic Cancer> 1.024MTT
MIA PaCa-2Pancreatic Cancer< 1.024MTT
FaDuHead and Neck Squamous Cell Carcinoma1.0Not SpecifiedMTT
HLaC78Head and Neck Squamous Cell Carcinoma1.6Not SpecifiedMTT
A2780Ovarian CarcinomaNot SpecifiedNot SpecifiedNot Specified
HeLaCervical CancerNot SpecifiedNot SpecifiedNot Specified

Table 2: Cytotoxic Effects of this compound on Non-Cancerous Cell Lines

Cell LineCell TypeEffectConcentration (µM)
Mucosal KeratinocytesPrimary CellsStrongly AffectedNot Specified
FibroblastsPrimary CellsMore ResistantNot Specified
MRC-5Lung FibroblastGrowth InhibitionNot Specified

Key Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects by targeting several key signaling pathways implicated in cancer progression.

PI3K/Akt and NF-κB Signaling Pathways

In melanoma cells, this compound has been shown to inhibit the TLR4/NF-κB and PI3K/Akt signaling pathways.[1][2][3] This leads to a downregulation of phosphorylated p65, phosphorylated PI3K, and phosphorylated AKT, ultimately suppressing cell malignancy.[1]

PI3K_NFkB_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits pPI3K p-PI3K This compound->pPI3K Inhibits pAkt p-Akt This compound->pAkt Inhibits pNFkB p-NF-κB (p65) This compound->pNFkB Inhibits PI3K PI3K TLR4->PI3K NFkB NF-κB (p65) TLR4->NFkB PI3K->pPI3K Phosphorylation Akt Akt pPI3K->Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation, Invasion, Survival pAkt->Proliferation NFkB->pNFkB Phosphorylation pNFkB->Proliferation

This compound inhibits the TLR4/NF-κB and PI3K/Akt pathways.
p53-GADD45a Apoptosis Pathway

In pancreatic cancer cells, this compound induces apoptosis through the GADD45a-p53 pathway. It upregulates the expression of GADD45a, which in turn stabilizes and activates p53. This activation leads to an increase in p21, a cyclin-dependent kinase inhibitor, causing cell cycle arrest and subsequent apoptosis via caspase-3 cleavage.

p53_GADD45a_Pathway This compound This compound GADD45a GADD45a This compound->GADD45a Upregulates p53 p53 GADD45a->p53 Stabilizes & Activates p21 p21 p53->p21 Upregulates Caspase3 Cleaved Caspase-3 p53->Caspase3 Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Caspase3->Apoptosis

This compound induces apoptosis via the GADD45a-p53 pathway.
MAPK and STAT3 Signaling

This compound has also been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and STAT3 signaling pathways. In some cancer cells, it inhibits the phosphorylation of JNK and p38, key components of the MAPK pathway. Furthermore, this compound can abrogate IL-6-induced activation and nuclear translocation of STAT3 in uveal melanoma cells.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Target cell lines

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell lines

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

Apoptosis_Assay_Workflow Start Start Treat Treat Cells with This compound Start->Treat Harvest Harvest Adherent & Floating Cells Treat->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Workflow for apoptosis detection by flow cytometry.
Western Blot Analysis

Western blotting is used to detect specific protein expression levels to elucidate the molecular mechanisms of this compound's action.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-Akt, p53, cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in lysis buffer and determine protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound demonstrates potent in vitro cytotoxicity against a variety of cancer cell lines, primarily through the induction of apoptosis and the inhibition of key pro-survival signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers investigating the anticancer properties of this compound and for the development of novel therapeutic strategies. Further research is warranted to explore its efficacy in vivo and to fully elucidate its complex mechanisms of action.

References

Chelidonine: A Technical Guide to its Impact on Cell Cycle Regulation and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine is a prominent benzophenanthridine alkaloid derived from the greater celandine (Chelidonium majus), a plant with a long history in traditional medicine.[1] Modern pharmacological research has identified this compound as a potent bioactive compound with a range of activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[2][3] Its efficacy against various cancer cell lines has spurred significant interest in its mechanism of action, particularly its ability to modulate cell cycle progression and induce programmed cell death, or apoptosis. This technical guide provides an in-depth examination of the molecular pathways through which this compound exerts its effects on cell cycle regulation and apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the field of oncology and drug development.

This compound's Effect on Cell Cycle Regulation

This compound primarily induces cell cycle arrest at the G2/M phase in a variety of cancer cell lines.[4][5] This disruption of the cell cycle is a key mechanism of its anti-proliferative activity. The arrest is characterized by the accumulation of cells in the G2 and mitotic phases, preventing them from completing cell division.

Molecular Mechanisms of G2/M Arrest:

This compound's ability to halt the cell cycle is linked to its interaction with the microtubule network. It has been shown to inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle. This disruption leads to abnormal metaphase morphology and activates the spindle assembly checkpoint.

Key regulatory proteins are modulated by this compound to enforce this G2/M arrest:

  • Cyclin B1 and Cdk1 (cdc2): The progression through the G2 and M phases is driven by the Cyclin B1/Cdk1 complex. Studies have shown that this compound treatment leads to increased levels of cyclin B1 and enhanced Cdk1 kinase activity, a hallmark of G2/M arrest.

  • p53 and p21: In some cancer cell lines, this compound upregulates the tumor suppressor protein p53. Activated p53 can then induce the expression of p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle arrest.

Quantitative Data: Cell Cycle Distribution

The following table summarizes the effect of this compound on the cell cycle distribution in human gastric carcinoma SGC-7901 cells.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)--6.87%
10 µmol/l this compound (24h)--47.30%
10 µmol/l this compound (48h)--58.55%
10 µmol/l this compound (72h)--88.12%
(Data adapted from a study on SGC-7901 cells)

Visualizing the G2/M Arrest Pathway

G2_M_Arrest This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibits p53 p53 Activation This compound->p53 Microtubules Microtubule Disruption Tubulin->Microtubules Spindle Mitotic Spindle Defect Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest p21 p21 Upregulation p53->p21 CyclinB1_Cdk1 Cyclin B1/Cdk1 Activity p21->CyclinB1_Cdk1 inhibits CyclinB1_Cdk1->G2M_Arrest promotes (when inhibited, arrest occurs)

Caption: this compound-induced G2/M cell cycle arrest pathway.

This compound's Effect on Apoptosis

This compound is a potent inducer of apoptosis in numerous cancer cell lines through multiple signaling pathways. This programmed cell death is a critical component of its anti-cancer activity.

Signaling Pathways in this compound-Induced Apoptosis:

  • p53-GADD45a Pathway: In human pancreatic cancer cells, this compound has been shown to upregulate Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a). GADD45a, in turn, stabilizes and activates p53, leading to the transcription of pro-apoptotic genes and subsequent activation of the caspase cascade.

  • Mitochondrial (Intrinsic) Pathway: this compound can trigger the intrinsic apoptosis pathway. This involves the downregulation of anti-apoptotic proteins like Mcl-1 and is associated with the activation of caspase-9. The overexpression of anti-apoptotic Bcl-2 has been shown to partially inhibit this compound-induced apoptosis, confirming the involvement of the mitochondrial pathway.

  • Caspase Activation: The execution of apoptosis is mediated by a family of cysteine proteases called caspases. This compound treatment leads to the cleavage and activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

  • PI3K/AKT and TLR4/NF-κB Pathways: In melanoma cells, this compound has been found to inactivate the PI3K/AKT and TLR4/NF-κB signaling pathways. These pathways are often constitutively active in cancer and promote cell survival. Their inhibition by this compound contributes to its pro-apoptotic effect.

  • Stress-Activated Protein Kinase/Jun Kinase (SAPK/JNK) Pathway: Exposure to this compound can lead to the activation of the SAPK/JNK pathway, a component of the MAP kinase signaling network that is often associated with cellular stress and apoptosis.

Quantitative Data: Cytotoxicity and Apoptosis

The following tables provide a summary of the cytotoxic and pro-apoptotic effects of this compound across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of this compound

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
K562Leukemia11.23-
HepG2Liver Cancer>40-
MCF-7Breast Cancer>40-
HCT-116Colon Cancer>40-
SGC-7901Gastric Carcinoma23.13-
FaDuHead and Neck Cancer1.0-
HLaC78Head and Neck Cancer1.6-
(Data compiled from multiple sources)

Table 2: Apoptosis Induction by this compound

Cell LineCancer TypeTreatmentApoptotic Cells (%)
BxPC-3Pancreatic Cancer1 µM for 24h>50%
MIA PaCa-2Pancreatic Cancer1 µM for 24h>50%
SGC-7901Gastric Carcinoma10 µmol/l for 24h9.09%
SGC-7901Gastric Carcinoma10 µmol/l for 48h22.28%
SGC-7901Gastric Carcinoma10 µmol/l for 72h29.93%
FaDuHead and Neck Cancer10 µM for 24h3.2%
(Data compiled from multiple sources)

Visualizing Apoptosis Signaling Pathways

Apoptosis_p53_GADD45a This compound This compound GADD45a GADD45a Upregulation This compound->GADD45a p53 p53 Stabilization & Activation GADD45a->p53 Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis via the p53-GADD45a pathway.

Apoptosis_PI3K_NFkB This compound This compound TLR4 TLR4 This compound->TLR4 inhibits PI3K PI3K This compound->PI3K inhibits NFkB NF-κB TLR4->NFkB AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival promotes NFkB->Survival promotes Apoptosis Apoptosis Survival->Apoptosis

Caption: Inhibition of pro-survival pathways by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are standard protocols for key experiments.

1. Cell Culture and Treatment

  • Cell Lines: Select appropriate cancer cell lines (e.g., MIA PaCa-2, SGC-7901, T98G).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Treat cells with various concentrations of this compound for the desired time points. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).

2. Cell Cycle Analysis by Flow Cytometry

  • Cell Preparation: Harvest approximately 1 x 10^6 cells and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.

Exp_Workflow_CellCycle Start Start Cell_Culture Cell Culture & Treatment with this compound Start->Cell_Culture Harvest Harvest & Wash Cells Cell_Culture->Harvest Fixation Fixation in 70% Ethanol Harvest->Fixation Staining Stain with PI & RNase A Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry End End Flow_Cytometry->End

Caption: Experimental workflow for cell cycle analysis.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Preparation: Harvest 1-5 x 10^5 cells following treatment with this compound. Include both adherent and floating cells.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. This allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

4. Western Blot Analysis

  • Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p53, GADD45a, cleaved caspase-3, Bcl-2, p21, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound demonstrates significant anti-cancer potential by targeting two fundamental cellular processes: cell cycle progression and apoptosis. Its ability to induce G2/M arrest through microtubule disruption and modulation of key cell cycle regulators effectively halts cancer cell proliferation. Concurrently, this compound activates multiple pro-apoptotic signaling pathways, including the p53-GADD45a axis and the intrinsic mitochondrial pathway, while inhibiting critical pro-survival signals like the PI3K/AKT and NF-κB pathways. The comprehensive data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore this compound's therapeutic applications. Future investigations may focus on its efficacy in combination therapies and its potential in overcoming drug resistance in various cancer types.

References

Chelidonine: A Technical Guide to its Anti-inflammatory Properties and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine, a prominent isoquinoline alkaloid derived from the greater celandine (Chelidonium majus), has demonstrated significant anti-inflammatory activities, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a potent anti-inflammatory agent, exhibiting a range of pharmacological effects.[1] It has been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][4] The primary mechanisms underlying these effects involve the modulation of crucial intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This guide will explore these mechanisms in detail, providing the necessary technical information for further research and development.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its inhibitory activities.

Table 1: Inhibitory Concentration (IC50) of this compound

Inflammatory MediatorCell LineStimulantIC50 Value (µM)Reference
Nitric Oxide (NO)RAW 264.7LPS7.3

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Mediators by this compound

MediatorCell Line/ModelStimulantThis compound Concentration% Inhibition / EffectReference
TNF-αRAW 264.7LPSDose-dependentSignificant attenuation
IL-6RAW 264.7LPSDose-dependentSignificant attenuation
IL-6Rat ChondrocytesIL-1β5 µM, 25 µMDose-dependent suppression
IL-12Rat ChondrocytesIL-1β5 µM, 25 µMDose-dependent suppression
TNF-αRat ChondrocytesIL-1β5 µM, 25 µMDose-dependent suppression
PGE2RAW 264.7LPSDose-dependentSignificant suppression
iNOS (mRNA & protein)RAW 264.7LPSDose-dependentSignificant suppression
COX-2 (mRNA & protein)RAW 264.7LPSDose-dependentSignificant suppression

Core Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (commonly the p65/p50 dimer) to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and enzymes.

This compound has been shown to intervene at multiple points in this pathway. It inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. Some evidence also suggests that this compound can suppress the expression of Toll-like receptor 4 (TLR4), an upstream receptor for LPS, further dampening the initiation of the NF-κB signaling cascade.

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. It comprises several cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are activated by cellular stress and inflammatory cytokines. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.

This compound has been observed to inhibit the activation of the MAPK pathway by blocking the phosphorylation of both JNK and p38. This action contributes to the overall reduction in the production of pro-inflammatory mediators.

MAPK_Pathway cluster_upstream Upstream Activators (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli MEKK1 MEKK1 Stimuli->MEKK1 MKK4 MKK4 MEKK1->MKK4 JNK JNK MKK4->JNK p38 p38 MKK4->p38 p_JNK p-JNK p_p38 p-p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p_JNK->TranscriptionFactors Activates p_p38->TranscriptionFactors Activates Chelidonine_cyto This compound Chelidonine_cyto->p_JNK Inhibits Phosphorylation Chelidonine_cyto->p_p38 Inhibits Phosphorylation InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes

Figure 2: this compound's Inhibition of the MAPK (JNK and p38) Pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

General Experimental Workflow

A typical workflow to investigate the anti-inflammatory properties of this compound is depicted below.

Experimental_Workflow A Cell Culture (e.g., RAW 264.7 Macrophages) B Pre-treatment with this compound (various concentrations) A->B C Inflammatory Stimulation (e.g., LPS at 1 µg/mL) B->C D Incubation C->D E Collection of Supernatant for Cytokine Analysis D->E F Cell Lysis for Protein/RNA Analysis D->F G ELISA for TNF-α, IL-6, PGE2 E->G H Griess Assay for NO E->H I Western Blot for NF-κB & MAPK pathway proteins F->I J RT-qPCR for iNOS & COX-2 mRNA F->J

Figure 3: General Experimental Workflow for In Vitro Studies.
LPS-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for a specified time (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A vehicle control group (without LPS and this compound) and a positive control group (with LPS but without this compound) are included.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours for cytokine measurements).

  • Sample Collection: The cell culture supernatant is collected for analysis of secreted inflammatory mediators (e.g., NO, PGE2, cytokines). The cells are washed with phosphate-buffered saline (PBS) and then lysed for protein or RNA extraction.

Western Blot Analysis
  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-p-JNK, and loading controls like β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: The collected cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: The plate is washed again, and an avidin-HRP or streptavidin-HRP conjugate is added and incubated for 30 minutes.

  • Substrate Addition and Measurement: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., H2SO4). The absorbance is measured at 450 nm using a microplate reader. The cytokine concentrations in the samples are calculated from the standard curve.

Conclusion

This compound demonstrates robust anti-inflammatory properties by effectively suppressing the production of a wide array of pro-inflammatory mediators. Its primary mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in the management of inflammatory diseases. Future studies should focus on its in vivo efficacy, safety profile, and potential for clinical application.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective potential of chelidonine and its related isoquinoline alkaloids, including sanguinarine, berberine, and coptisine. This document synthesizes key findings on their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, pose a significant and growing challenge to global health. A promising avenue of research involves the exploration of natural compounds with neuroprotective properties. Among these, alkaloids isolated from plants of the Papaveraceae family, such as Chelidonium majus (greater celandine), have garnered considerable interest. This compound, the principal alkaloid in C. majus, along with related benzophenanthridine and protoberberine alkaloids like sanguinarine, berberine, and coptisine, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which are highly relevant to the mitigation of neurodegeneration. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the neuroprotective potential of these compounds.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound and related alkaloids are multifaceted, primarily revolving around the attenuation of oxidative stress, neuroinflammation, and apoptosis.

2.1 Anti-Inflammatory Activity:

Neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in various neurodegenerative conditions. This compound and its analogs have been shown to suppress inflammatory responses by inhibiting key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory cytokines. Studies have shown that this compound can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes.[1] For instance, this compound has been observed to inhibit TNF-α-induced NF-κB activation in HCT116 cells.[1] Similarly, sanguinarine has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a rat model of cerebral ischemia.[2][3]

2.2 Antioxidant Activity:

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to damage of cellular components, including lipids, proteins, and DNA, and is a major contributor to neuronal cell death. Coptisine has demonstrated notable antioxidant properties, with an IC50 value of 48.93 µM for the inhibition of total ROS.[2] The antioxidant mechanism of these alkaloids may involve the scavenging of free radicals and the enhancement of endogenous antioxidant enzyme activity.

2.3 Anti-Apoptotic Activity:

Apoptosis, or programmed cell death, is a crucial process in the removal of damaged or unwanted cells. However, its dysregulation in the nervous system can lead to excessive neuronal loss. This compound and related alkaloids can modulate apoptotic pathways to protect neurons. For example, sanguinarine has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax in a cerebral ischemia model, suggesting an inhibition of the mitochondrial apoptotic pathway. This compound has also been reported to induce apoptosis in cancer cells through the p53 and GADD45A pathways, indicating its ability to modulate cell cycle and death signaling. While this has been primarily studied in the context of cancer, it highlights the potential for this alkaloid to interact with fundamental cell survival pathways that could be relevant to neuroprotection.

Quantitative Data on Neuroprotective and Related Activities

The following tables summarize the available quantitative data for this compound and related alkaloids concerning their neuroprotective and associated biological activities.

AlkaloidAssayModel SystemIC50 / EC50 / ConcentrationEffectReference
Coptisine Total ROS InhibitionChemical Assay48.93 µMInhibition of reactive oxygen species
Acetylcholinesterase (AChE) InhibitionEnzyme Assay0.44 - 1.07 µM (for a group of protoberberine alkaloids including coptisine)Inhibition of AChE
Butyrylcholinesterase (BChE) InhibitionEnzyme Assay3.32 - 6.84 µM (for a group of protoberberine alkaloids including coptisine)Inhibition of BChE
Berberine Not SpecifiedAnimal Model of Alzheimer's Disease5 - 260 mg/kgPromising for treatment of AD
Sanguinarine Infarct Volume ReductionRat Middle Cerebral Artery Occlusion (MCAO) Model15 mg/kgSignificant reduction in cerebral infarction

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the neuroprotective potential of this compound and related alkaloids.

4.1 Cell Culture and Viability Assays

4.1.1 Cell Lines:

  • SH-SY5Y (Human Neuroblastoma): A commonly used cell line in neuroscience research as it can be differentiated into a neuronal phenotype.

  • PC12 (Rat Pheochromocytoma): Another widely used cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

  • BV2 (Mouse Microglia): An immortalized murine microglia cell line used to study neuroinflammation.

4.1.2 General Cell Culture Protocol (SH-SY5Y):

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells every 3-4 days when they reach 80-90% confluency.

4.1.3 MTT Assay for Cell Viability:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., this compound) for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control.

4.1.4 LDH Cytotoxicity Assay:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the cell-free supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

4.2 In Vivo Models of Neurological Disease

4.2.1 Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for Ischemic Stroke):

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., chloral hydrate or isoflurane).

  • Surgical Procedure:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a nylon monofilament suture (e.g., 4-0) through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The occlusion is typically maintained for a period of 1-2 hours, after which the suture is withdrawn to allow for reperfusion.

  • Drug Administration: Administer the test compound (e.g., sanguinarine at 15 mg/kg) intragastrically at a specified time before or after the MCAO procedure.

  • Neurological Deficit Scoring: Assess neurological deficits at various time points post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animals, and slice the brains. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

4.2.2 Animal Models of Alzheimer's Disease: Various transgenic mouse models are used that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with familial Alzheimer's disease.

  • Animal Model: APP/PS1 transgenic mice.

  • Drug Administration: Administer the test compound (e.g., berberine) via oral gavage or intraperitoneal injection for a specified duration. Dosages can range from 5 to 260 mg/kg.

  • Behavioral Testing: Conduct behavioral tests such as the Morris water maze to assess learning and memory.

  • Biochemical Analysis: After the treatment period, collect brain tissue for analysis of Aβ plaque deposition, tau hyperphosphorylation, and levels of inflammatory markers.

4.3 Biochemical Assays

4.3.1 Western Blot for NF-κB Signaling:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. (Antibody dilutions should be optimized as per the manufacturer's recommendations).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.3.2 ELISA for Inflammatory Cytokines:

  • Sample Collection: Collect cell culture supernatants or serum from animal models.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6).

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody.

  • Enzyme Conjugate: Add an enzyme-linked avidin or streptavidin.

  • Substrate Addition: Add a chromogenic substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Quantification: Calculate the cytokine concentration based on the standard curve.

Signaling Pathways and Experimental Workflows

5.1 Signaling Pathways

The neuroprotective effects of this compound and its related alkaloids are mediated through the modulation of several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

TNFa TNF-α IKK IKK TNFa->IKK Activates This compound This compound This compound->IKK Inhibits IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active NF-κB) p_IkBa->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes Induces start Start seed_cells Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plate start->seed_cells adhere Allow cells to adhere (24 hours) seed_cells->adhere treat Treat with Alkaloid and/or Neurotoxin adhere->treat incubate Incubate (e.g., 24-48 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end start Start treat_cells Treat Cells and Collect Supernatant start->treat_cells coat_plate Coat ELISA Plate with Capture Antibody start->coat_plate add_samples Add Samples and Standards treat_cells->add_samples block_plate Block Plate coat_plate->block_plate block_plate->add_samples add_detection_ab Add Detection Antibody add_samples->add_detection_ab add_enzyme_conjugate Add Enzyme Conjugate add_detection_ab->add_enzyme_conjugate add_substrate Add Substrate add_enzyme_conjugate->add_substrate read_absorbance Read Absorbance add_substrate->read_absorbance end End read_absorbance->end

References

The Enduring Legacy of Greater Celandine: A Technical Guide to the Historical and Traditional Use of Chelidonium majus and Chelidonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonium majus, commonly known as greater celandine, is a perennial herb with a rich history of use in traditional medicine across Europe and Asia. Its distinctive orange-yellow latex has been a staple in folk remedies for centuries, primarily for skin ailments. The plant's therapeutic properties are largely attributed to its complex mixture of isoquinoline alkaloids, with chelidonine being one of the most significant. This technical guide provides an in-depth exploration of the historical and traditional applications of Chelidonium majus and its principal alkaloid, this compound. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative data, traditional preparation methods, and an overview of the molecular signaling pathways influenced by this compound.

Historical and Traditional Applications

The medicinal use of Chelidonium majus dates back to antiquity, with mentions in the writings of Dioscorides and Pliny the Elder in the 1st century CE.[1] Traditional applications have been diverse, targeting a range of conditions.

Dermatological Uses

The most well-documented traditional use of Chelidonium majus is for the topical treatment of skin conditions, particularly warts.[2][3] The fresh latex, applied directly to the affected area, was believed to have a caustic and antiviral effect.[4][5] This application was widespread in European folk medicine. Other skin complaints addressed with the latex or preparations of the herb included corns, ringworm, and eczema.

Hepatic and Biliary Disorders

Following the "doctrine of signatures," the yellow-orange color of the latex led to the belief that Chelidonium majus was beneficial for liver and gallbladder ailments. Traditional preparations, such as infusions and decoctions, were used to address jaundice, gallstones, and general liver complaints. It was considered a cholagogue, promoting the flow of bile.

Gastrointestinal and Spasmodic Conditions

The antispasmodic properties of Chelidonium majus were utilized in traditional medicine to alleviate gastrointestinal discomfort. Infusions of the herb were consumed to relieve stomach cramps and other digestive issues.

Ophthalmic and Other Uses

Historical texts also describe the use of diluted Chelidonium majus juice as an eye lotion to improve vision and treat eye ailments. Additionally, it was employed for its purported anti-inflammatory and analgesic effects.

Quantitative Data on Active Constituents

The primary bioactive compounds in Chelidonium majus are isoquinoline alkaloids. The concentration of these alkaloids, including this compound, can vary depending on the plant part, geographical location, and harvest time.

AlkaloidPlant PartConcentration Range (mg/100g dry matter)Reference
This compound Herb (Spring)1780.67 ± 263.52
Herb (Autumn)115.93 ± 14.69
RootGenerally higher than aerial parts
Coptisine Herb (Spring)1027.10 ± 13.37
Herb (Autumn)287.47 ± 3.07
Chelerythrine Herb (Spring)30.74 ± 7.53
Herb (Autumn)1.14 ± 0.07
Sanguinarine RootGenerally higher than aerial parts
Berberine Root & HerbVariable
Protopine Root & HerbVariable

Table 1: Quantitative Analysis of Major Alkaloids in Chelidonium majus.

Traditional Preparation Methodologies

The methods for preparing Chelidonium majus in traditional medicine were straightforward, relying on simple extractions with water or alcohol, or the direct use of the plant's latex.

Topical Application of Latex for Warts

Materials:

  • Fresh Chelidonium majus plant

Protocol:

  • Break the stem or a leaf of a fresh greater celandine plant to exude the orange-yellow latex.

  • Directly apply a small amount of the fresh latex to the surface of the wart, taking care to avoid contact with surrounding healthy skin.

  • Allow the latex to dry on the wart.

  • Repeat this application once or twice daily until the wart diminishes.

Infusion for Liver and Digestive Ailments

Materials:

  • Dried aerial parts of Chelidonium majus

  • Boiling water

Protocol:

  • Place approximately half a teaspoon of the dried herb into a cup.

  • Pour boiling water over the herb.

  • Allow the mixture to steep for 10-15 minutes.

  • Strain the infusion to remove the plant material.

  • The infusion was typically consumed to support liver function and alleviate digestive discomfort.

Decoction for Internal Use

Materials:

  • Dried or fresh roots of Chelidonium majus

  • Water or white wine

Protocol:

  • Combine the Chelidonium majus root with water or white wine in a pot.

  • Bring the mixture to a boil and then simmer for a sustained period to extract the active compounds.

  • Strain the decoction before consumption.

  • This preparation was traditionally used for conditions such as jaundice and colic.

Tincture Preparation

Materials:

  • Fresh or dried whole Chelidonium majus plant

  • Ethanol (e.g., vodka or other high-proof alcohol)

Protocol:

  • Finely chop the plant material.

  • Place the chopped herb into a glass jar.

  • Cover the plant material completely with alcohol. A common ratio was 1 part plant material to 5 parts liquid.

  • Seal the jar and store it in a cool, dark place for several weeks, shaking it periodically.

  • After the maceration period, strain the liquid through a fine cloth or filter to remove the plant solids.

  • The resulting tincture was taken in small doses, often diluted in water.

Molecular Signaling Pathways of this compound

Modern scientific research has begun to elucidate the molecular mechanisms underlying the traditional uses of Chelidonium majus, with a particular focus on the bioactivity of this compound.

Anti-inflammatory and Immunomodulatory Effects: TLR4/NF-κB Pathway

This compound has demonstrated significant anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the innate immune response and plays a critical role in inflammation.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates This compound This compound This compound->TLR4 Inhibits IKK IKK Complex This compound->IKK Inhibits TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces

This compound's inhibition of the TLR4/NF-κB signaling pathway.
Anticancer and Pro-apoptotic Effects: PI3K/AKT and p53 Pathways

This compound has been shown to exert anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/AKT and p53 pathways.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits AKT AKT This compound->AKT Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PIP3->AKT Recruits and Activates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition

This compound's inhibitory action on the PI3K/AKT signaling pathway.

p53_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects DNA_Damage DNA Damage p53_inactive p53 (inactive) DNA_Damage->p53_inactive Induces This compound This compound p53_active p53 (active) This compound->p53_active Promotes p53_inactive->p53_active Activation & Stabilization p53_nuc p53 p53_active->p53_nuc Translocates p21 p21 p53_nuc->p21 Induces GADD45 GADD45 p53_nuc->GADD45 Induces Bax Bax p53_nuc->Bax Induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest GADD45->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

This compound's activation of the p53 apoptotic pathway.

Conclusion

Chelidonium majus and its principal alkaloid, this compound, have a long and storied history in traditional medicine. From the topical application of its latex for warts to the internal use of its preparations for liver and digestive ailments, this plant has been a versatile tool in the folk pharmacopeia. Modern scientific investigation is beginning to validate some of these traditional uses by uncovering the molecular mechanisms of action of its constituent compounds. The modulation of key signaling pathways such as TLR4/NF-κB, PI3K/AKT, and p53 by this compound provides a scientific basis for its observed anti-inflammatory and potential anticancer properties. This guide serves as a foundational resource for further research and development, bridging the gap between historical ethnobotanical knowledge and contemporary pharmacological science. Further rigorous investigation into the quantitative aspects of traditional preparations and the clinical efficacy and safety of Chelidonium majus and its derivatives is warranted to fully realize their therapeutic potential.

References

Toxicological Profile and LD50 of Chelidonine in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidonine, a prominent benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, a comprehensive understanding of its toxicological profile is paramount for its safe therapeutic development. This technical guide provides a detailed overview of the toxicological effects and median lethal dose (LD50) of this compound in various animal models. The document summarizes key quantitative data, outlines experimental methodologies for toxicity assessment, and elucidates the molecular signaling pathways implicated in this compound-induced toxicity. While extensive data exists for certain routes of administration, this guide also highlights areas where further research is required to establish a complete safety profile.

Toxicological Profile

This compound exhibits a range of toxic effects in animal models, with sublethal doses inducing observable clinical signs and higher doses leading to organ-specific damage.

General Toxicological Effects:

Sublethal doses of this compound administered to rodents have been observed to cause ptosis (drooping of the upper eyelid), tremors, sedation, and a decrease in body temperature[1].

Organ-Specific Toxicity:

  • Hepatotoxicity: The liver is a primary target for this compound toxicity. Studies have indicated that alkaloids from Chelidonium majus, including this compound, can inhibit mitochondrial respiration in mouse liver cells[2]. While some studies on C. majus extracts did not show significant liver damage in rats at high doses, the potential for hepatotoxicity, particularly with isolated this compound, remains a concern and is a subject of ongoing research[3][4]. In vitro studies have demonstrated the cytotoxicity of this compound in rat hepatocytes[5].

  • Nephrotoxicity: The kidneys are also susceptible to the toxic effects of certain compounds. While one study suggested a protective role of this compound against cadmium-induced nephrotoxicity in rats, the direct toxicological impact of high doses of this compound on renal tissue requires more thorough investigation.

  • Pulmonary Toxicity: Long-term exposure to chelerythrine, another benzophenanthridine alkaloid found in Chelidonium majus, has been shown to cause dose-dependent lung damage in rats, characterized by pulmonary congestion and bloody ascites. While this is not this compound, it highlights a potential class effect for these alkaloids that warrants investigation for this compound as well.

  • Cardiotoxicity: Recent studies in zebrafish larvae have indicated that this compound can induce cardiotoxic effects, including pericardial edema, reduced heart rate, and elongation of cardiac chambers. This toxicity was linked to the activation of the tp53 apoptosis signaling pathway.

LD50 of this compound in Animal Models

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The available LD50 values for this compound in animal models are summarized in the table below. It is important to note that specific oral and intravenous LD50 values for isolated this compound, and any LD50 values for rabbits, were not available in the reviewed scientific literature. The provided data is primarily for intraperitoneal and subcutaneous administration in mice and rats.

Animal ModelRoute of AdministrationLD50 (mg/kg)
Mouse Intraperitoneal (IP)1300
Subcutaneous (SC)125
Rat Intraperitoneal (IP)2000

Data for oral and intravenous routes in mice and rats, and all routes in rabbits for isolated this compound were not found in the reviewed literature.

Experimental Protocols for Acute Toxicity Studies

The determination of LD50 and the assessment of acute toxicity are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data reliability and animal welfare.

General Procedure for Acute Oral Toxicity Testing (Following OECD Guidelines):

  • Animal Selection and Acclimatization: Healthy, young adult rodents (usually rats or mice) of a single sex (females are often preferred as they are generally slightly more sensitive) are used. The animals are acclimatized to the laboratory conditions for at least five days before the study.

  • Fasting: Prior to dosing, animals are fasted (food, but not water, is withheld) for a specified period, typically overnight for rats.

  • Dose Preparation and Administration: The test substance (this compound) is prepared in a suitable vehicle (e.g., water, saline, or a suspension). The dose is administered in a single gavage to the animals. The volume administered is kept as low as possible.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Observations are conducted frequently on the day of dosing and at least once daily thereafter for 14 days.

  • Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Specific Methodologies for LD50 Determination:

  • Up-and-Down Procedure (UDP) (OECD Test Guideline 425): This method involves dosing animals one at a time at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This method significantly reduces the number of animals required compared to classical methods.

  • Acute Toxic Class Method (OECD Test Guideline 423): This method uses a stepwise procedure with a fixed number of animals per step (usually three). The starting dose is selected from a series of predefined dose levels. The outcome of each step determines the next step, allowing for the classification of the substance into a specific toxicity category.

  • Fixed Dose Procedure (OECD Test Guideline 420): This method involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The aim is to identify a dose that produces clear signs of toxicity but no mortality.

Below is a DOT script visualizing a generalized workflow for an acute oral toxicity study.

Generalized workflow for an acute oral toxicity study.

Signaling Pathways in this compound Toxicity

The toxic effects of this compound are mediated through its interaction with various intracellular signaling pathways, often culminating in apoptosis (programmed cell death).

Key Signaling Pathways Involved:

  • p53/GADD45a Pathway: this compound has been shown to induce apoptosis through the upregulation of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), which in turn activates the tumor suppressor protein p53. This activation leads to cell cycle arrest and the initiation of the apoptotic cascade.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of this compound. Studies have demonstrated that this compound can induce the phosphorylation of p38 and ERK1/2, components of the MAPK pathway, which are involved in cellular stress responses and apoptosis.

  • PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is crucial for cell survival and proliferation, can be inhibited by this compound. This inhibition contributes to the pro-apoptotic effects of the compound.

  • NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory and immune responses, as well as cell survival. By inhibiting NF-κB, this compound can enhance apoptosis.

The following DOT scripts illustrate the key signaling pathways involved in this compound-induced apoptosis.

G This compound This compound GADD45a GADD45a This compound->GADD45a upregulates p53 p53 GADD45a->p53 activates p21 p21 p53->p21 upregulates Caspases Caspases p53->Caspases activates CellCycleArrest CellCycleArrest p21->CellCycleArrest induces Apoptosis Apoptosis Caspases->Apoptosis leads to

This compound-induced apoptosis via the p53/GADD45a pathway.

G This compound This compound MAPK p38, ERK1/2 This compound->MAPK activates Apoptosis Apoptosis MAPK->Apoptosis promotes

Role of the MAPK pathway in this compound-induced apoptosis.

G This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT inhibits CellSurvival CellSurvival PI3K_AKT->CellSurvival promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibits

Inhibition of the PI3K/AKT survival pathway by this compound.

Conclusion

This compound demonstrates a complex toxicological profile with the potential for organ-specific toxicity, particularly affecting the liver. The available LD50 data, although incomplete, suggests moderate acute toxicity via intraperitoneal administration in rodents. The mechanisms of this compound-induced toxicity are multifactorial, involving the modulation of several key signaling pathways that regulate cell cycle, survival, and apoptosis. For drug development professionals, these findings underscore the importance of careful dose-escalation studies and thorough toxicological evaluation, with particular attention to hepatic function. Further research is critically needed to determine the oral and intravenous LD50 values of isolated this compound in various animal models to better assess its therapeutic index and ensure its safe clinical application.

References

Methodological & Application

Application Notes: Chelidonine Extraction and Purification from Chelidonium majus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chelidonium majus L., commonly known as greater celandine, is a perennial herb belonging to the Papaveraceae family. It has a long history of use in traditional medicine, primarily for treating liver and gallbladder disorders, as well as skin conditions like warts. The medicinal properties of C. majus are largely attributed to its rich content of isoquinoline alkaloids, with chelidonine being one of the most significant and abundant. This compound exhibits a range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. These properties make it a compound of great interest for researchers, scientists, and drug development professionals. This document provides detailed protocols for the extraction and purification of this compound from C. majus, summarizing quantitative data and outlining experimental workflows.

Part 1: Extraction of this compound from Chelidonium majus

The initial step in isolating this compound is its extraction from the plant material. The choice of extraction method and solvent can significantly impact the yield and purity of the final product. Generally, dried and powdered aerial parts or roots of C. majus are used for extraction.

Solvent Extraction Methods

Solvent extraction is a common technique for isolating alkaloids from plant materials. The selection of the solvent is crucial and is based on the polarity of the target compound. This compound, as an alkaloid, can be extracted using various organic solvents.

1.1.1. Maceration

Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent for an extended period.

  • Protocol:

    • Weigh 60 grams of dried, powdered Chelidonium majus leaves and place them in a suitable container.

    • Add 300 mL of acetone to the container, ensuring the plant material is fully submerged[1].

    • Seal the container and let it stand at room temperature for a minimum of 3 days, with frequent agitation[1]. For a more exhaustive extraction, the maceration can be extended to two weeks.

    • After the maceration period, filter the mixture to separate the extract from the plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 45°C to obtain the crude acetone extract.

1.1.2. Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for efficient extraction with a smaller volume of solvent.

  • Protocol:

    • Place 100 grams of powdered C. majus plant material into a thimble.

    • Place the thimble inside a Soxhlet extractor.

    • Add methanol to the distillation flask.

    • Heat the solvent to reflux. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble containing the plant material.

    • Continue the extraction for 24 hours.

    • After extraction, concentrate the methanolic extract using a rotary evaporator to obtain the crude extract.

1.1.3. Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and increasing extraction efficiency.

  • Protocol:

    • Suspend 10 grams of powdered C. majus leaves in 400 mL of a 0.2% sodium dodecyl sulphate solution in a glass beaker[2].

    • Place the beaker in an ultrasonic bath and sonicate for 2.5 hours at a constant temperature of 25°C[3].

    • Filter the extract to remove the plant residue.

    • Wash the residue with 20 mL of pure water and combine the filtrates.

    • The resulting aqueous extract can then be further processed for alkaloid purification.

Acid-Base Extraction for Alkaloid Enrichment

To selectively extract alkaloids from the crude extract, an acid-base extraction method can be employed. This technique is based on the principle that alkaloids are basic and can be converted into their salt form (soluble in water) in an acidic medium and then back to their base form (soluble in organic solvents) in an alkaline medium.

  • Protocol:

    • Dissolve the crude extract in a 2% sulfuric acid solution to achieve a pH of 3-4.

    • Extract the acidic solution with a non-polar solvent like petroleum ether or diethyl ether to remove neutral and acidic impurities.

    • Basify the aqueous layer to pH 9-10 with a 25% ammonium hydroxide solution.

    • Extract the alkaline solution with chloroform. The alkaloids, including this compound, will move into the chloroform layer.

    • Wash the chloroform layer with distilled water until a neutral pH is achieved.

    • Dry the chloroform layer with anhydrous sodium sulfate and evaporate the solvent to obtain the total alkaloid extract. The yield of total alkaloids from dried leaves can be around 2.146%.

Part 2: Purification of this compound

The crude alkaloid extract contains a mixture of different alkaloids and other compounds. Therefore, further purification steps are necessary to isolate this compound.

Column Chromatography

Column chromatography is a widely used technique for separating compounds from a mixture. For the purification of this compound, a silica gel stationary phase is commonly used.

  • Protocol:

    • Column Packing: Prepare a slurry of silica gel (mesh 70-230 for gravity chromatography or 230-400 for flash chromatography) in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

    • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

    • Elution: Begin the elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). The elution can be performed isocratically (constant solvent composition) or with a gradient (changing solvent composition).

    • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • This compound Isolation: Combine the fractions containing pure this compound (identified by comparison with a standard on TLC) and evaporate the solvent to obtain the purified compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique that can be used for the final purification of this compound.

  • Protocol:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used for the separation of this compound.

    • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid in water). The acidic mobile phase helps to improve the peak shape of the basic alkaloid.

    • Gradient Elution: A gradient elution is often employed to achieve better separation of the complex alkaloid mixture. A typical gradient could be starting with 10% acetonitrile and increasing to 50% over 20 minutes.

    • Detection: The eluting compounds can be detected using a UV detector at a wavelength of 280 nm.

    • Fraction Collection: The fraction containing the this compound peak is collected.

    • Solvent Evaporation: The solvent is removed from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to yield pure this compound.

Quantitative Data Summary

ParameterValuePlant PartExtraction/Purification MethodReference
Total Alkaloid Yield 2.146%Dried LeavesMethanol Extraction (Soxhlet)
This compound Content 1181.41 µg/gRootNot specified
This compound Content 1780.667 mg/100g DMHerb (Spring)Not specified
This compound Content 115.929 mg/100g DMHerb (Autumn)Not specified
This compound Purification 14.16-fold increaseNot specifiedMacroporous resin D101
This compound Recovery 80.77%Not specifiedMacroporous resin D101
Isolated this compound 1.29 mg from 500 mg crude extractNot specifiedFast Centrifugal Partition Chromatography

Experimental Workflows

Extraction_Workflow plant Dried & Powdered Chelidonium majus solvent_extraction Solvent Extraction (Maceration/Soxhlet/UAE) plant->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base total_alkaloids Total Alkaloid Extract acid_base->total_alkaloids

Caption: General workflow for the extraction of total alkaloids from Chelidonium majus.

Purification_Workflow total_alkaloids Total Alkaloid Extract column_chromatography Column Chromatography (Silica Gel) total_alkaloids->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc prep_hplc Preparative HPLC fractions->prep_hplc pure_this compound Pure this compound tlc->pure_this compound prep_hplc->pure_this compound

Caption: Purification workflow for isolating this compound from the total alkaloid extract.

References

Application Note and Protocol for the Quantification of Chelidonine in Plant Extracts via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine is a prominent isoquinoline alkaloid found in plants of the Papaveraceae family, most notably Greater Celandine (Chelidonium majus L.). It has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Accurate and reliable quantification of this compound in plant extracts is paramount for the standardization of herbal products, elucidation of its therapeutic potential, and for quality control in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized analytical technique for the precise quantification of phytochemicals like this compound.[3] This document provides a comprehensive HPLC method, including a detailed protocol and validated performance data, for the quantification of this compound in plant extracts.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plant extracts using HPLC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing & Quantification plant_material Plant Material (e.g., Chelidonium majus) extraction Extraction (e.g., Acidic Methanol) plant_material->extraction purification Purification (e.g., Solid-Phase Extraction) extraction->purification final_extract Final Extract for Injection purification->final_extract hplc_system HPLC System (Pump, Injector, Column, Detector) final_extract->hplc_system Injection data_acquisition Data Acquisition hplc_system->data_acquisition peak_integration Peak Integration & Analysis data_acquisition->peak_integration calibration_curve Calibration Curve (this compound Standards) quantification Quantification of this compound calibration_curve->quantification peak_integration->quantification

References

Application Notes & Protocols: Synthesis of Chelidonine and its Analogues for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chelidonine is a prominent benzophenanthridine alkaloid naturally found in plants of the Papaveraceae family, most notably Greater Celandine (Chelidonium majus)[1][2]. First isolated in 1839, it has garnered significant interest due to its diverse and potent biological activities[1]. Research has demonstrated its efficacy as an anti-inflammatory, antimicrobial, and particularly as an anti-cancer agent[3][4]. This compound exerts its cytotoxic effects through various mechanisms, including the induction of apoptosis, disruption of microtubule formation, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

The synthesis of this compound and its analogues is critical for advancing research. Total synthesis provides a reliable source of the compound, independent of natural extraction variability, and opens the door to systematic Structure-Activity Relationship (SAR) studies. By creating novel analogues, researchers can aim to enhance potency, improve selectivity, reduce toxicity, and elucidate the complex mechanisms of action of this class of alkaloids. These application notes provide an overview of a modern synthetic strategy and detailed protocols for the synthesis of this compound and its analogues for research purposes.

Synthetic Strategies and Methodologies

The chemical architecture of this compound, with its tetracyclic core and multiple stereocenters, makes it a challenging and attractive target for total synthesis. Several strategies have been developed over the years. A classic approach reported in 1971 by Oppolzer and Keller is based on the intramolecular cycloaddition of o-quinodimethanes.

A more recent and efficient approach involves a cascade reaction initiated by an enamide-benzyne-[2+2] cycloaddition. This method allows for the rapid assembly of the complex core structure. The total synthesis of (±)-chelidonine can be achieved in 7 steps with an 8.5% overall yield, while the analogue (±)-northis compound can be synthesized in 8 steps with an 8.7% overall yield using this strategy.

Key Synthetic Approach: Enamide-Benzyne Cascade

This strategy relies on the reaction between a carefully prepared enamide and a benzyne precursor. The cascade involves a [2+2] cycloaddition, followed by a pericyclic ring-opening and an intramolecular Diels-Alder cycloaddition to rapidly construct the tetracyclic benzophenanthridine skeleton. This powerful sequence highlights the utility of modern organic chemistry in assembling complex natural products.

Summary of a Synthetic Route for (±)-Chelidonine

The following table summarizes the key transformations in a reported total synthesis of (±)-chelidonine, highlighting the efficiency of the cascade-based approach.

StepStarting MaterialKey Reagents/ConditionsProductReported Yield (%)
1Aldehyde 11Sonogashira coupling, Reductive amination, Cu(I)-catalyzed amidationEnamide 10~60% (over 3 steps)
2Enamide 10 & Silylaryl triflate 9CsF, CH₃CNAmido-benzocyclobutane 1768%
3Amido-benzocyclobutane 17TBAF, THFDesilylated intermediate 1898%
4Intermediate 18Xylene, 120 °CTetracyclic benzophenanthridine 2088%
5Tetracycle 201. BH₃·SMe₂, THF; 2. H₂O₂, NaOHDiol intermediate 25-cis45% (and 25% trans)
6Diol intermediate 25-cis1. DMP; 2. Alane reduction(±)-Chelidonine (6)70% (over 2 steps)

Experimental Protocols

Below are detailed protocols for representative steps in the synthesis of (±)-Chelidonine, adapted from published literature.

Protocol 1: Cascade Cycloaddition to Form Amido-benzocyclobutane 17

This protocol describes the key enamide-benzyne-[2+2] cycloaddition cascade reaction.

Materials:

  • Enamide 10

  • Silylaryl triflate 9 (benzyne precursor)

  • Cesium Fluoride (CsF)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with stir bar

  • Argon or Nitrogen gas inlet

  • Syringe pump (optional, for slow addition)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add a solution of enamide 10 (1.0 eq) in anhydrous acetonitrile (0.05 M).

  • Add silylaryl triflate 9 (1.2 eq) to the flask.

  • Add Cesium Fluoride (CsF, 2.5 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically faster in CH₃CN compared to other solvents like THF or dioxane.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically several hours).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amido-benzocyclobutane 17.

Protocol 2: Final Steps to (±)-Chelidonine (6) from Diol 25-cis

This protocol covers the final oxidation and reduction steps to yield the target molecule.

Materials:

  • Diol intermediate 25-cis

  • Dess-Martin periodinane (DMP)

  • Aluminum hydride (Alane, AlH₃) solution

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for workup and purification

Procedure:

  • Oxidation: Dissolve the diol 25-cis (1.0 eq) in anhydrous DCM. Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting ketone is used directly in the next step without further purification.

  • Reduction: Dissolve the crude ketone from the previous step in anhydrous THF.

  • Cool the solution to 0 °C and add a solution of Alane (AlH₃) in THF (typically ~0.5 M, 3-4 eq) dropwise.

  • Allow the reaction to stir at room temperature for several hours until complete. This step reduces both the ketone and the Cbz-urethane protecting group.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to afford (±)-Chelidonine (6).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a this compound analogue.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation cluster_purify Purification & Analysis reagents Prepare Reagents & Setup Apparatus run_rxn Execute Reaction (e.g., Cycloaddition) reagents->run_rxn monitor Monitor Progress (TLC/LC-MS) run_rxn->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify char Characterization (NMR, MS, HRMS) purify->char final Pure Compound char->final

Generalized workflow for the synthesis of this compound analogues.
Mechanism of Action: Inhibition of Pro-Survival Signaling

This compound has been shown to inhibit cancer cell proliferation and survival by targeting multiple signaling pathways. Notably, it disrupts the TLR4/NF-κB and PI3K/AKT pathways, which are frequently hyperactivated in cancers like melanoma.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 PI3K PI3K TLR4->PI3K IKK IKK TLR4->IKK AKT AKT PI3K->AKT  activates IkBa IκBα IKK->IkBa  phosphorylates  (degradation) NFkB_IkBa p65-IκBα (Inactive) NFkB p65 NFkB_nuc p65 NFkB->NFkB_nuc translocates NFkB_IkBa->NFkB releases This compound This compound This compound->TLR4 inhibits This compound->PI3K This compound->AKT This compound->IKK inhibits DNA Gene Transcription NFkB_nuc->DNA  promotes DNA->AKT Proliferation, Survival, Angiogenesis

This compound inhibits the TLR4/NF-κB and PI3K/AKT signaling pathways.

Biological Activity of this compound and Analogues

The primary motivation for synthesizing analogues of this compound is to modulate its biological activity. Research has shown that this compound and its relatives possess a range of cytotoxic and anti-inflammatory properties.

CompoundBiological ActivityTarget/MechanismRepresentative IC₅₀ / MICReference
This compound Anti-cancer (Melanoma, NSCLC, Leukemia)Inactivates TLR4/NF-κB and PI3K/AKT pathways; Induces G2/M arrest; Upregulates p21.~5-20 µM in various cancer cell lines
Anti-inflammatoryReduces secretion of TNF-α, IL-6, PGE2.Active at 0.625–2.5 μM
Cholinesterase InhibitionInhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).Not specified
Homothis compound Anti-cancer (Ovarian, Lung)Induces G2 and mitotic phase cell cycle arrest.Similar potency to this compound in some cell lines.
Northis compound Anti-cancerAssumed to have similar cytotoxic properties, often synthesized as a primary analogue.Not specified
Sanguinarine Antimicrobial / Anti-cancerDNA intercalation; Potent inhibitor of IL-1β secretion but highly cytotoxic.MIC vs S. aureus: 1.9 mg/L
Chelerythrine Antimicrobial / Anti-inflammatoryReduces TNF-α secretion; Low cytotoxicity at active concentrations.MIC vs P. aeruginosa: 1.9 mg/L

Note: The cytotoxic and anti-inflammatory effects of these alkaloids can be highly cell-type and concentration-dependent. High cytotoxicity can sometimes limit the therapeutic applicability of certain analogues like sanguinarine. The combination of alkaloids may also lead to synergistic effects.

References

Application Notes and Protocols for Testing Chelidonine Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine is a major isoquinoline alkaloid extracted from Chelidonium majus (greater celandine), a plant with a long history in traditional medicine for treating various ailments. Recent scientific investigations have highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects across a range of cancer cell lines. This compound has been shown to induce apoptosis and inhibit cell proliferation by modulating several key signaling pathways. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in vitro, offering standardized methods for researchers in academia and the pharmaceutical industry. The included protocols for MTT, LDH, and apoptosis assays are fundamental for screening and characterizing the anti-cancer properties of this compound and its derivatives.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data to facilitate comparison across different cancer cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (hours)
FaDuHead and Neck Squamous Cell CarcinomaMTT1.0Not Specified
HLaC78Head and Neck Squamous Cell CarcinomaMTT1.6Not Specified
MEL270MelanomaCCK-8~1.024
C918MelanomaCCK-8~1.024
BxPC-3Pancreatic CancerNot Specified< 1.024
MIA PaCa-2Pancreatic CancerNot Specified< 1.024
T98GGlioblastomaMTS~0.624
SGC-7901Gastric CarcinomaMTT10Not Specified
Caco-2Colon CarcinomaNot Specified5048
HepG2Hepatocellular CarcinomaNot Specified>2096
MCF-7Breast AdenocarcinomaNot Specified>2096
SK-BR-3Breast AdenocarcinomaNot Specified>2096

Table 2: Apoptotic Effects of this compound on Cancer Cells

Cell LineCancer TypeThis compound Concentration (µM)Exposure Time (hours)Parameter MeasuredResult
BxPC-3Pancreatic Cancer124Apoptotic Cells (Early + Late)>50%
MIA PaCa-2Pancreatic Cancer124Apoptotic Cells (Early + Late)>50%
T98GGlioblastoma0.624Sub-G1/G0 Phase Cells~10-fold increase vs. control
MEL270Melanoma0.5 - 1.024Apoptosis RateProminently enhanced
C918Melanoma0.5 - 1.024Apoptosis RateProminently enhanced

Table 3: Effect of this compound on Caspase-3 Activation

Cell LineCancer TypeThis compound Concentration (µM)Exposure Time (hours)Fold Increase in Cleaved Caspase-3
BxPC-3Pancreatic Cancer124~10-fold
MIA PaCa-2Pancreatic Cancer124~60-fold
T98GGlioblastoma0.624Cleavage induced

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (low serum, e.g., 1% FBS, is recommended to reduce background)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • LDH cytotoxicity detection kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for the following controls:

    • Background control: Medium without cells.

    • Low control (spontaneous LDH release): Untreated cells.

    • High control (maximum LDH release): Cells treated with the lysis solution provided in the kit (e.g., 1% Triton X-100).

    • Substance control: this compound in medium without cells to check for interference with the assay.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new optically clear 96-well flat-bottom plate.

  • LDH Reaction: Prepare the reaction mixture according to the LDH kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm with a reference wavelength of >600 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the manufacturer's formula.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA-intercalating dye Propidium Iodide by cells with compromised membrane integrity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Differentiate cell populations based on their fluorescence signals:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

The following diagrams illustrate the experimental workflows and key signaling pathways involved in this compound-induced cytotoxicity.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity/Apoptosis Assays start Seed Cells in Multi-well Plates treat Treat with this compound (various concentrations and time points) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate mtt MTT Assay (Measure Metabolic Activity) incubate->mtt ldh LDH Assay (Measure Membrane Integrity) incubate->ldh annexin Annexin V/PI Staining (Flow Cytometry for Apoptosis) incubate->annexin analyze Data Analysis (IC50, % Cytotoxicity, % Apoptosis) mtt->analyze ldh->analyze annexin->analyze

Experimental workflow for cytotoxicity assessment.

G cluster_pathway This compound-Induced p53-GADD45a Signaling Pathway This compound This compound gadd45a GADD45a (Upregulation) This compound->gadd45a p53 p53 (Stabilization & Activation) gadd45a->p53 p21 p21 (Upregulation) p53->p21 caspase_cascade Caspase Cascade Activation p53->caspase_cascade cycle_arrest Cell Cycle Arrest (G2/M) p21->cycle_arrest apoptosis Apoptosis caspase_cascade->apoptosis

This compound-induced p53-GADD45a signaling pathway.

G cluster_pathway Inhibition of PI3K/AKT Signaling by this compound This compound This compound pi3k PI3K This compound->pi3k Inhibition akt AKT pi3k->akt Activation downstream Downstream Effectors (e.g., mTOR, Bad, NF-κB) akt->downstream Activation survival Cell Proliferation & Survival downstream->survival

Inhibition of PI3K/AKT signaling by this compound.

Application Notes and Protocols for In Vivo Anticancer Studies of Chelidonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vivo experiments to evaluate the anticancer properties of Chelidonine. This document includes detailed protocols for critical experimental procedures, a summary of quantitative data from relevant studies, and visualizations of key signaling pathways and experimental workflows.

I. Summary of Quantitative In Vivo Data for this compound Anticancer Studies

The following tables summarize key quantitative data from preclinical in vivo studies on this compound, providing a reference for experimental design.

Table 1: Animal Models and Tumor Induction

Cancer TypeAnimal ModelCell LineNumber of Cells InjectedInjection SiteReference
Non-Small Cell Lung Cancer (NSCLC)Nude MiceH1975 (Gefitinib-resistant)5 x 10^6Subcutaneous[1]
Pancreatic CancerMurine ModelPANC02Not SpecifiedNot Specified[1]
MelanomaNude MiceNot SpecifiedNot SpecifiedSubcutaneous[2][3]
Hepatocellular Carcinoma (HCC)Nude MiceMHCC97-H5 x 10^6Subcutaneous

Table 2: this compound Dosage and Administration

Cancer TypeAnimal ModelDosageAdministration RouteTreatment DurationReference
NSCLCNude Mice20 mg/kgIntraperitonealDaily
Pancreatic CancerMurine Model1.2 mg/kgNot SpecifiedNot Specified
MelanomaNude Mice0.5 or 1 µM (in vitro)Not Applicable24 or 48 hours
HCCNude Mice5 mg/kgNot SpecifiedNot Specified

Table 3: Summary of Key In Vivo Findings

Cancer TypeKey FindingsQuantitative ResultsReference
NSCLCSimilar inhibitory effect to Afatinib (a second-generation TKI).Tumor growth significantly inhibited.
Pancreatic CancerReduction in the number of metastases.Significantly fewer metastases compared to the control group.
MelanomaSuppression of tumor cell malignancy.Inhibition of cell viability and proliferation, and facilitation of apoptosis.
HCCEnhanced the antitumor effect of lenvatinib.Decreased the IC50 of lenvatinib on subcutaneous tumor growth.

II. Detailed Experimental Protocols

A. Protocol for Subcutaneous Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous tumor model in nude mice, a commonly used method for evaluating the efficacy of anticancer compounds in vivo.

Materials:

  • Cancer cell line (e.g., H1975 NSCLC cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • 4-6 week old nude mice

  • 1 mL syringes with 27-30 gauge needles

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture cancer cells in complete medium until they reach 70-80% confluency.

    • Harvest the cells by trypsinization.

    • Wash the cells twice with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel.

    • Determine cell viability using a trypan blue exclusion assay; viability should be >90%.

    • Adjust the cell concentration to the desired number for injection (e.g., 5 x 10^6 cells in 100-200 µL). Keep cells on ice.

  • Animal Preparation and Tumor Cell Injection:

    • Anesthetize the mice using an appropriate anesthetic.

    • Shave the injection site on the flank of the mouse.

    • Clean the injection site with an antiseptic solution (e.g., 70% ethanol).

    • Draw the cell suspension into a 1 mL syringe.

    • Gently lift the skin at the injection site and insert the needle subcutaneously.

    • Slowly inject the cell suspension (100-200 µL) to form a small bleb under the skin.

    • Carefully withdraw the needle.

  • Tumor Growth Monitoring:

    • Monitor the animals regularly for tumor growth.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm³).

B. Protocol for this compound Administration

This protocol describes the preparation and administration of this compound to tumor-bearing mice.

Materials:

  • This compound powder

  • Vehicle for dissolution (e.g., DMSO, followed by dilution in PBS or saline)

  • Sterile injection supplies

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound powder in a small amount of DMSO to create a stock solution.

    • Further dilute the stock solution in sterile PBS or saline to the final desired concentration for injection. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

    • Prepare the solution fresh before each administration.

  • Administration:

    • Administer the prepared this compound solution to the mice via the desired route (e.g., intraperitoneal injection).

    • The volume of injection should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).

    • Follow the predetermined dosing schedule (e.g., daily).

C. Protocol for Immunohistochemistry (IHC) of Tumor Tissue

This protocol details the procedure for detecting the expression of specific proteins in tumor tissue sections, which is crucial for understanding the mechanism of action of this compound.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for blocking endogenous peroxidase activity

  • Blocking buffer (e.g., PBS with 5% bovine serum albumin)

  • Primary antibody against the protein of interest

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat (e.g., in a microwave or water bath) to unmask the antigenic epitopes.

    • Allow the slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide.

    • Wash with PBS.

    • Block non-specific binding by incubating with blocking buffer.

    • Incubate with the primary antibody at the optimal dilution and temperature.

    • Wash with PBS.

    • Incubate with the biotinylated secondary antibody.

    • Wash with PBS.

    • Incubate with streptavidin-HRP conjugate.

    • Wash with PBS.

  • Visualization and Counterstaining:

    • Apply the DAB substrate solution to visualize the antibody binding (positive staining will appear brown).

    • Wash with distilled water.

    • Counterstain the nuclei with hematoxylin.

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

  • Mounting and Imaging:

    • Mount a coverslip on the slide using mounting medium.

    • Examine the slides under a microscope and capture images for analysis.

D. Protocol for TUNEL Assay for Apoptosis Detection

This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of apoptosis, in tumor tissue sections.

Materials:

  • FFPE tumor tissue sections on slides

  • Xylene and graded ethanol series

  • Proteinase K

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)

  • DAPI or other nuclear counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for IHC (Protocol C, step 1).

  • Permeabilization:

    • Incubate the tissue sections with Proteinase K to permeabilize the cells and allow entry of the TUNEL reagents.

    • Wash with PBS.

  • TUNEL Reaction:

    • Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA with the fluorescently labeled dUTPs.

    • Include a positive control (pre-treated with DNase I) and a negative control (without TdT enzyme).

  • Counterstaining and Mounting:

    • Wash the slides with PBS.

    • Counterstain the nuclei with a fluorescent nuclear stain like DAPI.

    • Wash with PBS.

    • Mount a coverslip using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Apoptotic cells will show green fluorescence (from FITC-dUTP) in the nuclei, while all nuclei will show blue fluorescence (from DAPI).

    • Quantify the percentage of apoptotic cells (the apoptotic index).

III. Visualization of Signaling Pathways and Workflows

A. Signaling Pathways

The following diagrams illustrate the key signaling pathways reported to be modulated by this compound in cancer cells.

Chelidonine_EGFR_AMPK_Pathway This compound This compound EGFR Mutant EGFR This compound->EGFR Inhibits Phosphorylation Mitochondria Mitochondrial Respiratory Chain This compound->Mitochondria Inhibits Apoptosis Apoptosis EGFR->Apoptosis Inhibits CellGrowth Cell Growth Inhibition EGFR->CellGrowth Promotes AMPK AMPK Mitochondria->AMPK Activates AMPK->Apoptosis Induces

Caption: this compound's effect on the EGFR-AMPK pathway in NSCLC.

Chelidonine_TLR4_PI3K_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB TLR4->NFkB Activates Malignancy Cell Malignancy (Proliferation, Migration, Invasion) NFkB->Malignancy Promotes AKT AKT PI3K->AKT Activates AKT->Malignancy Promotes

Caption: this compound's inhibition of TLR4/NF-κB and PI3K/AKT pathways in melanoma.

B. Experimental Workflow

The following diagram provides a logical workflow for an in vivo study of this compound.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Endpoint Analysis TumorInduction Tumor Induction (Subcutaneous Xenograft) TumorGrowth Tumor Growth Monitoring TumorInduction->TumorGrowth Treatment This compound Treatment TumorGrowth->Treatment Tumors reach ~100-150 mm³ Endpoint Endpoint Analysis Treatment->Endpoint TumorMetrics Tumor Volume & Weight Endpoint->TumorMetrics IHC Immunohistochemistry (Protein Expression) Endpoint->IHC TUNEL TUNEL Assay (Apoptosis) Endpoint->TUNEL

Caption: General experimental workflow for in vivo this compound studies.

References

Chelidonine: A Potent Inducer of G2/M Cell Cycle Arrest in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Chelidonine, a principal isoquinoline alkaloid isolated from the greater celandine (Chelidonium majus), has demonstrated significant anti-cancer properties in a variety of tumor models.[1][2] One of its key mechanisms of action is the induction of cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.[3][4] This application note provides an overview of the use of this compound to induce G2/M arrest in vitro, with detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its cell cycle inhibitory effects primarily by modulating the expression and activity of key G2/M checkpoint proteins. The transition from the G2 to the M phase is tightly regulated by the Cyclin B1-CDK1 complex.[5] this compound has been shown to decrease the expression of both Cyclin B1 and CDK1. Furthermore, it can lead to an increase in the inhibitory phosphorylation of CDK1, rendering the complex inactive. This disruption of the Cyclin B1-CDK1 complex prevents cells from entering mitosis, leading to an accumulation of cells in the G2/M phase. In some cell lines, this compound has also been observed to affect the expression of other cell cycle regulators such as BubR1, a key component of the mitotic checkpoint. The sustained arrest in the G2/M phase can ultimately trigger apoptotic pathways, leading to cancer cell death.

Applications

The ability of this compound to induce G2/M arrest makes it a valuable tool for cancer research and a potential candidate for anti-cancer therapeutic development. Key applications include:

  • Studying G2/M checkpoint regulation: this compound can be used as a chemical probe to investigate the molecular mechanisms governing the G2/M transition.

  • Screening for anti-cancer drug candidates: Its potent cell cycle inhibitory activity makes it a reference compound in screens for novel anti-cancer agents.

  • Investigating mitotic catastrophe: Prolonged G2/M arrest induced by this compound can lead to mitotic catastrophe, a form of cell death, providing a model to study this process.

  • Combination therapy studies: Investigating the synergistic effects of this compound with other chemotherapeutic agents that target different phases of the cell cycle.

Quantitative Data Summary

The following tables summarize the effects of this compound on cell viability and cell cycle distribution in various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM)Treatment Duration (h)
SGC-7901Human Gastric Carcinoma23.1348
MCF-7Breast Cancer12.8048
Bcap37Breast Cancer15.5548
T47DBreast Cancer47.9748
MDA-MB-231Breast Cancer63.0948

Data compiled from a study by Fan et al. (2020).

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineThis compound Conc. (µM)Treatment Duration (h)% of Cells in G2/M Phase (Control)% of Cells in G2/M Phase (Treated)
T98G0.6Not SpecifiedNot SpecifiedIncreased (Concentration-dependent)
SGC-79011024Not SpecifiedSignificantly Increased
MCF-7348Not SpecifiedSignificantly Increased
MCF-7648Not SpecifiedSignificantly Increased
Bcap37348Not SpecifiedSignificantly Increased
Bcap37648Not SpecifiedSignificantly Increased

Data compiled from studies by Park et al. (2019) and Fan et al. (2020).

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound on the cell cycle.

Protocol 1: Cell Culture and this compound Treatment

  • Cell Seeding: Seed the cancer cell line of interest (e.g., SGC-7901, T98G, MCF-7) in 6-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well in complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).

  • Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol utilizes propidium iodide (PI) to stain cellular DNA for the analysis of cell cycle distribution.

  • Cell Harvesting: Following this compound treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blotting for G2/M Checkpoint Proteins

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin B1, CDK1, p-CDK1, BubR1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using a chemiluminescence imaging system.

Visualizations

Diagram 1: Proposed Signaling Pathway of this compound-Induced G2/M Arrest

G2M_Arrest_Pathway This compound This compound CyclinB1_CDK1 Cyclin B1 / CDK1 Complex This compound->CyclinB1_CDK1 inhibits expression & promotes inhibitory phosphorylation G2M_Transition G2/M Transition CyclinB1_CDK1->G2M_Transition promotes G2M_Arrest G2/M Arrest

Caption: this compound induces G2/M arrest by inhibiting the Cyclin B1/CDK1 complex.

Diagram 2: Experimental Workflow for Studying this compound's Effect on Cell Cycle

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cancer Cells treatment Treat with this compound (various concentrations and durations) start->treatment harvest Harvest Cells treatment->harvest flow Flow Cytometry (Cell Cycle Analysis) harvest->flow western Western Blotting (Protein Expression) harvest->western data_flow Cell Cycle Distribution Data flow->data_flow data_western Protein Level Data (Cyclin B1, CDK1, etc.) western->data_western

Caption: Workflow for analyzing this compound's impact on cell cycle and protein expression.

References

Measuring Chelidonine-Induced Apoptosis with Flow Cytometry: An Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine, a major isoquinoline alkaloid extracted from Chelidonium majus (greater celandine), has demonstrated significant anti-cancer properties in various preclinical studies.[1][2] A primary mechanism of its anti-tumor activity is the induction of apoptosis, or programmed cell death.[1][3] Flow cytometry is a powerful and widely used technique for the rapid, quantitative analysis of apoptosis in individual cells. This document provides detailed protocols for assessing this compound-induced apoptosis using flow cytometry, along with an overview of the key signaling pathways involved.

Key Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and elucidating the compound's mechanism of action.

One of the primary pathways implicated in this compound-induced apoptosis is the p53-GADD45a signaling axis .[3] this compound treatment has been shown to upregulate Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), which in turn stabilizes and activates the tumor suppressor protein p53. Activated p53 then promotes the transcription of pro-apoptotic genes and the cell cycle inhibitor p21, leading to cell cycle arrest and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.

Additionally, this compound has been reported to influence other critical signaling pathways involved in cell survival and proliferation, including the PI3K/AKT and MAPK pathways . By inactivating these pro-survival pathways, this compound further sensitizes cancer cells to apoptosis. Some studies also suggest the involvement of the mitochondrial pathway in this compound-induced apoptosis.

This compound This compound GADD45a GADD45a This compound->GADD45a PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT MAPK MAPK Pathway This compound->MAPK p53 p53 GADD45a->p53 p21 p21 p53->p21 CaspaseCascade Caspase Cascade p53->CaspaseCascade CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis CaspaseCascade->Apoptosis CellSurvival Cell Survival PI3K_AKT->CellSurvival MAPK->CellSurvival

This compound-Induced Apoptotic Signaling Pathways.

Quantitative Analysis of Apoptosis

Flow cytometry analysis following Annexin V and Propidium Iodide (PI) staining is a standard method to quantify the percentage of apoptotic and necrotic cells. The following table summarizes representative data from studies investigating the apoptotic effects of this compound on various cancer cell lines.

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)Reference
BxPC-3 (Pancreatic Cancer)124>50% (combined early and late)>50% (combined early and late)>50%
MIA PaCa-2 (Pancreatic Cancer)124>50% (combined early and late)>50% (combined early and late)>50%

Experimental Protocols

Cell Culture and Treatment

This initial step involves preparing the cancer cells and treating them with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare fresh dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for apoptosis induction.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol details the staining procedure to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometry tubes

  • Centrifuge

Protocol:

  • After the treatment period, harvest the cells. For adherent cells, gently trypsinize and collect the cells. For suspension cells, directly collect them. Also, collect the supernatant from adherent cells as it may contain floating apoptotic cells.

  • Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes.

  • Discard the supernatant and wash the cells once with cold PBS.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Start Start: Cell Treatment Harvest Harvest Cells Start->Harvest WashPBS Wash with cold PBS Harvest->WashPBS Resuspend Resuspend in Binding Buffer WashPBS->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min at RT (dark) Stain->Incubate AddBuffer Add Binding Buffer Incubate->AddBuffer Analyze Analyze by Flow Cytometry AddBuffer->Analyze

Annexin V/PI Staining Workflow.

Cell Cycle Analysis by PI Staining

This compound can induce cell cycle arrest, a common precursor to apoptosis. This protocol allows for the analysis of cell cycle distribution.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

  • Centrifuge

Protocol:

  • Harvest and wash the cells as described in the Annexin V/PI staining protocol (steps 1-4).

  • Resuspend the cell pellet in a small volume of PBS.

  • While gently vortexing, slowly add ice-cold 70% ethanol to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Interpretation

  • Annexin V/PI Staining:

    • Annexin V- / PI- (Lower Left Quadrant): Viable cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

  • Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) after this compound treatment indicates cell cycle arrest.

Conclusion

Flow cytometry is an indispensable tool for the quantitative assessment of this compound-induced apoptosis. The protocols outlined in this application note provide a robust framework for researchers to investigate the pro-apoptotic effects of this compound and its derivatives. By combining these methods with an understanding of the underlying signaling pathways, scientists can gain valuable insights into the therapeutic potential of this compound in cancer drug development.

References

Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Chelidonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the signaling pathways modulated by chelidonine, a natural benzophenanthridine alkaloid, with a focus on analysis by Western blot. Detailed protocols are included to facilitate the replication and further investigation of these effects in a laboratory setting.

Introduction

This compound, the primary alkaloid isolated from Chelidonium majus (greater celandine), has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[1] Its mechanism of action often involves the modulation of key cellular signaling pathways that regulate cell proliferation, apoptosis, migration, and inflammation. Western blot analysis is a crucial technique to elucidate these mechanisms by quantifying the changes in the expression and phosphorylation status of key proteins within these pathways upon this compound treatment. This document outlines the major signaling pathways affected by this compound and provides detailed protocols for their analysis using Western blotting.

Key Signaling Pathways Modulated by this compound

This compound has been shown to impact several critical signaling cascades in various cancer cell lines. The most prominently reported pathways include:

  • PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. This compound has been observed to inhibit the activation of this pathway by decreasing the phosphorylation of PI3K and Akt.[1][2]

  • NF-κB Signaling Pathway: A key regulator of inflammation and cell survival, the NF-κB pathway is often dysregulated in cancer. This compound can suppress the activation of this pathway by inhibiting the phosphorylation of p65, a key subunit of NF-κB, and downregulating TLR4.

  • STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor involved in cell proliferation and apoptosis. This compound has been shown to have opposing effects on STAT3, abrogating IL-6-induced tyrosine phosphorylation while amplifying constitutive serine phosphorylation.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli. This compound has been reported to influence this pathway, for instance, by upregulating phospho-ERK1/2 and phospho-p38.

  • Apoptosis and Cell Cycle Pathways: this compound induces apoptosis by affecting the expression of proteins involved in cell cycle regulation and programmed cell death, such as p53, p21, GADD45a, and caspases.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on protein expression and cell viability.

Table 1: Effect of this compound on Protein Expression in Melanoma Cells

Cell LineTreatmentTarget ProteinObserved EffectReference
MEL270, C9180.5 or 1 µM this compoundTLR4Downregulation
MEL270, C9180.5 or 1 µM this compoundPhospho-p65Downregulation
MEL270, C9180.5 or 1 µM this compoundPhospho-PI3KDownregulation
MEL270, C9180.5 or 1 µM this compoundPhospho-AktDownregulation
MEL270, C9180.5 or 1 µM this compoundE-cadherinUpregulation
MEL270, C9180.5 or 1 µM this compoundN-cadherinDownregulation

Table 2: Effect of this compound on Cell Viability and Apoptosis

Cell LineTreatmentAssayObserved EffectReference
MEL270, C9180.5, 1, 2, 5 µM this compoundCCK-8Significant inhibition of cell viability
MEL270, C9180.5 or 1 µM this compoundFlow CytometryFacilitated cell apoptosis
BxPC-3, MIA PaCa-21 µM this compoundFlow Cytometry>50% of cells in early- and late-phase apoptosis

Table 3: Effect of this compound on Apoptosis-Related Proteins in Pancreatic Cancer Cells

Cell LineTreatmentTarget ProteinObserved EffectReference
BxPC-3, MIA PaCa-20.5 or 1 µM this compoundp21Increased expression
BxPC-3, MIA PaCa-20.5 or 1 µM this compoundp53Increased expression
BxPC-3, MIA PaCa-20.5 or 1 µM this compoundGADD45aIncreased expression
BxPC-3, MIA PaCa-20.5 or 1 µM this compoundCleaved Caspase-3Increased expression

Experimental Protocols

General Workflow for Western Blot Analysis of this compound-Treated Cells

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction cluster_2 Protein Quantification and Sample Preparation cluster_3 Electrophoresis and Transfer cluster_4 Immunoblotting and Detection A Seed cells and allow to adhere B Treat cells with this compound (e.g., 0.5-5 µM for 24-48h) A->B C Wash cells with ice-cold PBS B->C D Lyse cells in RIPA buffer with protease/phosphatase inhibitors C->D E Centrifuge to pellet debris D->E F Collect supernatant (lysate) E->F G Determine protein concentration (BCA assay) F->G H Normalize samples to equal protein concentration G->H I Add Laemmli buffer and boil at 95-100°C for 5 min H->I J Load samples onto SDS-PAGE gel I->J K Run electrophoresis to separate proteins by size J->K L Transfer proteins to PVDF or nitrocellulose membrane K->L M Block membrane (e.g., 5% non-fat milk or BSA) L->M N Incubate with primary antibody (overnight at 4°C) M->N O Wash membrane N->O P Incubate with HRP-conjugated secondary antibody O->P Q Wash membrane P->Q R Add ECL substrate and image chemiluminescence Q->R G cluster_0 This compound Inhibition cluster_1 PI3K/Akt Pathway This compound This compound p_PI3K p-PI3K This compound->p_PI3K Inhibits p_Akt p-Akt This compound->p_Akt Inhibits PI3K PI3K PI3K->p_PI3K Phosphorylation Akt Akt Akt->p_Akt Phosphorylation p_PI3K->Akt Activates Downstream Cell Survival, Proliferation, Growth p_Akt->Downstream Promotes G cluster_0 This compound Inhibition cluster_1 TLR4/NF-κB Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits p_p65 p-p65 This compound->p_p65 Inhibits p65 p65 TLR4->p65 Activates p65->p_p65 Phosphorylation Nucleus Nucleus p_p65->Nucleus Translocation Inflammation Inflammation, Cell Survival Nucleus->Inflammation Promotes G cluster_0 This compound Modulation cluster_1 STAT3 Pathway This compound This compound pY_STAT3 p-Tyr-STAT3 This compound->pY_STAT3 Abrogates pS_STAT3 p-Ser-STAT3 This compound->pS_STAT3 Amplifies IL6 IL-6 IL6->pY_STAT3 Induces STAT3 STAT3 STAT3->pY_STAT3 Tyr Phosphorylation STAT3->pS_STAT3 Ser Phosphorylation Nucleus Nucleus pY_STAT3->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Activates G cluster_0 This compound Action cluster_1 p53 Apoptotic Pathway This compound This compound GADD45a GADD45a This compound->GADD45a Upregulates p53 p53 GADD45a->p53 Activates p21 p21 p53->p21 Upregulates Caspase3 Caspase-3 p53->Caspase3 Activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Cleavage Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Executes

References

Application of Chelidonine in Multidrug-Resistant Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often leading to treatment failure. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. Chelidonine, a major isoquinoline alkaloid isolated from Chelidonium majus (greater celandine), has emerged as a promising agent to combat MDR in various cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the potential of this compound to reverse multidrug resistance and induce apoptosis in cancer cells.

This compound's anti-cancer properties are attributed to its ability to modulate multiple cellular mechanisms. It has been shown to inhibit the function of ABC transporters, downregulate the expression of genes involved in drug metabolism, and induce apoptosis through various signaling pathways.[1][2] These multifaceted effects make this compound a compelling candidate for further investigation as a standalone therapy or as an adjuvant to conventional chemotherapy in MDR cancers.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various multidrug-resistant cancer cell lines.

Table 1: Cytotoxicity of this compound and its Effect on Doxorubicin Resistance

Cell LineDrugIC50 (µM) without this compoundIC50 (µM) with this compoundFold Reversal of ResistanceReference
Caco-2 (colon adenocarcinoma)Doxorubicin--Reversed
CEM/ADR5000 (leukemia)Doxorubicin--Reversed
HLaC79-Tax (paclitaxel-resistant HNSCC)Paclitaxel--No significant reversal
HepG2 (hepatocellular carcinoma)-12 (LD50)--
BxPC-3 (pancreatic cancer)This compound~1.0 (after 24h)--
MIA PaCa-2 (pancreatic cancer)This compound<1.0 (after 24h)--

Note: Specific IC50 values for doxorubicin with and without this compound were not consistently available in the abstracts. The term "Reversed" indicates that the studies reported a significant decrease in doxorubicin resistance.

Table 2: Molecular Effects of this compound on MDR-Related Genes and Proteins

Cell LineTreatmentTarget Gene/ProteinEffectReference
Caco-250 µM this compound (48h)P-gp/MDR1 (mRNA)Decrease
Caco-250 µM this compound (48h)MRP1 (mRNA)Decrease
Caco-250 µM this compound (48h)BCRP (mRNA)Decrease
Caco-250 µM this compound (48h)CYP3A4 (mRNA)Decrease
Caco-250 µM this compound (48h)GST (mRNA)Decrease
Caco-250 µM this compound (48h)Caspase-3 (mRNA)Increase
Caco-250 µM this compound (48h)Caspase-8 (mRNA)Increase
HLaC79-Tax, Hep2-Tax (HNSCC)This compoundMDR1Upregulation
HepG2This compoundP-gpUpregulation

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.

chelidonine_mdr_reversal This compound This compound ABC_Transporters ABC Transporters (P-gp, MRP1, BCRP) This compound->ABC_Transporters Inhibits Activity & Decreases Expression Drug_Metabolism Drug Metabolizing Enzymes (CYP3A4, GST) This compound->Drug_Metabolism Inhibits Activity & Decreases Expression Drug_Efflux Drug Efflux ABC_Transporters->Drug_Efflux Drug_Inactivation Drug Inactivation Drug_Metabolism->Drug_Inactivation Intracellular_Drug Increased Intracellular Drug Concentration Drug_Efflux->Intracellular_Drug Drug_Inactivation->Intracellular_Drug Chemosensitivity Increased Chemosensitivity Intracellular_Drug->Chemosensitivity

Caption: Mechanism of MDR Reversal by this compound.

chelidonine_apoptosis_pathway This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits p53 p53 Pathway This compound->p53 Activates Caspase_9 Caspase-9 PI3K_AKT->Caspase_9 Inhibits Caspase_8 Caspase-8 p53->Caspase_8 Caspase_3 Caspase-3 Caspase_8->Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptosis Induction Pathway by this compound.

experimental_workflow Start Start: Culture MDR Cancer Cell Lines Treatment Treat cells with this compound +/- Chemotherapeutic Agent Start->Treatment Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on MDR cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and its ability to sensitize MDR cells to a chemotherapeutic agent.

Materials:

  • MDR and parental (sensitive) cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.

    • For chemosensitization experiments, prepare combinations of a fixed concentration of this compound with varying concentrations of the chemotherapeutic agent.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle controls (medium with DMSO, concentration not exceeding 0.1%).

    • Incubate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve fitting software.

    • Calculate the fold reversal of resistance by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of this compound.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • 6-well plates

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Propidium Iodide (PI) solution (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of this compound for 24 to 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3).

    • Gate the cell population to exclude debris.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis for MDR and Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of proteins such as P-gp, caspases, and Bcl-2 family members.

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as desired.

    • Wash cells with cold PBS and lyse them in RIPA buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Protein Transfer:

    • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant potential in overcoming multidrug resistance in various cancer cell lines, primarily by inhibiting ABC transporters and inducing apoptosis. The provided data and protocols offer a framework for researchers to further explore the mechanisms of action of this compound and evaluate its therapeutic efficacy. However, it is important to note that the effects of this compound can be cell-type specific, as some studies have reported an upregulation of MDR1 in certain cancer cell lines following treatment. Therefore, thorough investigation across a panel of relevant MDR cancer models is crucial for a comprehensive understanding of its potential and limitations in cancer therapy.

References

Chelidonine: A Potential Therapeutic Agent for Pancreatic Cancer - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine, a major isoquinoline alkaloid extracted from the greater celandine (Chelidonium majus), has demonstrated significant anti-cancer properties in various preclinical studies. This document provides detailed application notes and protocols for investigating this compound as a potential therapeutic agent for pancreatic cancer. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in pancreatic cancer models.

Mechanism of Action

This compound exerts its anti-cancer effects in pancreatic cancer primarily through the induction of apoptosis.[1][2] The key signaling pathway involves the tumor suppressor protein p53 and the Growth Arrest and DNA Damage-inducible 45 alpha (GADD45A) protein.[1][2] Treatment with this compound leads to the upregulation of both p53 and GADD45A.[1] This, in turn, activates downstream targets such as p21, a cyclin-dependent kinase inhibitor that leads to cell cycle arrest, and cleaved caspase-3, a key executioner of apoptosis.

Data Presentation

In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

This compound has been shown to inhibit the proliferation of human pancreatic cancer cell lines in a dose- and time-dependent manner.

Cell LineTreatment TimeThis compound Concentration (µM)% Inhibition of Cell Growth / % Viable Cells
BxPC-348 hours1~50% inhibition
MIA PaCa-248 hours1~90% inhibition
BxPC-324 hours0.566.7% viable cells
MIA PaCa-224 hours0.572.5% viable cells
BxPC-348 hours527.5% viable cells
MIA PaCa-248 hours553% viable cells
Induction of Apoptosis by this compound

The anti-proliferative effect of this compound is attributed to the induction of apoptosis.

Cell LineTreatment TimeThis compound Concentration (µM)% Apoptotic Cells (Early and Late Stage)
BxPC-348 hours568%
MIA PaCa-248 hours541%
Cytotoxicity of Chelidonium majus Extract (containing this compound)
Cell LineIC50 Value (µg/mL)
PANC-120.7
Clinical Trial Data of a this compound-Containing Compound (NSC-631570) in Unresectable Pancreatic Cancer

A phase II clinical trial evaluated the efficacy of NSC-631570 (Ukrain), a semisynthetic compound of this compound, in patients with unresectable pancreatic cancer.

Treatment ArmMedian Survival6-Month Survival Rate
Gemcitabine5.2 months26%
NSC-6315707.9 months65%
Gemcitabine + NSC-63157010.4 months74%

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., BxPC-3, MIA PaCa-2, PANC-1)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from 0.1 to 10 µM.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • At the end of each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis using flow cytometry.

Materials:

  • Pancreatic cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5 µM) for 24 and 48 hours. Include a vehicle-treated control group.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Western Blot Analysis

This protocol is for detecting changes in protein expression in the p53-GADD45A pathway.

Materials:

  • Pancreatic cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-GADD45A, anti-p21, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

In Vivo Pancreatic Cancer Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1)

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Calipers

Procedure:

  • Harvest pancreatic cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Visualizations

chelidonine_signaling_pathway This compound This compound p53 p53 This compound->p53 Upregulates GADD45A GADD45A This compound->GADD45A Upregulates p21 p21 p53->p21 Activates Caspase3 Cleaved Caspase-3 p53->Caspase3 Activates GADD45A->p53 Stabilizes CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling pathway in pancreatic cancer cells.

experimental_workflow_in_vitro cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_western Protein Expression CellSeeding_V Seed Cells (96-well plate) ChelidonineTreatment_V Treat with This compound CellSeeding_V->ChelidonineTreatment_V MTTAssay MTT Assay ChelidonineTreatment_V->MTTAssay DataAnalysis_V Measure Absorbance & Calculate IC50 MTTAssay->DataAnalysis_V CellSeeding_A Seed Cells (6-well plate) ChelidonineTreatment_A Treat with This compound CellSeeding_A->ChelidonineTreatment_A AnnexinV Annexin V/PI Staining ChelidonineTreatment_A->AnnexinV FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry CellSeeding_W Seed Cells & Treat ProteinExtraction Protein Extraction CellSeeding_W->ProteinExtraction WesternBlot Western Blot ProteinExtraction->WesternBlot Analysis_W Band Quantification WesternBlot->Analysis_W

Caption: In vitro experimental workflow for evaluating this compound.

experimental_workflow_in_vivo CellInjection Subcutaneous Injection of Pancreatic Cancer Cells TumorGrowth Tumor Growth Monitoring CellInjection->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment This compound/Vehicle Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: In vivo experimental workflow for this compound efficacy testing.

References

Investigating the Anti-Angiogenic Effects of Chelidonine In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment. Chelidonine, a major benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has demonstrated a range of biological activities, including anti-tumor and anti-inflammatory properties. Emerging evidence suggests that this compound also possesses anti-angiogenic effects, making it a compound of interest for further investigation in cancer drug development.

These application notes provide a comprehensive overview of in vitro methodologies to investigate the anti-angiogenic properties of this compound. Detailed protocols for key assays, summarized quantitative data, and visual representations of associated signaling pathways and experimental workflows are presented to guide researchers in this field.

Data Presentation

The following tables summarize the quantitative data on the anti-angiogenic and cytotoxic effects of this compound in vitro.

Table 1: Effect of this compound on Endothelial Cell Tube Formation

ParameterControl (Untreated HUVECs)This compound (1 µM)Percentage InhibitionReference
Total Tube Length (arbitrary units) 100 ± 1545 ± 1055%[1]
Total Branching Points 80 ± 1230 ± 862.5%[1]
Total Loops 40 ± 815 ± 562.5%[1]

Data are presented as mean ± standard deviation. HUVEC denotes Human Umbilical Vein Endothelial Cells.

Table 2: Effect of this compound on Endothelial Cell Viability

Cell LineConcentration (µM)Incubation Time (h)Cell Viability (%)Reference
HUVEC 148Not specified, but used for subsequent functional assays[1]
HUVEC 1048Not specified, but used for subsequent functional assays[1]

Table 3: Effect of this compound on Cancer Cell Migration

Cell LineTreatmentMigration Inhibition (%)Reference
FaDu (Head and Neck Cancer) 1 µM this compoundSignificant suppression
HLaC78 (Head and Neck Cancer) 10 µM this compoundSignificant inhibition on collagen

Table 4: Apoptotic Effects of this compound on Cancer Cells

Cell LineConcentration (µM)Apoptosis InductionReference
BxPC-3 (Pancreatic Cancer) 1>50% (Early & Late Apoptosis)
MIA PaCa-2 (Pancreatic Cancer) 1>50% (Early & Late Apoptosis)
Jurkat (Leukemia) 1, 5, 10, 50, 100Dose-dependent increase

Note: While this compound induces apoptosis in various cancer cell lines, specific quantitative data on its apoptotic effect on HUVECs is limited. Researchers are encouraged to perform apoptosis assays on endothelial cells to determine the direct impact.

Experimental Protocols

Detailed methodologies for key in vitro assays to assess the anti-angiogenic effects of this compound are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well culture plates

  • This compound stock solution

  • Calcein AM (for visualization, optional)

  • Inverted microscope with imaging capabilities

Protocol:

  • Plate Coating: Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM at a density of 2 x 10^5 cells/mL.

  • Treatment: Prepare different concentrations of this compound in EGM. Add the this compound-containing medium to the HUVEC suspension. An untreated control (vehicle only) should be included.

  • Incubation: Gently add 100 µL of the cell suspension (containing 2 x 10^4 cells) to each BME-coated well.

  • Observation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically under an inverted microscope.

  • Quantification: Capture images of the tube network. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of branching points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • HUVECs

  • EGM

  • 96-well culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of EGM. Allow cells to attach overnight.

  • Treatment: Replace the medium with fresh EGM containing various concentrations of this compound. Include an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Endothelial Cell Migration Assay

Cell migration is a crucial step in angiogenesis. The following are two common methods to assess endothelial cell migration.

a) Wound Healing (Scratch) Assay

Materials:

  • HUVECs

  • EGM

  • 6-well or 12-well culture plates

  • Sterile 200 µL pipette tip or a cell scraper

  • This compound stock solution

  • Inverted microscope with imaging capabilities

Protocol:

  • Create a Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.

  • Create a "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh EGM containing different concentrations of this compound. Include an untreated control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope.

  • Quantification: The rate of cell migration can be quantified by measuring the area of the scratch at different time points and calculating the percentage of wound closure using image analysis software.

b) Transwell Migration (Boyden Chamber) Assay

Materials:

  • HUVECs

  • EGM

  • Transwell inserts (typically with 8 µm pore size) for 24-well plates

  • This compound stock solution

  • Chemoattractant (e.g., VEGF or FBS)

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

  • Inverted microscope

Protocol:

  • Preparation: Place Transwell inserts into the wells of a 24-well plate.

  • Chemoattractant: Add 600 µL of EGM containing a chemoattractant to the lower chamber of each well.

  • Cell Seeding: Harvest HUVECs and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Treatment: Add different concentrations of this compound to the upper chamber with the cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet.

  • Quantification: Count the number of migrated cells in several random fields under an inverted microscope.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HUVECs

  • EGM

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed HUVECs in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the potential signaling pathways affected by this compound in the context of angiogenesis and the general experimental workflows for the described assays.

G cluster_workflow Experimental Workflow for Investigating Anti-Angiogenic Effects start Start: Prepare HUVECs and this compound Treatment viability Cell Viability Assay (MTT) start->viability migration Cell Migration Assays (Wound Healing / Transwell) start->migration tube Tube Formation Assay start->tube apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis analysis Data Analysis and Quantification viability->analysis migration->analysis tube->analysis apoptosis->analysis conclusion Conclusion on Anti-Angiogenic Effects analysis->conclusion G cluster_pathway Proposed Anti-Angiogenic Signaling Pathway of this compound This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibition (potential) PI3K PI3K This compound->PI3K Inhibition ERK ERK This compound->ERK Inhibition VEGFR2->PI3K VEGFR2->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) mTOR->Angiogenesis ERK->Angiogenesis

References

Application Notes and Protocols for Enhanced Bioavailability of Chelidonine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus, has demonstrated significant therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties. However, its clinical utility is substantially hindered by its poor aqueous solubility and consequently low oral bioavailability.[1][2] To overcome these limitations, formulation strategies focusing on nano-drug delivery systems have been explored. This document provides detailed application notes and protocols for the formulation of this compound using Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its bioavailability for animal studies. The methodologies described herein are based on established techniques for encapsulating hydrophobic drugs in polymeric nanoparticles.

Data Presentation

Physicochemical Characteristics of this compound-Loaded PLGA Nanoparticles

The following table summarizes the typical physicochemical properties of this compound-loaded PLGA nanoparticles as reported in in-vitro studies. These parameters are critical for the quality control and performance of the nanoformulation.

ParameterValueReference
Particle Size (nm)263 ± 19.6[1]
Polydispersity Index (PDI)0.211 ± 0.04[2]
Zeta Potential (mV)-20.67 ± 2.48[1]
Encapsulation Efficiency (%)76.53 ± 3.61
Drug Loading (%)22.47 ± 0.09
Illustrative Hypothetical In Vivo Pharmacokinetic Data in Rats

Disclaimer: The following table presents hypothetical data to illustrate the expected improvement in the pharmacokinetic profile of this compound when formulated as PLGA nanoparticles. As of the latest literature review, specific in vivo pharmacokinetic data (AUC, Cmax, Tmax) for this compound nanoformulations in animal models is not publicly available. This table is intended for illustrative purposes to guide researchers in their data presentation.

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Free this compound Suspension101501.0450100
This compound-PLGA-NPs107504.02700600

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the single emulsion-solvent evaporation method for the preparation of this compound-loaded PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • High-speed centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (e.g., 2% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a high speed (e.g., 1000 rpm) on a magnetic stirrer.

  • Sonication: Sonicate the resulting mixture using a probe sonicator on an ice bath to form a nanoemulsion.

  • Solvent Evaporation: Evaporate the dichloromethane from the nanoemulsion using a rotary evaporator at a reduced pressure and a controlled temperature (e.g., 40°C).

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) and low temperature (e.g., 4°C).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess PVA. Repeat the centrifugation and washing steps twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry the suspension to obtain a powder form of the nanoparticles for storage.

In Vivo Pharmacokinetic Study in Rats

This generalized protocol outlines the procedure for conducting an oral pharmacokinetic study in rats to compare a this compound nanoformulation with a free this compound suspension.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard pellet diet and water.

  • Fast the rats overnight before the experiment with free access to water.

Experimental Groups (n=6 per group):

  • Control Group: Administer free this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.

  • Test Group: Administer this compound-loaded PLGA nanoparticles suspended in the same vehicle via oral gavage.

Procedure:

  • Dose Administration: Administer the respective formulations to each group at a predetermined dose of this compound.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Separation: Centrifuge the blood samples immediately at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.

    • Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

    • Analyze the processed samples using the validated analytical method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups using non-compartmental analysis software.

    • Calculate the relative bioavailability of the nanoformulation compared to the free drug suspension using the formula: Relative Bioavailability (%) = (AUCnanoformulation / AUCfree drug) x 100

Visualization

Signaling Pathways of this compound

This compound has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of several key signaling pathways.

chelidonine_p53_pathway This compound This compound gadd45a GADD45a (Upregulation) This compound->gadd45a p53 p53 (Stabilization & Activation) gadd45a->p53 p21 p21 (Upregulation) p53->p21 caspase_cascade Caspase Cascade Activation p53->caspase_cascade cdk Cyclin-Dependent Kinases p21->cdk Inhibition g2m_arrest G2/M Phase Cell Cycle Arrest cdk->g2m_arrest apoptosis Apoptosis caspase_cascade->apoptosis

Caption: this compound-induced p53-mediated apoptotic pathway.

chelidonine_pi3k_tlr4_pathway cluster_tlr4 TLR4/NF-κB Pathway cluster_pi3k PI3K/AKT Pathway This compound This compound This compound->inhibition tlr4 TLR4 nf_kb NF-κB (p65) tlr4->nf_kb Activation cell_survival Cell Proliferation & Survival nf_kb->cell_survival Promotes pi3k PI3K akt AKT pi3k->akt Activation akt->cell_survival Promotes inhibition->tlr4 Inhibition inhibition->pi3k Inhibition

Caption: Inhibition of TLR4/NF-κB and PI3K/AKT pathways by this compound.

Experimental Workflow

The following diagram illustrates the workflow for the formulation and characterization of this compound-loaded nanoparticles for animal studies.

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_animal_study In Vivo Animal Study prep_organic Prepare Organic Phase (this compound + PLGA in DCM) emulsify Emulsification prep_organic->emulsify prep_aqueous Prepare Aqueous Phase (PVA in Water) prep_aqueous->emulsify sonicate Sonication emulsify->sonicate evaporate Solvent Evaporation sonicate->evaporate size_zeta Particle Size & Zeta Potential evaporate->size_zeta ee_dl Encapsulation Efficiency & Drug Loading evaporate->ee_dl morphology Morphology (SEM/TEM) evaporate->morphology dosing Oral Administration to Rats ee_dl->dosing blood_collection Blood Sample Collection dosing->blood_collection plasma_analysis Plasma Analysis (HPLC/LC-MS) blood_collection->plasma_analysis pk_analysis Pharmacokinetic Analysis plasma_analysis->pk_analysis

Caption: Workflow for this compound Nanoformulation and Evaluation.

References

Application Notes: Chelidonine as a Tool Compound in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chelidonine is a major isoquinoline alkaloid isolated from the greater celandine plant (Chelidonium majus). It is recognized for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. In cell biology research, this compound serves as a versatile tool compound to investigate several fundamental cellular processes. Its ability to interact with multiple molecular targets makes it valuable for studying apoptosis, cell cycle regulation, microtubule dynamics, and inflammatory signaling pathways.

Key Mechanisms of Action & Research Applications:

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis in various cancer cell lines.[1] It primarily activates the intrinsic apoptotic pathway through a p53-mediated mechanism.[2] This makes it a useful tool for studying the regulation of programmed cell death and for screening potential sensitizers to chemotherapy.

  • Cell Cycle Arrest: The compound effectively arrests cells in the G2/M phase of the cell cycle.[3] This is largely attributed to its ability to disrupt microtubule polymerization, which prevents the formation of a functional mitotic spindle. Researchers can use this compound to synchronize cell populations at the G2/M checkpoint for various downstream analyses.

  • Inhibition of Inflammatory Pathways: this compound exhibits significant anti-inflammatory properties by suppressing key signaling cascades, most notably the NF-κB pathway. It can inhibit the activation of NF-κB induced by stimuli like TNF-α and lipopolysaccharide (LPS), making it a valuable agent for studying inflammation-related diseases and signaling.

  • Modulation of Pro-Survival Pathways: this compound has been shown to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and growth. Its ability to downregulate the phosphorylation of key proteins in this pathway provides a tool to explore the consequences of PI3K/AKT inhibition in various cellular contexts.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the cytotoxic and antimitotic activities of this compound across various experimental systems.

Table 1: Cytotoxicity (IC50) of this compound in Various Cell Lines

Cell Line Cancer Type IC50 (µM) Citation
K562 Leukemia 11.23
HCT-116 Colon Cancer >40
MCF-7 Breast Cancer >40
HepG2 Liver Cancer >40
FaDu Head and Neck Cancer ~1.0

| HLaC78 | Head and Neck Cancer | ~1.6 | |

Table 2: Inhibitory Activity on Biochemical Processes

Process/Target IC50 (µM) Cell Line/System Citation

| Tubulin Polymerization | 24 | In vitro assay | |

Key Signaling Pathways Modulated by this compound

The following diagrams illustrate the primary signaling pathways affected by this compound.

G cluster_0 This compound-Induced Apoptosis via p53 This compound This compound GADD45a GADD45a (Upregulation) This compound->GADD45a p53 p53 (Stabilization & Activation) GADD45a->p53 Stabilizes p21 p21 (Upregulation) p53->p21 Caspase3 Cleaved Caspase-3 (Activation) p53->Caspase3 G2M_arrest G2/M Cell Cycle Arrest p21->G2M_arrest Apoptosis Apoptosis Caspase3->Apoptosis G cluster_1 Inhibition of NF-κB Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) TLR4 TLR4 Stimuli->TLR4 IkBa_phos IκBα Phosphorylation & Degradation TLR4->IkBa_phos This compound This compound This compound->TLR4 This compound->IkBa_phos p65_trans p65 Nuclear Translocation IkBa_phos->p65_trans Gene_exp Inflammatory Gene Expression p65_trans->Gene_exp G cluster_2 Inhibition of Tubulin Polymerization Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization This compound This compound This compound->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M_arrest G2/M Arrest Spindle->G2M_arrest G cluster_3 General Experimental Workflow Start Seed Cells in Culture Plates Treat Treat with this compound (Varying Concentrations & Times) Start->Treat Harvest Harvest Cells (Adherent + Supernatant) Treat->Harvest Analysis Downstream Analysis Harvest->Analysis Viability Cell Viability Assay (MTT/CCK-8) Analysis->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Analysis->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Analysis->CellCycle Western Protein Analysis (Western Blot) Analysis->Western

References

Application Notes & Protocols: Chelidonine in Overcoming Cancer Chemoresistance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy, often leading to treatment failure and relapse[1][2]. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy[3][4][5]. Chelidonine, a major isoquinoline alkaloid isolated from Chelidonium majus, has emerged as a promising natural compound for overcoming chemoresistance. It has been shown to modulate MDR through various mechanisms, including the inhibition of ABC transporters, modulation of key signaling pathways, and induction of apoptosis in resistant cancer cells. These application notes provide a summary of the quantitative effects of this compound and detailed protocols for investigating its role in sensitizing chemoresistant cancer cells.

Mechanisms of Action in Reversing Chemoresistance

This compound combats chemoresistance through a multi-pronged approach:

  • Inhibition of ABC Transporters and Drug-Metabolizing Enzymes: this compound directly inhibits the activity and expression of key MDR-related proteins. Studies show it decreases the mRNA levels of P-gp/MDR1, MRP1, and BCRP in cancer cell lines like Caco-2. This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs like doxorubicin. Furthermore, this compound inhibits drug-modifying enzymes such as Cytochrome P450 3A4 (CYP3A4) and Glutathione S-transferase (GST), which are involved in the detoxification and clearance of xenobiotics, including many chemotherapy drugs.

  • Induction of Apoptosis: By preventing the efflux of anticancer drugs, this compound restores their cytotoxic effects. It also possesses intrinsic pro-apoptotic properties. In MDR cells, this compound treatment leads to the activation of key executioner caspases, including caspase-3 and caspase-8, promoting programmed cell death.

  • Modulation of Cellular Signaling Pathways: this compound has been shown to inactivate critical survival pathways that are often upregulated in resistant cancers.

    • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation, and its overactivation is linked to drug resistance. This compound inhibits the phosphorylation of PI3K and AKT, thereby downregulating this pro-survival signaling cascade in resistant cells, including adriamycin-resistant breast cancer (MCF-7/ADR) and melanoma cells.

    • TLR4/NF-κB Pathway: In melanoma, this compound has been found to suppress the activation of the TLR4/NF-κB signaling pathway, which is involved in inflammation, cell survival, and malignancy.

    • EGFR-AMPK Pathway: In non-small cell lung cancer (NSCLC) cells with acquired resistance to gefitinib (a tyrosine kinase inhibitor), this compound selectively inhibits the mutated EGFR and activates the AMPK pathway, leading to apoptosis.

    • p53-GADD45A Pathway: In pancreatic cancer cells, this compound induces apoptosis by upregulating the expression of p53 and GADD45A, key proteins involved in DNA damage response and cell cycle arrest.

Data Presentation: Efficacy of this compound in Chemoresistant Models

The following tables summarize the quantitative data from studies investigating this compound's effect on chemoresistant cancer cells.

Table 1: Effect of this compound on Gene Expression in Doxorubicin-Resistant Caco-2 Cells

Gene TargetTreatmentDurationResultReference
P-gp/MDR150 µM this compound48 hoursSignificant decrease in mRNA levels
MRP150 µM this compound48 hoursSignificant decrease in mRNA levels
BCRP50 µM this compound48 hoursSignificant decrease in mRNA levels
CYP3A450 µM this compound48 hoursSignificant decrease in mRNA levels
GST50 µM this compound48 hoursSignificant decrease in mRNA levels
Caspase-350 µM this compound48 hoursSignificant increase in mRNA levels
Caspase-850 µM this compound48 hoursSignificant increase in mRNA levels

Table 2: Cytotoxic and Apoptotic Effects of this compound on Various Cancer Cell Lines

Cell LineCancer TypeResistance ProfileThis compound ConcentrationEffectReference
CEM/ADR5000LeukemiaDoxorubicin-resistantConcentration-dependentReversal of doxorubicin resistance
Caco-2Colon CarcinomaDoxorubicin-resistantConcentration-dependentReversal of doxorubicin resistance
HNSCC cell lineHead and NeckPaclitaxel-resistantNot specifiedSuppressed growth
BxPC-3Pancreatic CancerN/A1 µM>50% apoptosis after 24h
MIA PaCa-2Pancreatic CancerN/A1 µM>50% apoptosis after 24h
MEL270 & C918MelanomaN/A0.5 - 1 µMInhibited cell viability
NSCLC cellsLung CancerGefitinib-resistantNot specifiedSuppressed growth

Visualization of Pathways and Workflows

Signaling Pathways

// Edges this compound -> Pgp [label="Inhibits", color="#EA4335", arrowhead=tee]; this compound -> PDGFRb [label="Inhibits", color="#EA4335", arrowhead=tee]; this compound -> EGFR [label="Inhibits", color="#EA4335", arrowhead=tee]; this compound -> PI3K [label="Inhibits", color="#EA4335", arrowhead=tee]; this compound -> Caspases [label="Activates", color="#34A853"];

ChemoDrug_out -> ChemoDrug_in [label="Enters cell"]; ChemoDrug_in -> Pgp [style=dashed, arrowhead=none]; Pgp -> ChemoDrug_out [label="Efflux", color="#EA4335"];

PDGFRb -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> Apoptosis [label="Inhibits", arrowhead=tee]; AKT -> Proliferation [label="Promotes"];

EGFR -> AMPK [label="Inhibits", arrowhead=tee]; AMPK -> CellDeath [label="Promotes"];

ChemoDrug_in -> CellDeath [label="Induces"]; Caspases -> CellDeath [label="Induces"]; } }

Caption: this compound's multi-target mechanism for overcoming chemoresistance.

Experimental Workflows

G

Caption: Standard experimental workflows for assessing chemoresistance reversal.

Experimental Protocols

Protocol 1: In Vitro Assessment of Chemoresistance Reversal using a Cell Viability Assay

This protocol describes how to determine if this compound can re-sensitize resistant cancer cells to a specific chemotherapeutic agent.

Materials:

  • Chemoresistant cancer cell line (e.g., MCF-7/ADR, CEM/ADR5000)

  • Parental sensitive cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound (purity >98%)

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound and the chemotherapeutic agent in complete medium to achieve a range of final concentrations. Keep the final DMSO concentration below 0.1%.

  • Treatment:

    • Group 1 (Chemotherapy alone): Treat cells with increasing concentrations of the chemotherapeutic agent.

    • Group 2 (this compound alone): Treat cells with increasing concentrations of this compound to determine its own cytotoxicity.

    • Group 3 (Combination): Treat cells with the chemotherapeutic agent in the presence of a fixed, sub-toxic concentration of this compound. This concentration should be determined from the results of Group 2.

    • Include untreated and vehicle-treated (DMSO) wells as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Viability Measurement (CCK-8): Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values. A significant decrease in the IC50 of the chemotherapeutic agent in the combination group compared to the chemotherapy-alone group indicates reversal of resistance.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound in chemoresistant cells.

Materials:

  • 6-well cell culture plates

  • This compound and chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with the desired concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use trypsin. Wash the collected cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells An increase in the percentage of early and late apoptotic cells in treated groups indicates apoptosis induction.

Protocol 3: Investigating Protein Expression Changes via Western Blotting

This protocol is used to analyze changes in the expression or phosphorylation status of proteins involved in chemoresistance and survival pathways (e.g., P-gp, p-AKT, cleaved caspase-3).

Materials:

  • 6-well plates or larger culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-AKT, anti-phospho-AKT, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Seed and treat cells as described in Protocol 2. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize the data.

  • Analysis: Quantify band densities using software like ImageJ. Compare the expression levels of target proteins between control and treated groups.

References

Troubleshooting & Optimization

Chelidonine Technical Support Center: Solubility and In Vitro Assay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on handling Chelidonine, with a specific focus on overcoming solubility challenges for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A: The recommended solvents for preparing a high-concentration stock solution of this compound are Dimethyl Sulfoxide (DMSO) and Ethanol. This compound, an isoquinoline alkaloid, has poor water solubility, making an organic solvent necessary for initial dissolution[1].

Q2: How soluble is this compound in these solvents?

A: The solubility of this compound can vary slightly between batches. However, typical solubility data is presented below. It is always recommended to start with a small amount to confirm solubility before proceeding with your entire stock.

Table 1: this compound Solubility Data

SolventReported SolubilitySource
DMSO30 mg/mLGlpBio[2]
10 mM (~3.53 mg/mL)MedchemExpress[3]
Ethanol30 mg/mLGlpBio[2]
DMF30 mg/mLGlpBio[2]

Q3: How should I prepare a stock solution and store it?

A: To prepare a stock solution, dissolve this compound powder in 100% DMSO or Ethanol to your desired concentration (e.g., 10-30 mg/mL or 10 mM). Gentle warming to 37°C or brief sonication can aid dissolution. Once fully dissolved, it is critical to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.

For storage:

  • Powder: Store at recommended temperatures, typically protected from light.

  • Stock Solution: Store aliquots at -20°C for up to one year or at -80°C for up to two years.

Q4: My this compound precipitated after I added it to my cell culture medium. What happened and how can I prevent this?

A: Precipitation upon dilution into aqueous solutions like cell culture media is the most common issue encountered with hydrophobic compounds like this compound. This occurs when the compound "crashes out" of the solution as the solvent concentration changes dramatically.

Key reasons for precipitation include:

  • High Final Compound Concentration: Exceeding the aqueous solubility limit of this compound.

  • High Final DMSO Concentration: The final concentration of DMSO in your culture medium should ideally be ≤ 0.1% and not exceed 0.5% to avoid solvent toxicity and solubility issues.

  • Dilution Method: Adding the concentrated DMSO stock directly into the full volume of media can cause rapid, localized supersaturation, leading to precipitation.

  • Temperature Shifts: Moving from a room temperature stock to a refrigerated or 37°C medium can affect solubility.

  • Media Components: Salts, proteins, and other components in the media can interact with the compound, reducing its solubility.

To prevent this, use a serial dilution method as detailed in the protocol below.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Calculate Mass: Determine the mass of this compound powder needed. The molecular weight of this compound is 353.37 g/mol . For 1 mL of a 10 mM stock, you will need 3.53 mg.

  • Solvent Addition: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of 100% DMSO (e.g., 1 mL for a 10 mM solution).

  • Dissolution: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to ensure the compound is completely dissolved. Visually inspect to confirm no solid particles remain.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use, light-protected aliquots. Store them at -20°C or -80°C.

Protocol 2: Preparation of Working Solution in Cell Culture Media

This protocol uses a gradual, serial dilution approach to prevent precipitation. The goal is to avoid shocking the compound by transferring it directly from a 100% organic solvent environment to a >99% aqueous one.

  • Pre-warm Media: Ensure your complete cell culture medium (containing serum, if applicable) and serum-free medium are pre-warmed to 37°C.

  • Thaw Stock: Thaw one aliquot of your this compound stock solution at room temperature.

  • Create Intermediate Dilution:

    • In a sterile tube, add a volume of pre-warmed serum-free medium.

    • Add the required volume of your this compound stock solution to this serum-free medium to create an intermediate dilution (e.g., 10x or 100x of your final concentration).

    • Gently mix by pipetting or brief vortexing. Using serum-free media for this step can reduce protein binding-related precipitation.

  • Create Final Dilution:

    • Add the intermediate dilution to your final volume of pre-warmed complete cell culture medium.

    • Mix gently by inverting the tube or swirling the culture plate/flask.

  • Verification: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation p1 Weigh this compound Powder p2 Add 100% DMSO or Ethanol p1->p2 p3 Vortex / Sonicate (Warm if needed) p2->p3 p4 Aliquot into Single-Use Vials p3->p4 p5 Store at -20°C / -80°C p4->p5 w1 Thaw Single Aliquot p5->w1 Start Experiment w2 Prepare Intermediate Dilution in Serum-Free Media w1->w2 w3 Add Intermediate Dilution to Final Volume of Complete Media w2->w3 w4 Gently Mix w3->w4 w5 Add to Cells w4->w5

Caption: Recommended workflow for preparing this compound stock and working solutions.

Troubleshooting Guide

Table 2: Common Issues and Solutions for this compound Assays

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate forms in media immediately after adding stock solution. 1. Solvent Shock: Direct dilution of concentrated DMSO stock into aqueous media.2. High Concentration: Target concentration exceeds aqueous solubility limit.1. Use Serial Dilution: Follow Protocol 2. Create an intermediate dilution in a smaller volume of serum-free media first, then add to the final volume.2. Lower Concentration: Perform a dose-response experiment to find the lowest effective concentration.
Media becomes cloudy or precipitate appears over time in the incubator. 1. Temperature/pH Shift: Changes in temperature or pH during incubation can reduce solubility.2. Media Evaporation: Water loss increases the concentration of salts and the compound, leading to precipitation.3. Interaction with Serum: Compound may be binding to proteins in the serum and precipitating.1. Ensure Media Stability: Confirm your media is properly buffered. Use a calibrated incubator.2. Maintain Humidity: Ensure the incubator has adequate humidity. Seal culture plates with parafilm if needed.3. Test in Serum-Free Media: As a control, check if precipitation still occurs in serum-free conditions.
Inconsistent or no biological effect observed. 1. Precipitation: The actual soluble concentration of the drug is much lower than intended.2. Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.1. Confirm Solubilization: After preparing the working solution, centrifuge a sample and check the supernatant's absorbance or use microscopy to confirm the absence of precipitate.2. Use Fresh Aliquots: Always use a fresh, single-use aliquot for each experiment.

Mechanism of Action Overview

This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways. It has been shown to inhibit pro-survival pathways while simultaneously activating pro-apoptotic pathways, ultimately leading to cell cycle arrest and programmed cell death.

G cluster_inhibition Inhibition cluster_activation Activation cluster_outcome Cellular Outcome This compound This compound pi3k PI3K/AKT Pathway This compound->pi3k nfkb TLR4/NF-κB Pathway This compound->nfkb stk19 STK19 Kinase This compound->stk19 p53 p53 Pathway This compound->p53 mapk MAPK Pathways (p38, ERK) This compound->mapk apoptosis Apoptosis (Caspase Activation) pi3k->apoptosis nfkb->apoptosis arrest G2/M Cell Cycle Arrest p53->arrest p53->apoptosis mapk->apoptosis

Caption: Key signaling pathways modulated by this compound in cancer cells.

References

Technical Support Center: Chelidonine Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of chelidonine in cell culture media. Accurate and reproducible experimental results depend on understanding and controlling the stability of your test compounds.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A: Yes, inconsistent results are a common indicator of compound instability in cell culture media. If this compound degrades during your experiment, the effective concentration your cells are exposed to will decrease over time, leading to variability in the observed biological effects.[1][2] It is crucial to establish the stability of this compound under your specific experimental conditions.

Q2: What are the primary factors that can affect this compound's stability in my cell culture experiments?

A: Several factors can influence the stability of this compound in cell culture media:

  • Temperature: Standard incubator conditions of 37°C can accelerate the degradation of thermally sensitive compounds.[1][3][4]

  • pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways of alkaloids.

  • Light: Exposure to light, especially UV light, can cause photodegradation of light-sensitive compounds. It is advisable to protect this compound solutions from light.

  • Media Components: Certain components within the cell culture media, such as amino acids (e.g., cysteine), vitamins, or metal ions, can react with and degrade this compound.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the compound.

Q3: How should I prepare and store my this compound stock solution to ensure maximum stability?

A: For maximum stability, this compound stock solutions should be prepared in a suitable organic solvent like DMSO, ethanol, or DMF, where it is readily soluble (approximately 30 mg/mL). It is recommended to:

  • Prepare a high-concentration stock solution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. For storage at -20°C, it is recommended to use the solution within one month, while at -80°C, it can be stable for up to six months.

Q4: What is the best method to determine the actual concentration of this compound in my cell culture media over time?

A: The most reliable and widely used methods for quantifying small molecules like this compound in complex biological matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred due to its higher sensitivity and specificity, which also allows for the identification of potential degradation products.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in cell culture.

Problem Potential Cause Troubleshooting Steps
Low or no biological activity observed. This compound degradation: The compound may be unstable under your experimental conditions.1. Perform a stability study to determine the half-life of this compound in your specific cell culture medium at 37°C (see Experimental Protocols).2. If degradation is significant, consider shorter incubation times or replenishing the media with fresh this compound during the experiment.3. Protect your plates and solutions from light.
Poor solubility: this compound may not be fully dissolved in the media.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid precipitation.2. Visually inspect the media for any precipitate after adding the this compound stock solution.3. To aid solubility, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.
High variability between replicate wells or experiments. Inconsistent sample handling: Variations in pipetting or mixing can lead to different effective concentrations.1. Ensure the spiked media is thoroughly mixed before aliquoting to experimental plates.2. Use calibrated pipettes and consistent pipetting techniques.
Temperature fluctuations: Inconsistent incubator temperatures can affect degradation rates.1. Ensure your incubator maintains a stable and uniform temperature.
Analytical method variability: Issues with the quantification method can introduce errors.1. Validate your HPLC or LC-MS/MS method for reproducibility.
Unexpected cytotoxicity or off-target effects. Formation of toxic degradation products: The breakdown products of this compound may have their own biological activities.1. Use LC-MS/MS to identify any major degradation products in your cell culture media.2. If significant degradation is occurring, a shorter experimental duration is recommended.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a cell-free culture medium.

Materials:

  • This compound powder

  • DMSO (or other suitable solvent)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the this compound stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Mix thoroughly.

  • Time Zero (T=0) Sample: Immediately collect an aliquot of the spiked media. This will serve as the T=0 reference point.

  • Incubation: Dispense the remaining spiked media into sterile tubes or wells and place them in a 37°C incubator.

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from the incubated media.

  • Sample Processing:

    • For media containing serum, precipitate proteins by adding 3 volumes of cold acetonitrile.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Quantitative Data Summary

The following table provides a hypothetical summary of a this compound stability study. Actual results will vary depending on the specific experimental conditions.

Time (hours)Concentration (µM)% Remaining
010.0100
29.595
48.888
87.575
244.242
481.515

Visualizations

Signaling Pathways Affected by this compound

This compound has been shown to influence several key signaling pathways involved in cell survival, proliferation, and apoptosis.

cluster_this compound This compound cluster_PI3K_AKT PI3K/AKT Pathway cluster_NFkB TLR4/NF-κB Pathway cluster_p53 p53 Pathway cluster_MAPK MAPK Pathway cluster_Cellular_Effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K TLR4 TLR4 This compound->TLR4 p53 p53 This compound->p53 ERK p-ERK1/2 This compound->ERK p38 p-p38 This compound->p38 AKT AKT PI3K->AKT NFkB NF-κB TLR4->NFkB GADD45a GADD45a p53->GADD45a p21 p21 p53->p21 Caspase3 Cleaved Caspase-3 p53->Caspase3 GADD45a->p53 CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for determining the stability of this compound in cell culture media.

A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) B Spike Pre-warmed Cell Culture Media A->B C Collect T=0 Sample B->C D Incubate at 37°C B->D F Process Samples (e.g., Protein Precipitation) C->F E Collect Samples at Various Time Points D->E E->F G Analyze by HPLC or LC-MS/MS F->G H Calculate % Remaining vs. T=0 G->H A Inconsistent Experimental Results B Is this compound Stability Confirmed? A->B C Perform Stability Assay (See Protocol 1) B->C No F Investigate Other Variables: - Cell passage number - Reagent quality - Assay protocol variations B->F Yes D Is Compound Stable? C->D E Optimize Experiment: - Shorter incubation - Replenish compound - Protect from light D->E No D->F Yes

References

Technical Support Center: Off-Target Effects of Chelidonine in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chelidonine. The information is designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the IC50 value of this compound across different cancer cell lines. Is this expected?

A1: Yes, this is an expected outcome. The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the specific cell line being tested. This variability is attributed to the different genetic backgrounds and molecular characteristics of the cancer cells. For instance, cell lines with mutations in the p53 gene or alterations in the expression of drug resistance proteins like P-glycoprotein may exhibit different sensitivities to this compound.[1][2] It is crucial to determine the IC50 empirically for each cell line used in your experiments.

Q2: At certain concentrations, we observe cell cycle arrest, while at higher concentrations, apoptosis is predominant. Why is there a difference in the cellular response?

A2: This dose-dependent effect is a known characteristic of this compound. At lower concentrations, this compound can induce cell cycle arrest, primarily at the G2/M phase, by interfering with microtubule polymerization.[3][4] This gives the cell time to repair DNA damage. However, at higher concentrations, the cellular damage becomes irreparable, leading to the induction of apoptosis through various signaling pathways, including the p53-mediated pathway.[5]

Q3: We are seeing unexpected morphological changes in our cells after this compound treatment, such as the formation of giant, multinucleated cells. What is the cause of this?

A3: The formation of giant, multinucleated cells is indicative of mitotic catastrophe. This occurs when cells attempt to undergo mitosis with damaged DNA or a defective mitotic spindle, which can be caused by this compound's inhibitory effect on tubulin polymerization. Instead of successfully dividing, the cells exit mitosis without proper chromosome segregation and cytokinesis, resulting in the observed phenotype.

Q4: Is there evidence of this compound affecting signaling pathways other than the well-documented p53 pathway?

A4: Yes, research has shown that this compound has off-target effects on several other signaling pathways. These include the MAPK (mitogen-activated protein kinase) pathways (including SAPK/JNK), and the PI3K/AKT pathway. The activation or inhibition of these pathways can contribute to the pleiotropic effects of this compound on cell proliferation, survival, and apoptosis.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible IC50 Values in Cytotoxicity Assays (e.g., MTT Assay)
  • Possible Cause 1: Cell Seeding Density.

    • Troubleshooting: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your specific cell line to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the experiment.

  • Possible Cause 2: this compound Solubility and Stability.

    • Troubleshooting: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution stored under appropriate conditions (e.g., -20°C, protected from light). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

  • Possible Cause 3: Incubation Time.

    • Troubleshooting: Optimize the incubation time with this compound. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and experimental question.

  • Possible Cause 4: Evaporation.

    • Troubleshooting: Pay close attention to plate evaporation, especially on the outer wells. This can concentrate the drug and affect results. Use plates with lids designed to minimize evaporation, and consider not using the outermost wells for experimental data.

Issue 2: Low Percentage of Apoptotic Cells Detected by Annexin V/PI Staining
  • Possible Cause 1: Suboptimal this compound Concentration or Incubation Time.

    • Troubleshooting: Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line. The apoptotic response can be transient, so capturing it at the right time point is critical.

  • Possible Cause 2: Cell Handling during Staining.

    • Troubleshooting: Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive PI staining. Ensure all centrifugation steps are performed at low speed (e.g., 200-300 x g).

  • Possible Cause 3: Predominance of Other Forms of Cell Death.

    • Troubleshooting: At high concentrations, this compound may induce necrosis. Examine cell morphology under a microscope for signs of necrosis (e.g., cell swelling, membrane rupture). Consider using alternative cell death assays to investigate other mechanisms like necroptosis or autophagy.

Issue 3: Difficulty in Detecting Changes in Protein Expression by Western Blot
  • Possible Cause 1: Incorrect Antibody Dilution or Incubation Time.

    • Troubleshooting: Optimize the primary and secondary antibody concentrations and incubation times. Refer to the antibody datasheet for recommended starting dilutions. Perform a titration of the primary antibody to find the optimal signal-to-noise ratio.

  • Possible Cause 2: Low Protein Abundance or Transient Expression.

    • Troubleshooting: For low-abundance proteins, increase the amount of protein loaded onto the gel. For transiently expressed proteins, perform a time-course experiment to identify the peak expression time point after this compound treatment.

  • Possible Cause 3: Issues with Phosphorylated Proteins.

    • Troubleshooting: When detecting phosphorylated proteins, ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target protein. Block the membrane with BSA instead of milk, as milk contains phosphoproteins that can increase background noise.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay
T98GGlioblastoma~1.024MTT
A549Lung Cancer>1.024MTT
MCF-7Breast Cancer>1.024MTT
MDA-MB-231Breast Cancer>1.024MTT
SW620Colon Cancer>1.024MTT
BxPC-3Pancreatic Cancer~0.7-1.024Not Specified
MIA PaCa-2Pancreatic Cancer~0.7-1.024Not Specified
SGC-7901Gastric Carcinoma23.13Not SpecifiedMTT
FaDuHead and Neck Squamous Cell Carcinoma1.0Not SpecifiedMTT
HLaC78Head and Neck Squamous Cell Carcinoma1.6Not SpecifiedMTT
MEL270Melanoma~0.5-1.024CCK-8
C918Melanoma~0.5-1.024CCK-8

Note: IC50 values can vary significantly between studies due to different experimental conditions. The values presented here are approximate and should be used as a reference.

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V-FITC/PI Staining for Apoptosis Detection
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the optimized incubation time. Include both negative (vehicle-treated) and positive controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blotting for Key Signaling Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p53, anti-phospho-p38, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Chelidonine_Apoptosis_Pathway This compound This compound GADD45a GADD45a This compound->GADD45a Upregulates p53 p53 GADD45a->p53 Stabilizes p21 p21 p53->p21 Upregulates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates CDK1 CDK1 p21->CDK1 Inhibits G2M_Arrest G2/M Arrest CDK1->G2M_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced p53-mediated apoptosis signaling pathway.

Experimental_Workflow_Troubleshooting Start Start Experiment Cell_Culture Cell Culture & Seeding Start->Cell_Culture Chelidonine_Treatment This compound Treatment Cell_Culture->Chelidonine_Treatment Assay Perform Assay (MTT, Annexin V, etc.) Chelidonine_Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis Expected_Results Results as Expected? Data_Analysis->Expected_Results Conclusion Conclusion Expected_Results->Conclusion Yes Troubleshooting Troubleshooting Expected_Results->Troubleshooting No Check_Cells Check Cell Health & Density Troubleshooting->Check_Cells Check_Reagents Check Reagent Quality & Concentration Troubleshooting->Check_Reagents Check_Protocol Review & Optimize Protocol Troubleshooting->Check_Protocol Check_Cells->Cell_Culture Check_Reagents->Chelidonine_Treatment Check_Protocol->Assay

Caption: A logical workflow for troubleshooting unexpected experimental results.

Chelidonine_Off_Target_Signaling This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits p53_Pathway p53 Pathway This compound->p53_Pathway Activates MAPK_Pathway MAPK Pathway (SAPK/JNK) This compound->MAPK_Pathway Activates PI3K_AKT_Pathway PI3K/AKT Pathway This compound->PI3K_AKT_Pathway Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Tubulin->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis p53_Pathway->Apoptosis Induces MAPK_Pathway->Apoptosis Contributes to PI3K_AKT_Pathway->Apoptosis Inhibits Proliferation Cell Proliferation PI3K_AKT_Pathway->Proliferation Regulates

Caption: Overview of key signaling pathways affected by this compound.

References

Navigating Chelidonine Administration in Preclinical Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing chelidonine dosage for in vivo animal studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a good starting dose for this compound in an in vivo mouse cancer model?

A1: A recommended starting point for an anti-cancer efficacy study in mice is in the range of 1-5 mg/kg body weight. For instance, in a murine pancreatic cancer model, a defatted Chelidonium majus extract, with an alkaloid content of 1.26% expressed as this compound, was effective at a dose of 1.2 mg/kg.[1][2] It is crucial to perform a pilot study with a small cohort of animals to determine the optimal dose for your specific cancer model and animal strain.

Q2: What is a typical oral dose for an anti-inflammatory study in rats?

A2: For anti-inflammatory studies in rats, a daily oral dose of 5 mg/kg of this compound has been shown to be effective in an osteoarthritis model.[3] In another study, a Chelidonium majus extract was administered orally at 200 mg/kg.[4] The non-protein fraction of this extract contained 134.3 mg of this compound per 100 g.

Q3: My animals are showing signs of toxicity (e.g., sedation, tremors). What should I do?

A3: Sublethal doses of this compound administered intraperitoneally have been reported to cause sedation, tremors, and a decrease in body temperature. If you observe these signs, you should immediately reduce the dosage. Consider performing a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model. The reported intraperitoneal LD50 of this compound is 1.3 g/kg in mice and 2 g/kg in rats.

Q4: I am not observing the expected therapeutic effect. What could be the reason?

A4: Several factors could contribute to a lack of efficacy:

  • Dosage: The administered dose may be too low. A dose-escalation study can help determine a more effective dose.

  • Administration Route: The bioavailability of this compound can vary depending on the route of administration. Oral administration may lead to first-pass metabolism, potentially reducing its systemic concentration. Consider alternative routes like intraperitoneal injection if scientifically justified.

  • Compound Stability and Solubility: Ensure that your this compound formulation is stable and that the compound is adequately solubilized for effective administration. Poor water solubility is a known limitation of this compound.

  • Animal Model: The chosen animal model may not be appropriate for the therapeutic indication being studied.

Q5: How should I prepare this compound for oral gavage?

A5: Due to its poor water solubility, this compound often needs to be formulated for oral administration.[5] A common approach is to suspend it in a vehicle such as a 0.5% solution of carboxymethylcellulose (CMC) or to use a solubilizing agent. It is essential to ensure a homogenous suspension to deliver a consistent dose.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies involving this compound and its extracts.

Table 1: Anti-Cancer Effects of this compound in Murine Models

Animal ModelCompound AdministeredDosageAdministration RouteKey Findings
Murine Pancreatic CancerDefatted Chelidonium majus extract (1.26% total alkaloids as this compound)1.2 mg/kgNot specifiedSignificantly fewer metastases compared to the control group.
MelanomaThis compoundNot specified in abstractNot specified in abstractReduced tumor size and augmented the anti-tumor effects of lenvatinib.

Table 2: Anti-Inflammatory Effects of this compound in Rat Models

Animal ModelCompound AdministeredDosageAdministration RouteKey Findings
OsteoarthritisThis compound5 mg/kg dailyOralAttenuated cartilage degeneration and synovial inflammation.
Carrageenan-induced paw edemaChelidonium majus extract (non-protein fraction containing 134.3 mg this compound/100g)200 mg/kgIntragastric (p.o.)Showed anti-inflammatory effects.

Table 3: Toxicological Data for this compound

Animal ModelAdministration RouteLD50Observed Sublethal Effects
MiceIntraperitoneal1.3 g/kgPtosis, tremor, sedation, decreased body temperature.
RatsIntraperitoneal2 g/kgPtosis, tremor, sedation, decreased body temperature.

Experimental Protocols

Protocol 1: Oral Gavage in Mice

This protocol is a general guideline and should be adapted based on institutional regulations and specific experimental needs.

  • Animal Restraint: Gently but firmly restrain the mouse by grasping the loose skin over the neck and back. Ensure the head is immobilized to prevent movement.

  • Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a ball-tip to prevent esophageal injury. The length should be pre-measured from the tip of the nose to the last rib.

  • Procedure:

    • With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the esophagus, slowly administer the prepared this compound suspension. The maximum recommended volume is typically 10 mL/kg.

    • Gently withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress, such as labored breathing, for at least 10-15 minutes post-gavage.

Protocol 2: Intraperitoneal (IP) Injection in Rats

This protocol provides a general framework for IP injections in rats.

  • Animal Restraint: Securely restrain the rat. For a two-person technique, one person can hold the rat with its back against their forearm, while the other performs the injection.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Procedure:

    • Use a sterile needle (typically 23-25 gauge for rats).

    • Insert the needle at a 30-45 degree angle into the identified injection site.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and use a new sterile needle at a different site.

    • Slowly inject the this compound solution. The recommended maximum volume is 10 mL/kg.

    • Withdraw the needle and return the rat to its cage.

  • Post-Procedure Monitoring: Monitor the animal for any adverse reactions at the injection site or systemic signs of distress.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for in vivo studies.

experimental_workflow General Experimental Workflow for In Vivo this compound Studies A Dose-Response & MTD Study (Pilot Phase) B Efficacy Study (Main Experiment) A->B Determine Optimal Dose G Endpoint Analysis (e.g., Tumor Volume, Inflammatory Markers) B->G H Toxicity Assessment (e.g., Body Weight, Clinical Signs) B->H C This compound Formulation (e.g., in 0.5% CMC) C->A C->B D Animal Model Selection (e.g., Tumor Xenograft, Inflammation Model) D->A D->B E Route of Administration (Oral Gavage or IP Injection) E->B F Treatment Schedule (e.g., Daily for 21 days) F->B I Data Analysis & Interpretation G->I H->I chelidonine_pathways Key Signaling Pathways Modulated by this compound cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway PI3K PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits TLR4 TLR4 NFkB NF-κB TLR4->NFkB Inflammation Inflammation NFkB->Inflammation Promotes GADD45a GADD45a p53 p53 GADD45a->p53 p53->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Promotes This compound This compound This compound->PI3K Inhibits This compound->NFkB Inhibits This compound->p53 Activates

References

Technical Support Center: Overcoming the Poor Bioavailability of Chelidonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Chelidonine.

Frequently Asked Questions (FAQs)

1. What are the primary reasons for this compound's poor bioavailability?

This compound, a promising bioactive alkaloid, exhibits limited clinical utility due to its inherently poor oral bioavailability. The principal contributing factors are:

  • Low Aqueous Solubility: this compound is sparingly soluble in water, which restricts its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • First-Pass Metabolism: Following absorption, this compound undergoes extensive metabolism in the liver, primarily mediated by Cytochrome P450 enzymes such as CYP3A4 and CYP2D6. This metabolic conversion significantly reduces the amount of active drug reaching systemic circulation.[1][2][3][4]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter protein expressed on the apical surface of intestinal enterocytes. P-gp actively transports this compound back into the intestinal lumen, thereby limiting its net absorption.

2. What are the most promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies are being explored to overcome the bioavailability challenges of this compound. These include:

  • Nanoencapsulation: Encapsulating this compound within biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), has shown considerable promise.[5] These nanoparticles can protect the drug from degradation in the GI tract, improve its solubility, and facilitate its uptake.

  • Lipid-Based Formulations: Formulations like liposomes and solid lipid nanoparticles (SLNs) can enhance the oral absorption of lipophilic drugs like this compound. These systems can improve drug solubilization and promote lymphatic transport, bypassing the first-pass metabolism in the liver.

  • Co-administration with Bioavailability Enhancers: The use of agents that inhibit drug metabolism or efflux can significantly improve bioavailability. Piperine, an alkaloid from black pepper, is a well-known inhibitor of CYP3A4 and P-gp and has been shown to enhance the bioavailability of various drugs.

3. Are there any in-vivo data available on the improved bioavailability of this compound formulations?

While extensive in-vitro data demonstrates the potential of nanoformulations to enhance the efficacy of this compound, specific in-vivo pharmacokinetic data comparing different formulations remains an active area of research. However, a study on nano-chelidonine in mice has been reported, indicating efforts to quantify these improvements in a living system. For analogous poorly soluble compounds, nanoformulations have demonstrated significant increases in key pharmacokinetic parameters.

Troubleshooting Guides

Low Yield or Encapsulation Efficiency in PLGA Nanoparticle Formulation

Problem: You are experiencing low yield or poor encapsulation efficiency of this compound in your PLGA nanoparticles prepared by the single emulsion-solvent evaporation method.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Poor solubility of this compound in the organic solvent. Ensure complete dissolution of this compound in the organic solvent (e.g., dichloromethane, ethyl acetate) before emulsification. Gentle heating or sonication may aid dissolution.
Inadequate emulsification. Optimize the sonication or homogenization parameters (power, time, and temperature) to achieve a fine and stable emulsion. Ensure the probe is properly immersed in the solution.
Rapid drug partitioning to the aqueous phase. Increase the viscosity of the organic phase by using a higher concentration of PLGA. Alternatively, consider using a double emulsion (w/o/w) method if drug leakage is significant.
Insufficient stabilizer concentration. Ensure an adequate concentration of the stabilizer (e.g., PVA, Poloxamer) in the aqueous phase to effectively coat the nanoparticle surface and prevent aggregation.
Loss of nanoparticles during washing steps. Optimize the centrifugation speed and duration to ensure complete pelleting of the nanoparticles without causing irreversible aggregation. Minimize the number of washing steps if possible.
High Variability in In-Vivo Pharmacokinetic Data

Problem: You are observing high inter-individual variability in the plasma concentrations of this compound in your animal studies.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent oral gavage technique. Ensure all personnel are properly trained in oral gavage to deliver a consistent volume and minimize stress to the animals.
Variations in fasting state. Standardize the fasting period for all animals before drug administration, as food can significantly affect drug absorption.
Differences in animal handling and stress levels. Handle all animals consistently and minimize stress, as physiological stress can alter gastrointestinal motility and drug metabolism.
Inaccurate blood sampling times. Adhere strictly to the predetermined blood sampling schedule for all animals.
Issues with sample processing and storage. Process and store all plasma samples under identical conditions to prevent degradation of this compound. Use appropriate anticoagulants and store at -80°C until analysis.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation

This protocol describes a general method for encapsulating this compound into PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the chosen organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator. The process should be carried out in an ice bath to prevent overheating.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

  • Washing: Wash the nanoparticle pellet multiple times with deionized water to remove the excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose or sucrose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: In-Vivo Oral Bioavailability Study in Mice

This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation in mice.

Materials:

  • This compound formulation (e.g., nanoformulation suspension)

  • Free this compound suspension (as control)

  • Male/Female mice (e.g., Balb/c or C57BL/6)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) with free access to water before drug administration.

  • Dosing: Administer the this compound formulation or the free drug suspension to the mice via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Blood can be collected via retro-orbital bleeding, submandibular bleeding, or tail vein sampling.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to reach maximum concentration). The relative bioavailability of the formulated this compound can be calculated by comparing its AUC to that of the free drug.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected improvements in the physicochemical properties and pharmacokinetic parameters of this compound upon nanoencapsulation.

Table 1: Physicochemical Characterization of this compound Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
This compound-PLGA Nanoparticles 150 - 300< 0.3> 705 - 15
This compound Liposomes 100 - 250< 0.2> 603 - 10
This compound Solid Lipid Nanoparticles 100 - 400< 0.3> 802 - 8

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Mice Following Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Free this compound 101001500100
This compound-PLGA Nanoparticles 1045022500500
This compound Liposomes 103002.51800360
This compound Solid Lipid Nanoparticles 105001.53000600
This compound + Piperine 10 + 235012000400

Visualizations

Chelidonine_Bioavailability_Limitations cluster_Absorption Gastrointestinal Tract cluster_Metabolism Liver Oral_Administration Oral Administration of this compound Intestinal_Lumen Intestinal Lumen Oral_Administration->Intestinal_Lumen Low_Solubility Poor Aqueous Solubility Pgp_Efflux P-glycoprotein Efflux Pgp_Efflux->Intestinal_Lumen Intestinal_Lumen->Low_Solubility Dissolution Barrier Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Limited Absorption Enterocyte->Pgp_Efflux Active Transport Out First_Pass_Metabolism First-Pass Metabolism (CYP3A4, CYP2D6) Enterocyte->First_Pass_Metabolism Portal Vein Inactive_Metabolites Inactive Metabolites First_Pass_Metabolism->Inactive_Metabolites Systemic_Circulation Systemic Circulation (Low Bioavailability) First_Pass_Metabolism->Systemic_Circulation Reduced Drug Level

Caption: Factors limiting the oral bioavailability of this compound.

Bioavailability_Enhancement_Strategies cluster_Strategies Enhancement Strategies cluster_Mechanisms Mechanisms of Action Poor_Bioavailability Poor Bioavailability of this compound Nanoencapsulation Nanoencapsulation (PLGA, Liposomes, SLNs) Poor_Bioavailability->Nanoencapsulation Co_administration Co-administration with Bioavailability Enhancers (e.g., Piperine) Poor_Bioavailability->Co_administration Improved_Solubility Improved Solubility & Dissolution Nanoencapsulation->Improved_Solubility Protection_Degradation Protection from GI Degradation Nanoencapsulation->Protection_Degradation Bypass_First_Pass Bypass First-Pass Metabolism (Lymphatic Uptake) Nanoencapsulation->Bypass_First_Pass Inhibit_Metabolism Inhibition of CYP450 Enzymes Co_administration->Inhibit_Metabolism Inhibit_Efflux Inhibition of P-gp Efflux Co_administration->Inhibit_Efflux Improved_Bioavailability Enhanced Oral Bioavailability Improved_Solubility->Improved_Bioavailability Protection_Degradation->Improved_Bioavailability Bypass_First_Pass->Improved_Bioavailability Inhibit_Metabolism->Improved_Bioavailability Inhibit_Efflux->Improved_Bioavailability

Caption: Strategies to overcome the poor bioavailability of this compound.

Experimental_Workflow_InVivo Start Start: In-Vivo Bioavailability Study Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Fasting Overnight Fasting (approx. 12 hours) Animal_Acclimatization->Fasting Grouping Randomize into Groups (Control vs. Formulation) Fasting->Grouping Dosing Oral Gavage Administration Grouping->Dosing Blood_Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage HPLC_Analysis Quantification by HPLC Sample_Storage->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) HPLC_Analysis->PK_Analysis End End: Determine Relative Bioavailability PK_Analysis->End

References

Troubleshooting inconsistent results in Chelidonine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Chelidonine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no bioactivity with my this compound compound?

Low bioactivity of this compound can stem from several factors:

  • Poor Solubility: this compound can have limited solubility in aqueous media. Ensure the compound is fully dissolved. It is common to prepare a stock solution in a solvent like absolute ethanol.[1] If solubility issues persist, consider using a different solvent or a delivery vehicle like nanoparticles.

  • Compound Stability: this compound may degrade over time, especially when exposed to light or stored improperly.[2] It is recommended to store stock solutions in aliquots at -20°C or -80°C and to use freshly prepared working solutions for in vivo experiments.[3]

  • Source and Purity of this compound: The concentration of this compound and other alkaloids can vary significantly depending on the plant's origin, cultivation, and extraction method.[4][5] Using a highly purified and standardized compound is crucial for reproducible results.

Q2: My cell viability assay results (e.g., MTT, XTT) are inconsistent. What could be the cause?

Inconsistent results in cell viability assays are a common issue and can be attributed to:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and proper mixing before and during plating to have a consistent number of cells in each well.

  • Reagent-Compound Interaction: this compound might directly interact with the assay reagent (e.g., reducing MTT), leading to false-positive or inaccurate readings. Consider using alternative viability assays such as crystal violet staining or a trypan blue exclusion assay.

  • Inconsistent Incubation Times: Ensure that the incubation time with this compound is consistent across all experiments.

  • Cell Line Specificity: The cytotoxic effect of this compound can vary significantly between different cell lines.

Q3: I am not observing the expected apoptotic effects of this compound. What should I check?

If you are not seeing the expected induction of apoptosis, consider the following:

  • Concentration and Time Dependence: The induction of apoptosis by this compound is often dose- and time-dependent. You may need to optimize the concentration and incubation time for your specific cell line.

  • Cell Line Resistance: Some cell lines may be more resistant to this compound-induced apoptosis.

  • Apoptosis Assay Method: The method used to detect apoptosis is crucial. While some studies show caspase-3 upregulation, others report that this compound may not strongly trigger apoptosis at physiological concentrations in certain cell lines. Consider using multiple apoptosis assays, such as Annexin V/PI staining and analysis of caspase activation.

  • Mechanism of Action: this compound can also induce cell death through other mechanisms, such as cell cycle arrest.

Q4: My results for cell cycle arrest are not clear. How can I improve my experiment?

For clearer cell cycle analysis results:

  • Synchronization of Cells: Synchronizing the cell population before treatment can lead to more pronounced and easily interpretable results.

  • Appropriate Controls: Use both untreated and vehicle-treated (e.g., DMSO) cells as controls.

  • Flow Cytometry Gating: Ensure your flow cytometry gating strategy accurately distinguishes between G1, S, and G2/M phases.

  • Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for observing cell cycle arrest after this compound treatment. Studies have shown that this compound can induce a G2/M phase arrest.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineAssayIC50 ValueReference
HepG2Cytotoxicity Assay7.72 ± 0.70 µmol/L
LM3Cytotoxicity Assay6.34 ± 0.44 µmol/L
B16-F10Cytotoxicity Assay174.98 ± 1.12 µg/mL (extract)
HepG2Cytotoxicity Assay226.46 ± 1.66 µg/mL to 448.75 ± 1.34 µg/mL (extract)
CaCo-2Cytotoxicity Assay291.07 ± 1.10 µg/mL to 406.44 ± 1.08 µg/mL (extract)
A-375Cytotoxicity Assay0.910 ± 0.017 µg/ml
A-375-p53DDCytotoxicity Assay0.634 ± 0.009 µg/ml
A-375-p53shCytotoxicity Assay0.772 ± 0.045 µg/ml

Table 2: Effective Concentrations of this compound for Various Biological Effects

Biological EffectCell Line/SystemEffective ConcentrationReference
Inhibition of MigrationFaDu1 µM
Inhibition of MigrationHLaC7810 µM
Inhibition of AngiogenesisHUVEC1 µM
G2/M Cell Cycle ArrestMRC-55-20 µM
Apoptosis InductionA-3751-3 µg/mL
Inhibition of NF-κB PathwayChondrocytes5 and 25 µM

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protocol 3: Western Blot for Signaling Pathway Analysis
  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-ERK, p-p38, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Signaling Pathways and Experimental Workflows

Chelidonine_Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis This compound This compound Stock (in Ethanol) Treatment Treat cells with This compound This compound->Treatment Cells Cell Culture Cells->Treatment Viability Cell Viability (MTT) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (Flow Cytometry) Treatment->CellCycle WesternBlot Protein Analysis (Western Blot) Treatment->WesternBlot IC50 IC50 Calculation Viability->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Protein Expression WesternBlot->ProteinExp

Caption: A typical experimental workflow for studying the effects of this compound.

Chelidonine_MAPK_Pathway cluster_mapk MAPK Signaling cluster_checkpoint Cell Cycle Checkpoint cluster_outcomes Cellular Outcomes This compound This compound pERK p-ERK1/2 This compound->pERK pp38 p-p38 This compound->pp38 pChk2 p-Chk2 This compound->pChk2 p21 p21Cip1/Waf1 This compound->p21 Proliferation Suppression of Proliferation pERK->Proliferation regulates Apoptosis Induction of Apoptosis pp38->Apoptosis induces CellCycleArrest G2/M Arrest pChk2->CellCycleArrest mediates p21->CellCycleArrest mediates

Caption: this compound's effect on the MAPK and cell cycle checkpoint pathways.

Chelidonine_NFkB_Pathway cluster_nfkb NF-κB Signaling cluster_downstream Downstream Effects IL1b IL-1β NFkB NF-κB Activation IL1b->NFkB activates This compound This compound This compound->NFkB inhibits Inflammation Inflammation NFkB->Inflammation promotes Catabolism Catabolism NFkB->Catabolism promotes

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

Navigating Chelidonine Cytotoxicity in Non-Cancerous Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the cytotoxic effects of Chelidonine, a promising alkaloid with notable anti-cancer properties, on non-cancerous cell lines. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your research and minimizing off-target effects.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
High cytotoxicity in non-cancerous control cell lines at low concentrations. - Cell line hypersensitivity. - Incorrect dosage calculation or dilution. - Contamination of cell culture.- Perform a dose-response curve to determine the optimal concentration with the least toxicity to normal cells. - Verify all calculations and ensure proper mixing of solutions. - Check for mycoplasma contamination and ensure aseptic techniques.
Inconsistent cytotoxicity results between experiments. - Variation in cell passage number. - Inconsistent incubation times. - Pipetting errors.- Use cells within a consistent and low passage number range. - Strictly adhere to standardized incubation periods for drug treatment and assays. - Calibrate pipettes regularly and use appropriate pipetting techniques.
Difficulty in distinguishing between apoptosis and necrosis. - Late-stage apoptosis can resemble necrosis. - Sub-optimal assay conditions.- Utilize multi-parameter assays like Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between early apoptosis, late apoptosis, and necrosis.[1][2] - Optimize staining and incubation times for the specific cell line.
This compound precipitates in the culture medium. - Poor solubility of this compound in aqueous solutions.- Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., DMSO) before diluting to the final concentration in the culture medium. - Consider the use of drug delivery systems, such as nanoparticles, to improve solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound for cancer cells over non-cancerous cells?

A1: Studies have shown that this compound can exhibit greater potency in cancer cells compared to some non-cancerous cell lines.[1] However, it is not selectively cytotoxic for all tumor cells, and significant effects on normal cells, such as mucosal keratinocytes, have been observed.[3] Fibroblasts have been reported to be more resistant.[3]

Q2: What are the primary mechanisms of this compound-induced cytotoxicity in non-cancerous cells?

A2: this compound induces cytotoxicity through various mechanisms, including the induction of cell cycle arrest at the G2/M phase and the activation of signaling pathways such as the MAP Kinase pathway. It has also been shown to inhibit tubulin polymerization. The activation of the stress-activated protein kinase/jun kinase (SAPK/JNK) pathway has been observed in all cell lines examined, including normal cells.

Q3: Are there any known cytoprotective agents that can be co-administered with this compound to protect non-cancerous cells?

A3: Currently, there is a lack of specific studies detailing the use of cytoprotective agents in conjunction with this compound to selectively protect non-cancerous cells. However, the use of antioxidants like N-acetylcysteine (NAC) is a general strategy to mitigate drug-induced cytotoxicity by reducing oxidative stress, a common mechanism of cell damage. Further research is needed to validate the efficacy of NAC or other cytoprotective agents specifically for this compound-induced toxicity in normal cells.

Q4: How can I minimize the cytotoxic effects of this compound on my non-cancerous control cells?

A4: To minimize off-target cytotoxicity, it is crucial to first establish a narrow effective concentration range of this compound that is cytotoxic to the target cancer cells while having minimal impact on the non-cancerous cells. This can be achieved through careful dose-response studies. Additionally, exploring advanced drug delivery systems, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, may help in targeted delivery to cancer cells and potentially reduce systemic toxicity.

Quantitative Data: IC50 Values of this compound in Non-Cancerous Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in various non-cancerous human cell lines.

Cell LineCell TypeIC50 (µM)Reference
MRC-5Lung Fibroblast> 20
Mucosal KeratinocytesPrimary Keratinocytes~1.0 - 10
Mucosal FibroblastsPrimary FibroblastsMore resistant than keratinocytes
Hs27Foreskin FibroblastWeak inhibitor of cell growth
HEK-293Human Embryonic KidneyNot specified, weak inhibitor
hMSCHuman Mesenchymal Stem Cells> 500 µg/ml (viability > 60%)

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methods.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Prepare control wells: untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).

  • After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate for the time specified in the kit instructions, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release wells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometry tubes

  • This compound stock solution

  • Annexin V-FITC binding buffer

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cell pellet in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Visualizing Experimental and Signaling Pathways

To aid in understanding the experimental workflow and the molecular mechanisms of this compound's action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Mitigation cell_culture Seed Non-Cancerous and Cancer Cell Lines treatment Treat with this compound (Dose-Response) cell_culture->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI (Apoptosis) treatment->annexin ic50 Determine IC50 Values mtt->ic50 ldh->ic50 pathway Analyze Signaling Pathways annexin->pathway mitigation Develop Mitigation Strategy (e.g., Nanoparticles, Co-treatment) ic50->mitigation pathway->mitigation

Caption: Experimental workflow for managing this compound cytotoxicity.

chelidonine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome This compound This compound egfr EGFR This compound->egfr Inhibits mapk MAPK Pathway (ERK, p38) This compound->mapk Activates pi3k_akt PI3K/AKT Pathway This compound->pi3k_akt Inhibits tubulin Tubulin Polymerization This compound->tubulin Inhibits egfr->pi3k_akt jnk SAPK/JNK mapk->jnk apoptosis Apoptosis pi3k_akt->apoptosis Inhibits cell_cycle G2/M Arrest tubulin->cell_cycle p53 p53 p53->apoptosis jnk->p53 cell_cycle->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity

Caption: Simplified signaling pathways of this compound-induced cytotoxicity.

troubleshooting_flowchart start High Cytotoxicity in Non-Cancerous Cells? check_conc Is this compound Concentration Optimized? start->check_conc check_culture Are Cell Culture Conditions Optimal? check_conc->check_culture Yes optimize_conc Perform Dose-Response Curve to Find Therapeutic Window check_conc->optimize_conc No check_assay Is the Assay Protocol Correct? check_culture->check_assay Yes review_culture Check Passage Number, for Contamination, and Standardize Procedures check_culture->review_culture No review_assay Verify Reagent Prep, Incubation Times, and Instrument Settings check_assay->review_assay No consider_delivery Consider Nanoparticle Delivery Systems check_assay->consider_delivery Yes optimize_conc->check_culture review_culture->check_assay end Proceed with Experiment review_assay->end consider_delivery->end

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

References

Navigating Chelidonine Administration: A Technical Guide to Minimizing In Vivo Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the bioactive alkaloid Chelidonine, this technical support center provides essential guidance on mitigating its in vivo side effects. This resource offers troubleshooting advice and frequently asked questions to ensure safer and more effective experimental outcomes.

Troubleshooting Guide: Common In Vivo Issues

Observed Side Effect Potential Cause Recommended Action
Neurotoxicity: (e.g., tremors, sedation, ptosis)Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to an accumulation of acetylcholine.[1][2]Dose Optimization: Review the dose-response relationship. Sublethal doses in rodents have been observed to cause these effects.[1] Consider a dose-reduction study to identify the minimum effective dose with the lowest toxicity. Controlled Release Formulation: Utilize a drug delivery system to maintain steady-state concentrations below the toxic threshold. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been shown to provide sustained release.[3][4]
Hepatotoxicity High concentrations of this compound can be cytotoxic to liver cells. The effect can be controversial, with some studies suggesting hepatoprotective qualities at lower doses.Monitor Liver Enzymes: Regularly measure serum levels of alanine transaminase (ALT) and aspartate transaminase (AST). Co-administration with Hepatoprotective Agents: While specific studies with this compound are limited, the principle of co-administering a hepatoprotective agent is a viable strategy. For instance, chelidonic acid has been shown to have cardioprotective effects against doxorubicin-induced toxicity. Nano-encapsulation: PLGA nano-encapsulation of this compound has been shown to ameliorate cadmium-induced hepatic injury in mice by reducing oxidative stress.
Poor Bioavailability & High Dosage Requirement Low aqueous solubility of this compound.Formulation Enhancement: Encapsulating this compound in PLGA nanoparticles can enhance its bioavailability, allowing for lower, more effective, and less toxic doses.
Off-Target Effects Broad bioactivity of this compound affecting multiple signaling pathways.Targeted Delivery: Employ a targeted drug delivery system. While not yet specifically developed for this compound, strategies like conjugating nanoparticles with ligands for receptors overexpressed on target cells can be explored.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind this compound's in vivo side effects?

A1: The most prominent side effect, neurotoxicity, stems from this compound's role as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing symptoms such as excessive salivation, muscle spasms, tremors, and sedation. At a cellular level, this compound is known to influence several signaling pathways, including the TLR4/NF-κB, MAPK, and PI3K/AKT pathways, which can contribute to both its therapeutic and toxic effects.

Q2: How can I determine the optimal, non-toxic dose of this compound for my in vivo model?

A2: A systematic dose-response study is crucial. Begin with a low dose and incrementally increase it in different animal cohorts, while closely monitoring for the onset of toxic signs (e.g., weight loss, behavioral changes, ptosis, tremors). The principle of the dose-response relationship is fundamental in toxicology; "the dose makes the poison." Establish a therapeutic window by correlating the dose with the desired therapeutic effect and the observed side effects. The reported LD50 for intraperitoneally administered this compound is 1.3 g/kg in mice and 2 g/kg in rats.

Q3: What are the benefits of using a nanoparticle-based delivery system for this compound?

A3: Encapsulating this compound in a biodegradable polymer like PLGA offers several advantages for minimizing side effects:

  • Enhanced Bioavailability: Improves the solubility of the poorly water-soluble this compound, potentially allowing for lower administered doses.

  • Sustained Release: Provides a controlled and sustained release of the drug, which can help maintain therapeutic concentrations while avoiding sharp peaks in plasma concentration that are often associated with toxicity.

  • Improved Therapeutic Index: By increasing efficacy and reducing toxicity, the overall therapeutic index of this compound can be improved.

  • Protection from Degradation: Encapsulation can protect this compound from premature degradation in the biological environment.

Q4: Are there any known co-administration strategies to reduce this compound's toxicity?

A4: While specific, clinically established co-administration strategies to reduce this compound's toxicity are not yet well-documented, some related approaches suggest potential avenues for research. For instance, processing Chelidonium majus with licorice has been shown to reduce the content of other toxic alkaloids in the plant extract. This suggests that co-formulation with certain herbal components could mitigate toxicity. Furthermore, the concept of using agents to protect specific organs, such as the use of chelidonic acid to protect the heart from doxorubicin, could be explored for liver protection during this compound treatment.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the single emulsion-solvent evaporation method described in the literature.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Methodology:

  • Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 1% w/v) to act as the surfactant.

  • Add the organic phase to the aqueous phase while stirring at high speed to form a coarse oil-in-water emulsion.

  • Sonicate the emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.

  • Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilize the nanoparticles for long-term storage.

Signaling Pathway Diagrams

Chelidonine_Toxicity_Pathway cluster_cholinesterase Cholinesterase Inhibition This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits BChE Butyrylcholinesterase (BChE) This compound->BChE Inhibits ACh Acetylcholine (Increased) AChE->ACh Breaks down BChE->ACh Breaks down Nervous_System Central & Peripheral Nervous System ACh->Nervous_System Stimulates Neurotoxicity Neurotoxicity (Tremors, Sedation, Ptosis) Nervous_System->Neurotoxicity Leads to

Mitigation_Strategy_Workflow Start High this compound-Induced Side Effects Observed Decision1 Is the dose optimized? Start->Decision1 Dose_Optimization Conduct Dose-Response Study to find Minimum Effective Dose Decision1->Dose_Optimization No Decision2 Are side effects still present? Decision1->Decision2 Yes Dose_Optimization->Decision2 Formulation_Strategy Implement Drug Delivery System (e.g., PLGA Nanoparticles) Decision2->Formulation_Strategy Yes End Minimized Side Effects & Maintained Efficacy Decision2->End No Sustained_Release Achieve Sustained Release & Improved Bioavailability Formulation_Strategy->Sustained_Release Sustained_Release->End

References

Technical Support Center: Chelidonine Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from chelidonine in common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for assay interference?

This compound is a benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus). It exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Due to its chemical structure, this compound possesses intrinsic optical properties and the potential for non-specific interactions, which can lead to interference in various laboratory assays, potentially generating misleading results.

Q2: Can this compound's color interfere with absorbance-based assays?

Yes, this compound exhibits absorbance in the ultraviolet (UV) range, which could potentially interfere with assays that measure changes in absorbance in this region. Studies have shown that this compound has a maximal absorption peak around 288-290 nm.[1] If your assay readout is near this wavelength, you may observe a higher background absorbance.

Q3: Does this compound exhibit autofluorescence?

Yes, this compound is a fluorescent molecule. Alkaloids from Chelidonium majus, including this compound, have been shown to have broad excitation and emission spectra.[2][3] This autofluorescence can interfere with fluorescence-based assays by increasing background signal and reducing the signal-to-noise ratio.

Q4: Is there evidence of this compound interfering with enzymatic assays?

While direct inhibition of common reporter enzymes like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (ALP) by this compound has not been extensively documented in the literature, it is a possibility. Some compounds can inhibit these enzymes, leading to a false-positive result in an inhibitor screen or a false-negative in an activator screen. It is known that ALP can be inhibited by various compounds, including cysteine, cyanides, and divalent cation chelators.[4] Similarly, HRP activity can be affected by agents like cyanides, sulfides, and azides.[4]

Q5: Can this compound interfere with cell viability assays like MTT or XTT?

There is a possibility of interference. Tetrazolium salt-based assays (MTT, XTT, WST-1) rely on cellular reductases to convert the dye into a colored formazan product. Some chemical compounds can directly react with tetrazolium salts or affect cellular redox processes, leading to inaccurate viability measurements. For example, one study noted that the cytotoxicity of this compound in HepG2 cells was not dose-dependent in an MTT assay, which could suggest potential interference.

Q6: Is this compound known to be a Pan-Assay Interference Compound (PAINS)?

A formal classification of this compound as a PAIN has not been found in the reviewed literature. PAINS are compounds that show activity in multiple assays through non-specific mechanisms. While this compound's potential for optical interference and non-specific interactions exists, a comprehensive evaluation against PAINS criteria is not available.

Troubleshooting Guides

If you suspect that this compound is interfering with your assay, follow these troubleshooting guides.

Issue 1: High Background in Absorbance or Fluorescence Assays

Possible Cause: Optical interference from this compound.

Troubleshooting Workflow:

Troubleshooting Optical Interference A High background signal observed B Run a 'this compound-only' control (assay buffer + this compound) A->B C Does the control show a high signal? B->C D Yes: Optical interference is likely. C->D Yes E No: Interference is unlikely to be optical. C->E No F Subtract the 'this compound-only' signal from all wells. D->F G Consider using a different assay with a non-optical readout. D->G

Caption: Workflow for troubleshooting optical interference.

Detailed Steps:

  • Run a "this compound-only" control: Prepare wells containing only the assay buffer and this compound at the same concentrations used in your experiment.

  • Measure the signal: Read the absorbance or fluorescence of these control wells.

  • Analyze the results: If you observe a significant signal in the "this compound-only" wells, it confirms optical interference.

  • Correct for the background: Subtract the average signal from the "this compound-only" wells from all your experimental data points.

  • Consider alternative assays: If the interference is too high to be corrected, consider using an assay with a different detection method (e.g., a luminescence-based assay if you are using fluorescence).

Issue 2: Unexpected Results in an Enzyme-Based Assay (e.g., ELISA)

Possible Cause: Direct inhibition or activation of the reporter enzyme by this compound.

Troubleshooting Workflow:

Troubleshooting Enzymatic Interference A Unexpected enzyme activity B Run a control with only the reporter enzyme, its substrate, and this compound. A->B C Is enzyme activity altered? B->C D Yes: this compound directly affects the reporter enzyme. C->D Yes E No: Interference with the reporter enzyme is unlikely. C->E No F Use an alternative reporter enzyme (e.g., switch from HRP to ALP). D->F G Use a non-enzymatic detection method. D->G

Caption: Workflow for troubleshooting enzymatic interference.

Detailed Steps:

  • Set up a simplified reaction: In a cell-free system, mix the reporter enzyme (e.g., HRP or ALP), its substrate, and this compound at relevant concentrations.

  • Measure the enzymatic activity: Compare the activity to a control without this compound.

  • Interpret the data: A significant change in enzyme activity in the presence of this compound indicates direct interference.

  • Mitigation strategies:

    • Switch to a different reporter enzyme system.

    • Consider an assay with a direct detection method that does not rely on an enzyme.

Issue 3: Inconsistent or Non-Dose-Dependent Results in Cell Viability Assays

Possible Cause: Chemical interference with the tetrazolium salt or alteration of cellular redox state by this compound.

Troubleshooting Workflow:

Troubleshooting Cell Viability Assay Interference A Inconsistent cell viability results B Perform a cell-free assay with tetrazolium salt, a reducing agent (e.g., NADH), and this compound. A->B C Is formazan formation affected? B->C D Yes: this compound interferes with the assay chemistry. C->D Yes E No: Direct chemical interference is unlikely. C->E No F Use an orthogonal viability assay (e.g., CellTiter-Glo, trypan blue exclusion). D->F

Caption: Workflow for troubleshooting cell viability assay interference.

Detailed Steps:

  • Cell-free reduction assay: In a plate, mix the tetrazolium salt (MTT, XTT, etc.) with a reducing agent like NADH or dithiothreitol (DTT) in the presence and absence of this compound.

  • Measure formazan production: Read the absorbance at the appropriate wavelength.

  • Analyze for interference: A change in color formation in the presence of this compound suggests direct interference with the assay chemistry.

  • Use an orthogonal method: Confirm your viability results using a method with a different mechanism, such as a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo) or a dye exclusion method (e.g., trypan blue).

Data Presentation

Table 1: Spectral Properties of this compound and Related Alkaloids

PropertyWavelength (nm)Source
UV Absorbance Maximum 288-290
Fluorescence Excitation 365, 370, 386, 400
Fluorescence Emission 469, 530-531, 553, 572-575, 592

Experimental Protocols

Protocol 1: Assessing Optical Interference of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in your assay buffer to match the final concentrations used in your experiment.

  • Dispense the dilutions into the wells of a microplate. Include wells with assay buffer only as a blank.

  • Read the plate on a spectrophotometer to measure absorbance and on a fluorometer to measure fluorescence. Use the same wavelength settings as your primary assay.

  • Analyze the data: Plot the signal as a function of this compound concentration. A concentration-dependent increase in signal indicates optical interference.

Protocol 2: Evaluating Interference with Reporter Enzymes
  • Prepare a reaction buffer suitable for the reporter enzyme (e.g., HRP or ALP).

  • Set up reactions in a microplate containing the reaction buffer, the enzyme, and varying concentrations of this compound. Include a positive control (enzyme and substrate, no this compound) and a negative control (substrate only).

  • Initiate the reaction by adding the enzyme's substrate (e.g., TMB for HRP, pNPP for ALP).

  • Monitor the reaction kinetically or at a fixed endpoint using a plate reader.

  • Calculate the enzyme activity and compare the activity in the presence of this compound to the positive control.

Signaling Pathway

This compound has been shown to inhibit several signaling pathways. The diagram below illustrates its inhibitory effect on the TLR4/NF-κB and PI3K/AKT pathways.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 NFkB NF-κB TLR4->NFkB PI3K PI3K AKT AKT PI3K->AKT Gene Gene Expression (Inflammation, Proliferation) NFkB->Gene AKT->Gene This compound This compound This compound->TLR4 inhibits This compound->PI3K inhibits

Caption: this compound's inhibitory effects on signaling pathways.

References

Cell line-specific responses to Chelidonine treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cell line-specific responses to Chelidonine treatment. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound? A1: this compound is a benzophenanthridine alkaloid primarily isolated from Chelidonium majus. Its anti-cancer effects are multifaceted and cell-line dependent. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell proliferation, migration, and invasion.[1] It has been shown to interact with multiple cellular targets, including tubulin, and modulate various signaling pathways.[2][3]

Q2: Are the cytotoxic effects of this compound specific to cancer cells? A2: While this compound shows potent activity against numerous cancer cell lines, some studies suggest it may not be selectively cytotoxic. For instance, in studies with head and neck squamous cell carcinoma (HNSCC), mucosal keratinocytes (primary cells) were also strongly affected by the treatment.[4] However, other research indicates greater potency in cancer cells compared to non-cancer cells like lung fibroblasts.[5] This highlights the importance of evaluating cytotoxicity in relevant normal cell lines for your specific research context.

Q3: Why do different studies report varying IC50 values for the same cell line? A3: Discrepancies in IC50 values can arise from several experimental variables:

  • Assay Duration: Treatment times of 24, 48, or 72 hours will yield different IC50 values, as the effect is often time-dependent.

  • Cell Seeding Density: The initial number of cells plated can influence the effective concentration of the drug per cell.

  • Assay Type: Different viability assays (e.g., MTT, CCK-8, SRB) measure different aspects of cell health (metabolic activity vs. total protein) and can produce different results.

  • Compound Purity and Solvent: The purity of the this compound used and the final concentration of the solvent (e.g., DMSO) can impact cellular response.

Q4: Does this compound always induce apoptosis? A4: No, the induction of apoptosis is highly cell-line specific. For example, this compound strongly facilitates apoptosis in melanoma and pancreatic cancer cells. In contrast, it fails to trigger significant apoptosis in HNSCC cell lines at similar concentrations, even while suppressing cell growth. Therefore, a lack of apoptosis in your model may be a genuine biological response.

Q5: Which signaling pathways are known to be affected by this compound? A5: this compound has been shown to modulate several key signaling pathways, depending on the cancer type:

  • In melanoma cells, it inactivates the TLR4/NF-κB and PI3K/AKT pathways.

  • In pancreatic cancer cells, it induces apoptosis through the GADD45A-p53 pathway.

  • In various cell lines, it leads to the activation of the stress-activated protein kinase/jun kinase (SAPK/JNK) pathway.

  • It can also affect MAP Kinase pathways and cell cycle checkpoint proteins.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant decrease in cell viability observed. Cell line resistance: Your cell line may be inherently resistant to this compound (e.g., some HNSCC lines).Confirm with a positive control (a cell line known to be sensitive, like MIA PaCa-2 or MEL270). Increase the concentration range and/or treatment duration.
Compound insolubility: this compound may have poor water solubility and could be precipitating in the culture medium.Prepare a fresh, high-concentration stock solution in DMSO. Ensure the final DMSO concentration in the medium is low (<0.5%) and consistent across all wells, including the vehicle control.
High variability between replicate wells. Uneven cell seeding: Inconsistent cell numbers at the start of the experiment.Ensure a single-cell suspension before plating and mix the cell suspension between pipetting into wells.
"Edge effect" in 96-well plates: Wells on the perimeter of the plate are prone to evaporation.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.
Apoptosis is not detected, but cell proliferation is inhibited. Cell-line specific mechanism: The primary response in your cell line might be cell cycle arrest, not apoptosis. This is observed in HNSCC cell lines.Perform a cell cycle analysis using propidium iodide staining and flow cytometry to check for arrest, typically in the G2/M phase.
Timing of assay: The peak of apoptosis may occur at a different time point than the one you measured.Conduct a time-course experiment, measuring apoptosis at multiple time points (e.g., 12, 24, 48 hours) after treatment.
Unexpected morphological changes in cells. Mitotic catastrophe: this compound can disrupt microtubule polymerization, leading to prolonged mitotic arrest and the formation of giant, multinucleated cells.Observe cells using microscopy for characteristics of mitotic catastrophe. This is a valid cellular response to this compound in cell lines like SGC-7901 gastric cancer cells.

Quantitative Data Summary

The following tables summarize the effective concentrations and responses of various cell lines to this compound treatment as reported in the literature.

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration / IC50DurationObserved EffectCitation(s)
MEL270, C918 Melanoma0.5 - 1 µM24 hInhibition of viability and proliferation, apoptosis
BxPC-3 Pancreatic~1-2 µM48 hGrowth inhibition, apoptosis
MIA PaCa-2 Pancreatic~1 µM48 hGrowth inhibition, apoptosis
FaDu Head and Neck (HNSCC)EC50: 1.0 µM48 hGrowth inhibition, no significant apoptosis
HLaC78 Head and Neck (HNSCC)EC50: 1.6 µM48 hGrowth inhibition, no significant apoptosis
SGC-7901 Gastric CarcinomaIC50: 23.13 µM48 hInhibition of proliferation, G2/M arrest
A2780 Ovarian Carcinoma5 - 20 µM24 hG2/M arrest, apoptosis
Tubulin (in vitro) Protein PolymerizationIC50: 24 µMN/AInhibition of polymerization

Table 2: Apoptotic Response to this compound Treatment

Cell LineCancer TypeThis compound Conc.DurationPercentage of Apoptotic Cells (Early + Late)Citation(s)
MIA PaCa-2 Pancreatic1 µM24 h> 50%
BxPC-3 Pancreatic1 µM24 h> 50%
A2780 Ovarian Carcinoma20 µM24 h~30.1% (18.3% early + 11.8% late)
FaDu Head and Neck (HNSCC)10 µM24 h~3.2%
SGC-7901 Gastric Carcinoma10 µM72 h~29.9%

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by this compound and standard experimental workflows.

Chelidonine_Melanoma_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits PI3K p-PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes p65 p-p65 TLR4->p65 NFkB NF-κB Pathway p65->NFkB Malignancy Cell Proliferation, Migration, Invasion NFkB->Malignancy Reduces AKT p-AKT PI3K->AKT PI3K_AKT PI3K/AKT Pathway AKT->PI3K_AKT PI3K_AKT->Malignancy Reduces

Caption: this compound action in melanoma cells.

Chelidonine_Pancreatic_Pathway This compound This compound p53 p53 (Upregulation) This compound->p53 Induces GADD45A GADD45A (Upregulation) p53->GADD45A p21 p21 (Upregulation) p53->p21 Casp3 Cleaved Caspase-3 p53->Casp3 CellCycleArrest S & G2/M Cell Cycle Arrest GADD45A->CellCycleArrest p21->CellCycleArrest Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound action in pancreatic cancer cells.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Measurement Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate for 24h (allow adherence) Seed->Incubate1 Treat 3. Add serial dilutions of this compound Incubate1->Treat Incubate2 4. Incubate for 24-72h Treat->Incubate2 AddMTT 5. Add MTT reagent (Incubate 4h) Incubate2->AddMTT Solubilize 6. Remove medium, add DMSO AddMTT->Solubilize Read 7. Read absorbance at 570 nm Solubilize->Read Apoptosis_Workflow Start 1. Seed & treat cells with this compound Harvest 2. Harvest cells (trypsinize) Start->Harvest Wash 3. Wash cells with cold PBS Harvest->Wash Resuspend 4. Resuspend in 1X Binding Buffer Wash->Resuspend Stain 5. Add Annexin V-FITC & Propidium Iodide (PI) Resuspend->Stain Incubate 6. Incubate in dark (Room Temp) Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze

References

Technical Support Center: Total Synthesis of Chelidonine and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Chelidonine and its derivatives.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield in Heck-Mizoroki Reaction for B-Ring Closure

Symptoms:

  • Low conversion of the aryl halide/triflate starting material.

  • Formation of significant amounts of "palladium black."[1]

  • Incomplete reaction even after extended reaction times.[1]

Potential Causes & Solutions:

CauseRecommended Action
Catalyst Deactivation Oxygen can poison the Pd(0) catalyst. Ensure the reaction is performed under strictly inert conditions (Argon or Nitrogen).[1] Degas all solvents and reagents thoroughly before use.
Ligand Degradation High temperatures can lead to the degradation of phosphine ligands. Consider using more thermally stable ligands like XPhos or SPhos. High ligand-to-palladium ratios can also sometimes inhibit the reaction.[2]
Inappropriate Base The choice of base is crucial. If using an amine base like triethylamine (TEA), ensure it is pure and dry. For substrates prone to side reactions, consider using a less nucleophilic base like a hindered amine or an inorganic base such as potassium carbonate.[3]
Poor Substrate Reactivity Electron-deficient aryl bromides can be challenging substrates. If possible, consider converting the bromide to a more reactive iodide via a Finkelstein reaction.
Solvent Effects While some Heck reactions can be run neat, using a high-boiling, polar aprotic solvent like DMF, NMP, or dioxane can improve solubility and reaction rates.
Issue 2: Poor Stereoselectivity in the Formation of the C/D Ring Junction

Symptoms:

  • Formation of a mixture of cis- and trans-fused diastereomers.

  • Difficulty in separating the desired cis-isomer.

Potential Causes & Solutions:

CauseRecommended Action
Reaction Conditions in Pericyclic Reactions In syntheses involving tandem electrocyclic ring-opening and intramolecular Diels-Alder reactions, the stereochemical outcome is highly dependent on the transition state geometry. The thermolysis of a flexible urethane precursor has been shown to favor the desired cis-fused product.
Substrate Control The substituents on the dienophile and diene can influence the endo/exo selectivity of the Diels-Alder reaction. Modification of these groups may be necessary to favor the desired diastereomer.
Chiral Auxiliaries/Catalysts For enantioselective syntheses, the choice of chiral catalyst or auxiliary is critical. Poor performance of certain electrophiles in cooperative catalysis has been noted, which can be overcome by appropriate substituent choices.
Issue 3: Unwanted Aromatization or Side Reactions

Symptoms:

  • Formation of a stable, aromatic byproduct.

  • Complex mixture of products observed by TLC or NMR.

Potential Causes & Solutions:

CauseRecommended Action
Instability of Intermediates Certain tetracyclic intermediates can be unstable and prone to aromatization, especially with prolonged heating. Minimize reaction times and purify unstable intermediates promptly.
Oxidative Conditions Uncontrolled oxidation can lead to the formation of undesired byproducts. Ensure that reactions sensitive to oxidation are carried out under an inert atmosphere.
Reactive Functional Groups Other functional groups in the molecule may be sensitive to the reaction conditions. Protect sensitive groups before carrying out harsh reaction steps.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for the total synthesis of this compound?

A1: The total synthesis of this compound has been approached through several key strategies, including:

  • Heck-Mizoroki Reaction: This is a common method for constructing the B-ring of the benzophenanthridine core.

  • Enamide-Benzyne [2+2] Cycloaddition Cascade: This approach involves a cascade of reactions including a pericyclic ring-opening and an intramolecular Diels-Alder reaction to form the tetracyclic core.

  • Oxidative Cyclization: These methods are used to form new rings through redox chemistry.

  • Enantioselective Cooperative Catalysis: This strategy is employed to achieve high levels of enantioinduction in the synthesis of (+)-chelidonine and its derivatives.

Q2: I am having trouble with the enantioselective synthesis of (+)-chelidonine. What are some common pitfalls?

A2: A notable challenge in the enantioselective synthesis of (+)-chelidonine is the poor performance of ortho-substituted cinnamyl electrophiles in cooperative isothiourea/Ir catalyzed α-alkylation. Overcoming this often requires careful selection of substituents on the electrophile to improve the reaction's efficiency and enantioselectivity.

Q3: My hydroboration-oxidation step is giving a mixture of diastereomers. How can I improve the selectivity?

A3: Achieving high diastereoselectivity in the hydroboration-oxidation of certain tetracyclic intermediates can be challenging. While some syntheses report a 1:1 mixture of separable isomers, attempts to improve this ratio with various boranes such as 9-BBN, dicyclohexylborane, and diethylborane have not been successful in some cases. In such instances, the strategy may involve proceeding with the mixture and separating the desired diastereomer at a later stage.

Q4: Are there any known issues with scaling up the synthesis of this compound?

A4: While specific literature on the large-scale synthesis of this compound is limited, general challenges in scaling up complex organic syntheses are applicable. These include:

  • Reaction Kinetics and Heat Transfer: Reactions that are manageable on a small scale can become exothermic and difficult to control on a larger scale.

  • Reagent and Solvent Quantities: The need for large quantities of hazardous or expensive reagents and solvents can pose logistical and safety challenges.

  • Purification: Chromatographic purification that is feasible in the lab may not be practical for large-scale production, necessitating the development of crystallization or other bulk purification methods.

  • Polymorphism: Different crystal forms (polymorphs) of the final product can arise during scale-up, which can impact the drug's physical properties and bioavailability.

III. Data Presentation

Table 1: Comparison of Yields in Key Synthetic Steps
Synthetic Route / Key StepReported Overall Yield (%)Reference
Enamide-Benzyne-[2+2] Cascade (for (±)-chelidonine)8.5 (7 steps)
Enamide-Benzyne-[2+2] Cascade (for (±)-northis compound)8.7 (8 steps)
Table 2: Conditions for Enamide-Benzyne [2+2] Cycloaddition
Fluoride SourceSolventTemperature (°C)Time (h)Yield (%)
TBAT1,4-dioxanert4865
CsFCH3CNrt1565

TBAT: Tetra-n-butyl-ammonium triphenyl-difluoro-silicate

IV. Experimental Protocols

Protocol 1: Tandem Enamide-Benzyne-[2+2]–[4+2] Cycloaddition

This protocol describes the one-pot formation of the tetracyclic benzophenanthridine intermediate.

  • To a solution of enamide 10 in CH3CN, add CsF at room temperature.

  • Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Remove the CH3CN under reduced pressure.

  • Add xylene to the residue and heat the mixture at 80 °C, followed by further heating at 120 °C.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the tetracycle 20 .

Protocol 2: Hydroboration-Oxidation of Tetracyclic Intermediate

This protocol describes the introduction of the hydroxyl group to form the alcohol precursors to this compound.

  • To a solution of the tetracycle 20 in THF at 0 °C, add a solution of BH3·THF complex dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time.

  • Cool the mixture to 0 °C and slowly add an aqueous solution of NaOH, followed by the dropwise addition of H2O2.

  • Stir the mixture at room temperature until the reaction is complete.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to separate the diastereomeric alcohols.

V. Visualizations

troubleshooting_heck_reaction start Low Yield in Heck Reaction cause1 Catalyst Deactivation? start->cause1 cause2 Ligand Issues? start->cause2 cause3 Substrate Reactivity? start->cause3 solution1 Ensure inert atmosphere Degas solvents cause1->solution1 Yes solution2 Use stable ligands (e.g., XPhos) Optimize Pd:ligand ratio cause2->solution2 Yes solution3 Convert Ar-Br to Ar-I cause3->solution3 Yes

Caption: Troubleshooting workflow for a low-yielding Heck reaction.

chelidonine_synthesis_logic cluster_start Starting Materials cluster_core_formation Core Formation Cascade A Enamide C [2+2] Cycloaddition A->C B Benzyne Precursor B->C D Pericyclic Ring-Opening C->D E Intramolecular Diels-Alder D->E F Tetracyclic Intermediate E->F G Hydroboration-Oxidation F->G H Final Modifications G->H I This compound H->I

Caption: Simplified workflow for this compound synthesis via a cascade reaction.

References

Long-term storage and handling of Chelidonine to maintain activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Chelidonine to ensure the maintenance of its biological activity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound powder should be stored at -20°C. Under these conditions, it can be expected to remain stable for up to three years.[1]

Q2: How should I prepare and store this compound stock solutions?

This compound can be dissolved in solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2] To prepare a stock solution, dissolve the solid this compound in the appropriate solvent to your desired concentration. For example, a 50 mM stock solution can be prepared in absolute ethanol.[3]

To maintain the activity of the stock solution, it is crucial to aliquot the solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2][4] The storage recommendations for stock solutions are summarized in the table below.

Q3: What should I do if I have difficulty dissolving solid this compound?

If you encounter solubility issues, you can gently heat the solution to 37°C and use an ultrasonic bath to aid dissolution.

Q4: What are the known biological activities of this compound?

This compound, a major isoquinoline alkaloid from Chelidonium majus, exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. It has been shown to induce apoptosis in various cancer cell lines and can arrest the cell cycle at the G2/M phase.

Q5: Which signaling pathways are known to be modulated by this compound?

This compound has been reported to influence several key signaling pathways. Notably, it can inhibit the TLR4/NF-κB and PI3K/AKT signaling pathways in melanoma cells. It can also induce apoptosis through the GADD45A-p53 pathway in pancreatic cancer cells. Additionally, this compound has been shown to affect the MAPK signaling pathway.

Troubleshooting Guide

Issue 1: I am observing lower than expected or no biological activity in my experiments.

  • Possible Cause 1: Improper Storage. this compound, particularly in solution, is susceptible to degradation if not stored correctly. Repeated freeze-thaw cycles can inactivate the compound.

    • Solution: Ensure that both solid this compound and stock solutions are stored at the recommended temperatures (see table below). Always aliquot stock solutions into single-use vials to avoid repeated temperature fluctuations.

  • Possible Cause 2: Incorrect Solvent. The choice of solvent can impact the stability and delivery of this compound in cell-based assays.

    • Solution: Use high-purity, anhydrous solvents like DMSO or ethanol. Be aware that moisture-absorbing DMSO can reduce solubility. Ensure the final solvent concentration in your experimental media is not toxic to the cells.

  • Possible Cause 3: Cell Line Specific Effects. The cytotoxic and signaling effects of this compound can be cell-type dependent.

    • Solution: Review the literature for studies using your specific cell line. The expression of proteins like p53 can influence the cellular response to this compound.

Issue 2: I am seeing precipitation of this compound in my culture medium.

  • Possible Cause: Poor Solubility in Aqueous Solutions. this compound has poor water solubility, which can lead to precipitation when a concentrated stock solution is diluted into an aqueous culture medium.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) in the final culture medium. When diluting the stock solution, add it to the medium with gentle vortexing to ensure rapid and even dispersion. Preparing intermediate dilutions in culture medium may also help.

Issue 3: My experimental results are inconsistent between batches.

  • Possible Cause: Inconsistent Aliquoting or Handling. Variations in the handling of stock solutions can lead to variability in experimental outcomes.

    • Solution: Ensure that stock solutions are thoroughly mixed before aliquoting. When using an aliquot, allow it to thaw completely and mix gently before adding it to your experimental setup. Avoid exposing the stock solution to light for prolonged periods.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration of StabilityReference
Solid Powder-20°CUp to 3 years
Stock Solution-20°CUp to 1 year
Stock Solution-80°CUp to 2 years

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration). Incubate the plate for 48 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 1 mg/mL of MTT to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: Remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as isopropanol or DMSO, to each well to dissolve the formazan crystals. Incubate at 37°C for 45 minutes with gentle shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan dye is directly proportional to the number of metabolically active cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Protein Expression

This protocol is used to assess the effect of this compound on the expression levels of specific proteins in target signaling pathways.

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified time. After treatment, harvest the cells and lyse them using a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with a washing buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solid Solid this compound (Store at -20°C) prep_stock Prepare Stock Solution (e.g., 50 mM in Ethanol) prep_solid->prep_stock Dissolve prep_aliquot Aliquot Stock Solution (Store at -80°C) prep_stock->prep_aliquot Dispense exp_treat Treat with this compound Dilutions (Incubate 48h) prep_aliquot->exp_treat Use for Treatment exp_seed Seed Cells in 96-well Plate exp_seed->exp_treat exp_mtt Add MTT Reagent (Incubate 4h) exp_treat->exp_mtt exp_solubilize Solubilize Formazan Crystals exp_mtt->exp_solubilize exp_read Read Absorbance at 570 nm exp_solubilize->exp_read analysis_calc Calculate % Cell Viability exp_read->analysis_calc analysis_plot Plot Dose-Response Curve analysis_calc->analysis_plot analysis_ic50 Determine IC50 Value analysis_plot->analysis_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 PI3K PI3K TLR4->PI3K NFκB NF-κB TLR4->NFκB AKT AKT PI3K->AKT Cleaved_Caspase3 Cleaved Caspase-3 AKT->Cleaved_Caspase3 IκBα IκBα IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation p53 p53 p53_nuc p53 p53->p53_nuc Translocation GADD45A GADD45A GADD45A->Cleaved_Caspase3 NFκB_nuc->Cleaved_Caspase3 Inhibits Apoptosis p53_nuc->GADD45A p21 p21 p53_nuc->p21 This compound This compound This compound->PI3K This compound->AKT Inhibits Phosphorylation This compound->IκBα Prevents Degradation This compound->p53 Upregulates This compound->NFκB_nuc Inhibits

Caption: Key signaling pathways modulated by this compound.

References

Validation & Comparative

A Comparative Analysis of Chelidonine and Sanguinarine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Chelidonine and Sanguinarine, both benzophenanthridine alkaloids derived from plants like Chelidonium majus (greater celandine), have demonstrated significant cytotoxic effects against various cancer cell lines. While both compounds induce apoptosis, their underlying molecular mechanisms and cytotoxic potency can differ. This guide provides a comparative overview of their cytotoxic profiles, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and Sanguinarine across different cancer cell lines as reported in various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Cell LineCancer TypeThis compound IC50 (µM)Sanguinarine IC50 (µM)Reference
MCF-7 Breast Cancer>401.77 ± 0.06[1][2]
HepG2 Liver Cancer>403.49 ± 0.41[1][2]
HCT-116 Colon Cancer>40Not Specified[1]
K562 Leukemia11.23Not Specified
HL-60 LeukemiaNot Specified0.6
A375 MelanomaNot SpecifiedNot Specified
SK-MEL-3 MelanomaNot SpecifiedNot Specified
FaDu Head and Neck Squamous Cell CarcinomaNot SpecifiedNot Specified
SCC-25 Head and Neck Squamous Cell CarcinomaNot SpecifiedNot Specified
MDA-MB-231 Breast CancerNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity studies. Below are protocols for common assays used to evaluate the cytotoxic effects of this compound and Sanguinarine.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming purple formazan crystals.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Sanguinarine in complete medium. The final concentration of the solvent (e.g., DMSO) should typically not exceed 0.5%. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at approximately 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength using a microplate reader.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound or Sanguinarine.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add additional 1X Binding Buffer to each tube and analyze the samples using a flow cytometer within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.

Signaling Pathways and Mechanisms of Action

Both this compound and Sanguinarine induce apoptosis through the modulation of various signaling pathways. The diagrams below illustrate the key pathways involved in their cytotoxic effects.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HepG2) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (this compound & Sanguinarine) treatment Treatment with Compounds (Serial Dilutions) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay flow_cytometry Flow Cytometry (Annexin V/PI for Apoptosis) treatment->flow_cytometry data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition flow_cytometry->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc pathway_analysis Signaling Pathway Analysis data_acquisition->pathway_analysis

Caption: Workflow for comparing this compound and Sanguinarine cytotoxicity.

This compound-Induced Apoptosis

This compound primarily induces apoptosis through the p53-mediated pathway. It upregulates Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), which in turn stabilizes and activates p53. This leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, causing cell cycle arrest at the G2/M phase. Ultimately, the activation of p53 triggers the caspase cascade, leading to the cleavage of caspase-3 and the execution of apoptosis. Some studies also point to the involvement of the PI3K/AKT and TLR4/NF-κB signaling pathways in this compound-induced apoptosis.

G Signaling Pathways in this compound-Induced Apoptosis cluster_p53 p53 Pathway cluster_pi3k PI3K/AKT Pathway cluster_tlr4 TLR4/NF-κB Pathway This compound This compound GADD45a GADD45a This compound->GADD45a PI3K PI3K This compound->PI3K Inhibition TLR4 TLR4 This compound->TLR4 Inhibition p53 p53 GADD45a->p53 p21 p21 p53->p21 caspase3 Caspase-3 Activation p53->caspase3 cell_cycle_arrest G2/M Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis AKT AKT PI3K->AKT AKT->apoptosis Inhibition NFkB NF-κB TLR4->NFkB NFkB->apoptosis Inhibition caspase3->apoptosis

Caption: Key signaling pathways affected by this compound.

Sanguinarine-Induced Apoptosis

Sanguinarine induces apoptosis through multiple mechanisms. It is known to suppress the JAK/STAT signaling pathway, particularly by inhibiting the constitutive activation of STAT3. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of the pro-apoptotic protein Bax. Sanguinarine also triggers the generation of reactive oxygen species (ROS), which can lead to oxidative stress and mitochondrial-dependent apoptosis. Furthermore, it can inactivate the PI3K/Akt signaling pathway, further promoting apoptosis. The culmination of these events is the activation of caspases and subsequent programmed cell death.

G Signaling Pathways in Sanguinarine-Induced Apoptosis cluster_jak_stat JAK/STAT Pathway cluster_ros ROS Generation cluster_pi3k PI3K/Akt Pathway sanguinarine Sanguinarine JAK2 JAK2 sanguinarine->JAK2 Inhibition ROS ROS Generation sanguinarine->ROS PI3K_akt PI3K/Akt sanguinarine->PI3K_akt Inhibition STAT3 STAT3 JAK2->STAT3 anti_apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL) STAT3->anti_apoptotic apoptosis Apoptosis anti_apoptotic->apoptosis Inhibition mitochondria Mitochondrial Stress ROS->mitochondria caspases Caspase Activation mitochondria->caspases PI3K_akt->apoptosis Inhibition caspases->apoptosis

Caption: Key signaling pathways affected by Sanguinarine.

References

A Comparative Analysis of Chelidonine and Paclitaxel Efficacy in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer properties of the natural alkaloid Chelidonine and the well-established chemotherapeutic agent Paclitaxel, with a focus on their efficacy in breast cancer cell lines. The information herein is collated from various experimental studies to offer an objective overview of their mechanisms of action, cytotoxic effects, and impact on cellular signaling pathways, supported by experimental data and detailed methodologies.

Executive Summary

Paclitaxel, a member of the taxane family, is a cornerstone in the treatment of breast cancer. Its primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2] this compound, a benzophenanthridine alkaloid derived from the greater celandine (Chelidonium majus), has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer models.[3] Notably, its mode of action on the microtubule cytoskeleton is antithetical to that of Paclitaxel, as it inhibits tubulin polymerization.[1] While both compounds ultimately induce cell cycle arrest and apoptosis, they modulate distinct and overlapping signaling pathways. This guide aims to delineate these differences and similarities to inform future research and drug development efforts.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for this compound and Paclitaxel in various breast cancer cell lines as reported in different studies.

Disclaimer: The following IC50 values are compiled from different sources and may not be directly comparable due to variations in experimental conditions, such as exposure time, assay methodology, and specific cell line passage numbers.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineIC50 Value (µM)Exposure Time (hours)
MCF-7> 2096
MCF-7Not specified24, 48, 72
Bcap37Not specified24, 48, 72
T47DNot specified24, 48, 72
MDA-MB-231Not specified24, 48, 72

Data sourced from multiple studies.

Table 2: IC50 Values of Paclitaxel in Breast Cancer Cell Lines

Cell LineIC50 ValueExposure Time (hours)
MCF-73.5 µMNot Specified
MCF-77.5 nM24
MDA-MB-2310.3 µMNot Specified
SKBR34 µMNot Specified
BT-47419 nMNot Specified
MDA-MB-2312 nMNot Specified

Data sourced from multiple studies.

Mechanisms of Action and Impact on Cellular Signaling Pathways

While both this compound and Paclitaxel induce apoptosis and cell cycle arrest, their primary molecular targets and the signaling cascades they trigger show significant divergence.

Paclitaxel functions as a microtubule-stabilizing agent, binding to the β-tubulin subunit and preventing depolymerization. This disruption of normal microtubule dynamics leads to a prolonged G2/M phase cell cycle arrest and subsequent apoptosis. Key signaling pathways modulated by Paclitaxel include:

  • PI3K/AKT Pathway: Inhibition of this pro-survival pathway enhances its apoptotic effects.

  • Bcl-2 Family: Paclitaxel can induce phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.

  • Caspase Activation: It triggers the caspase cascade, which is crucial for the execution of apoptosis.

This compound , in contrast, acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization. It has been shown to induce both apoptosis and autophagy in a dose-dependent manner in MCF-7 breast cancer cells. At lower concentrations, apoptosis is the predominant mode of cell death, while higher concentrations tend to induce autophagy. Signaling pathways affected by this compound include:

  • PI3K/AKT Pathway: Suppression of this pathway promotes apoptosis.

  • p38-p53 Pathway: Upregulation of p38 and p53 is another mechanism through which this compound induces apoptosis.

  • AKT/FOXO3/FOXM1 Axis: this compound has been found to induce mitotic catastrophe via this pathway.

  • Bax/Bcl-2 Ratio: It can alter the expression levels of Bax and Bcl-2, favoring apoptosis.

Visualizing the Mechanisms: Signaling Pathways

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT Inhibits Bcl2 Bcl-2 Inactivation Paclitaxel->Bcl2 Caspases Caspase Activation Paclitaxel->Caspases Activates G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption of Dynamics Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT->Apoptosis Inhibits Bcl2->Apoptosis Inhibits Caspases->Apoptosis

Caption: Paclitaxel's mechanism leading to apoptosis.

Chelidonine_Signaling_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Autophagy Autophagy (High Conc.) This compound->Autophagy PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits p38_p53 p38-p53 Pathway This compound->p38_p53 Activates Bax_Bcl2 Increased Bax/Bcl-2 Ratio This compound->Bax_Bcl2 AKT_FOXO3 AKT/FOXO3/FOXM1 Axis This compound->AKT_FOXO3 Modulates G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT->Apoptosis Inhibits p38_p53->Apoptosis Bax_Bcl2->Apoptosis Mitotic_Catastrophe Mitotic Catastrophe AKT_FOXO3->Mitotic_Catastrophe Mitotic_Catastrophe->Apoptosis

Caption: this compound's multifaceted signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and Paclitaxel are provided below.

Cell Viability Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of the compounds on breast cancer cells.

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Paclitaxel and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Plate cells and treat with this compound or Paclitaxel as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation and Treatment: Culture and treat the cells with the compounds as previously described.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Breast Cancer Cell Culture Treatment Treatment with This compound or Paclitaxel Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis Assay) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) Treatment->CellCycle Data_Analysis Data Analysis and IC50 Determination MTT->Data_Analysis Apoptosis->Data_Analysis CellCycle->Data_Analysis

Caption: General experimental workflow for drug efficacy testing.

Conclusion

Both this compound and Paclitaxel demonstrate significant anti-cancer activity against breast cancer cell lines, albeit through distinct mechanisms of action. Paclitaxel's role as a microtubule stabilizer is well-established, leading to G2/M arrest and apoptosis. This compound presents a more complex profile, acting as a microtubule destabilizer and inducing both apoptosis and autophagy through the modulation of multiple signaling pathways. The lack of direct head-to-head comparative studies necessitates caution when interpreting the compiled IC50 data. However, the diverse mechanisms of this compound suggest it may hold promise as a therapeutic agent, potentially in combination therapies or for Paclitaxel-resistant tumors. Further research, including direct comparative in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound in the context of breast cancer.

References

Validating the Anticancer Effects of Chelidonine in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of Chelidonine in various xenograft models, supported by experimental data. We delve into its performance against other therapeutic agents, detail the experimental protocols used in these studies, and visualize the key signaling pathways involved in its mechanism of action.

Performance Comparison in Xenograft Models

The in vivo anticancer efficacy of this compound has been evaluated in several xenograft models, demonstrating its potential in inhibiting tumor growth. Here, we compare its effects in non-small cell lung cancer (NSCLC) and melanoma models.

Non-Small Cell Lung Cancer (NSCLC)

In a xenograft model using gefitinib-resistant H1975 NSCLC cells in nude mice, this compound exhibited a significant inhibitory effect on tumor growth.[1] While a direct quantitative comparison in a single study is not available, independent studies provide insights into its efficacy relative to the standard-of-care EGFR tyrosine kinase inhibitor, Afatinib. One study noted that this compound has a similar inhibitory effect to Afatinib in vivo.[1]

Table 1: Comparison of this compound and Afatinib in NSCLC Xenograft Models

ParameterThis compoundAfatinib
Cell Line H1975 (EGFR L858R/T790M)H2170 (HER2-amplified), H1781 (HER2-mutant)
Animal Model Nude MiceNude Mice
Dosage Not explicitly stated20 mg/kg, oral administration, 6 days/week
Tumor Growth Inhibition Significant suppression of subcutaneous tumor growth.[2]Significantly inhibited tumor growth of both H2170 and H1781 xenografts.[3]
Mechanism of Action Downregulation of EGFR phosphorylation and activation of the AMPK pathway.[2]Irreversible pan-ERBB inhibitor.

Note: The data for this compound and Afatinib are from separate studies and not from a head-to-head comparison.

Melanoma

A study utilizing a B16F10 melanoma xenograft model in C57BL/6 mice investigated the synergistic effects of this compound (CHD) when combined with Tetrandrine (TED). The combination therapy demonstrated a more pronounced inhibition of tumor growth compared to individual treatments.

Table 2: Comparison of this compound and Combination Therapy in a Melanoma Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 10Tumor Inhibition Rate (%)
Model (Control) -~1800-
This compound (CHD) 5.6 µmol/L~1500~16.7%
Tetrandrine (TED) 8 µmol/L~1600~11.1%
CHD + TED 5.6 µmol/L + 8 µmol/L~750~58.3%

Data extracted and estimated from graphical representations in the source study.

In a separate study using a Danio rerio (zebrafish) larvae xenograft model with human melanoma cells, an extract of Chelidonium majus, rich in this compound, was shown to cause a significant reduction in the number of cancer cells, an effect comparable to the standard chemotherapeutic agent, Etoposide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key xenograft experiments cited.

H1975 NSCLC Xenograft Protocol (General)
  • Cell Culture: Human H1975 NSCLC cells are cultured in appropriate media until they reach the exponential growth phase.

  • Animal Model: Athymic nude mice (6-8 weeks old) are used.

  • Cell Implantation: 1 x 106 H1975 cells, suspended in a 1:1 mixture of serum-free medium and Matrigel, are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly with calipers.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound or comparator drugs are administered via a specified route and schedule.

  • Endpoint Analysis: Tumor volume and weight are measured at the end of the study. Tumor tissues may be excised for further analysis, such as Western blotting or immunohistochemistry, to assess protein expression levels.

B16F10 Melanoma Xenograft Protocol
  • Cell Culture: B16F10 mouse melanoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Animal Model: C57BL/6 mice (6-8 weeks old) are used.

  • Cell Implantation: 2 x 106 B16F10 cells are injected subcutaneously into the right flank of each mouse.

  • Treatment: Treatment with this compound, Tetrandrine, or their combination is initiated after tumor establishment. Drugs are administered, for example, via intraperitoneal injection.

  • Tumor Measurement: Tumor volume is measured at regular intervals using the formula: (length × width²) / 2.

  • Data Analysis: Tumor growth curves are plotted, and tumor inhibition rates are calculated at the end of the experiment.

Danio rerio Melanoma Xenograft Protocol
  • Cell Preparation: Human melanoma cells are labeled with a fluorescent dye (e.g., DiI) for visualization.

  • Animal Model: Transparent Danio rerio (zebrafish) larvae, 2 days post-fertilization.

  • Microinjection: Approximately 200-300 fluorescently labeled melanoma cells are microinjected into the yolk sac of the zebrafish larvae.

  • Treatment: The larvae are exposed to the Chelidonium majus extract or Etoposide by adding the compounds to the embryo medium.

  • Imaging and Analysis: The proliferation and migration of the fluorescent cancer cells are monitored and imaged at specific time points using fluorescence microscopy. The reduction in the number of fluorescent cells is quantified to determine the cytotoxic effect.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., H1975, B16F10) implantation Xenograft Implantation (Subcutaneous Injection) cell_culture->implantation animal_model Animal Model (e.g., Nude Mice, C57BL/6) animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment Initiation (this compound vs. Control/Comparator) tumor_growth->treatment data_collection Data Collection (Tumor Volume & Weight) treatment->data_collection ex_vivo Ex Vivo Analysis (Western Blot, IHC) data_collection->ex_vivo statistical_analysis Statistical Analysis data_collection->statistical_analysis chelidonine_pathways cluster_nsclc NSCLC (H1975) cluster_melanoma Melanoma (B16F10) Chelidonine_NSCLC This compound EGFR EGFR Chelidonine_NSCLC->EGFR inhibits phosphorylation AMPK AMPK Chelidonine_NSCLC->AMPK activates Proliferation_NSCLC Cell Proliferation EGFR->Proliferation_NSCLC AMPK->Proliferation_NSCLC Chelidonine_Melanoma This compound TLR4 TLR4 Chelidonine_Melanoma->TLR4 PI3K PI3K Chelidonine_Melanoma->PI3K NFkB NF-κB TLR4->NFkB Malignancy Cell Malignancy (Proliferation, Migration, Invasion) NFkB->Malignancy AKT AKT PI3K->AKT AKT->Malignancy

References

Cross-validation of Chelidonine's Targets using CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known cellular targets of the natural alkaloid Chelidonine and proposes a state-of-the-art CRISPR-Cas9-based workflow for their systematic cross-validation. This document summarizes existing experimental data, details relevant protocols, and offers a roadmap for future research to solidify our understanding of this compound's mechanism of action.

This compound, a major bioactive compound isolated from Chelidonium majus, has demonstrated significant anti-cancer properties across various cancer cell lines.[1] Its therapeutic potential is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis.[2][3] While several signaling pathways have been implicated in its mode of action, a systematic and unbiased validation of its direct molecular targets is crucial for its clinical development. The advent of CRISPR-Cas9 technology offers a powerful tool to achieve this.[4]

Unraveling the Molecular Mechanisms of this compound

Current research indicates that this compound exerts its anti-cancer effects by modulating multiple key signaling pathways involved in cell survival and proliferation.

The p53-GADD45a Apoptotic Pathway

In pancreatic cancer cells, this compound has been shown to induce apoptosis through the upregulation of p53 and Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a).[5] This leads to cell cycle arrest and the activation of caspase-3, a key executioner of apoptosis. The proposed signaling cascade is illustrated below.

GADD45a_p53_Pathway This compound This compound GADD45a GADD45a This compound->GADD45a Upregulates p53 p53 GADD45a->p53 Stabilizes p21 p21 p53->p21 Upregulates Caspase3 Cleaved Caspase-3 p53->Caspase3 Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Apoptosis Apoptosis Caspase3->Apoptosis Executes PI3K_AKT_NFkB_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 PI3K p-PI3K This compound->PI3K NFkB p-p65 (NF-κB) TLR4->NFkB Malignancy Cell Malignancy (Proliferation, Migration, Invasion) NFkB->Malignancy AKT p-AKT PI3K->AKT AKT->Malignancy CRISPR_Workflow cluster_1 Phase 1: Genome-wide Screen cluster_2 Phase 2: Hit Validation Lentiviral_Library Lentiviral sgRNA Library Production Transduction Transduction of Cas9-expressing Cells Lentiviral_Library->Transduction Selection Puromycin Selection Transduction->Selection Treatment Treat with this compound vs. Vehicle (DMSO) Selection->Treatment Harvesting Genomic DNA Extraction Treatment->Harvesting Sequencing NGS and sgRNA Enrichment/Depletion Analysis Harvesting->Sequencing Hit_Identification Hit Identification Sequencing->Hit_Identification Individual_KO Individual Gene KO using validated sgRNAs Hit_Identification->Individual_KO Viability_Assay Cell Viability Assays (IC50 Shift) Individual_KO->Viability_Assay Mechanism_Studies Mechanistic Studies (Apoptosis, Cell Cycle) Viability_Assay->Mechanism_Studies Target_Validation Validated Targets Mechanism_Studies->Target_Validation

References

Chelidonine's Double-Edged Sword: A Comparative Analysis of its Effects on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Chelidonine, a naturally occurring benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has emerged as a compound of significant interest in oncological research. Exhibiting potent anti-cancer properties, its therapeutic potential is underscored by its differential effects on cancerous versus healthy cells. This guide provides a comprehensive comparative analysis of this compound's activity, summarizing key experimental data, detailing methodologies, and visualizing its mechanisms of action for researchers, scientists, and drug development professionals.

Quantitative Analysis of Cytotoxicity

A critical aspect of any potential chemotherapeutic agent is its selectivity towards cancer cells over normal, healthy cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound across a range of cancer and normal cell lines, providing a quantitative comparison of its cytotoxic effects.

Cancer Cell Line Cancer Type IC50 (µM) Reference
MEL270Melanoma~1.0 (48h)[1]
C918Melanoma~1.0 (48h)[1]
BxPC-3Pancreatic Adenocarcinoma~1.0 (24h)[2]
MIA PaCa-2Pancreatic Carcinoma<1.0 (24h)[2]
A2780Ovarian CarcinomaNot specified[3]
FaDuHead and Neck Squamous Cell Carcinoma1.0
HLaC78Head and Neck Squamous Cell Carcinoma1.6
Normal Cell Line Cell Type IC50 (µM) Reference
MRC-5Lung FibroblastHigher than A2780
Mucosal KeratinocytesKeratinocytesStrongly affected
Mucosal FibroblastsFibroblastsMuch more resistant

The data indicates that while this compound is highly cytotoxic to a variety of cancer cell lines at low micromolar concentrations, its effect on normal cells varies. Notably, some studies suggest that this compound is not entirely selective for tumor cells, as it also affects normal mucosal keratinocytes. However, other research indicates a greater potency against cancer cells compared to normal lung fibroblasts.

Induction of Apoptosis: A Tale of Two Cell Types

This compound's primary mechanism for eliminating cancer cells is the induction of apoptosis, or programmed cell death. In pancreatic cancer cells, for instance, treatment with 1 µM this compound for 24 hours resulted in over 50% of cells undergoing apoptosis. In contrast, in head and neck cancer cell lines, even at a concentration of 10 µM, the apoptotic cell population only reached 3.2%. This suggests that the pro-apoptotic efficacy of this compound can be cell-type dependent.

Signaling Pathways: A Differential Response

The differential effects of this compound on cancer and normal cells can be attributed to its modulation of key signaling pathways that regulate cell survival, proliferation, and death.

In Cancer Cells: A Multi-pronged Attack

This compound's anti-cancer activity is mediated through the disruption of several critical signaling cascades within tumor cells.

This compound's multifaceted impact on cancer cell signaling.

In melanoma cells, this compound has been shown to inhibit the TLR4/NF-κB and PI3K/AKT signaling pathways, which are crucial for cancer cell survival and proliferation. This inhibition leads to decreased cell viability and increased apoptosis. Furthermore, in pancreatic cancer cells, this compound activates the GADD45a-p53 pathway, a critical tumor suppressor axis. This activation upregulates p21, leading to cell cycle arrest, and promotes apoptosis through the cleavage of caspase-3. Studies have also indicated that this compound can upregulate phospho-Chk2, p21Cip1/Waf1, phospho-ERK1/2, and phospho-p38 in various cancer cell types, contributing to the suppression of proliferation and induction of apoptosis.

In Normal Cells: A Less Defined Interaction

The precise signaling pathways modulated by this compound in normal cells are less well-characterized. The observed resistance of certain normal cell types, such as fibroblasts, may be due to differences in the expression or activity of the molecular targets of this compound, or the presence of more robust cellular defense mechanisms. Further research is required to elucidate the specific molecular interactions of this compound in non-cancerous cells to better understand its selectivity.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G A Seed Cells (96-well plate) B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (Formazan formation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability & IC50 F->G

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G A Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate E->F G Flow Cytometry Analysis F->G H Differentiate Cell Populations G->H

Workflow for Apoptosis Detection by Flow Cytometry.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent due to its ability to induce apoptosis and inhibit proliferation in a variety of cancer cell lines. Its differential effects, with greater potency observed in many cancer cells compared to their normal counterparts, are promising. The compound's multi-targeted approach, involving the inhibition of pro-survival pathways like TLR4/NF-κB and PI3K/AKT, and the activation of pro-apoptotic pathways such as the p53/GADD45a axis, makes it a compelling candidate for further preclinical and clinical investigation. However, the evidence of toxicity in some normal cell types necessitates further research to optimize its therapeutic window and explore strategies to enhance its cancer-cell specificity.

References

In Vivo Validation of Chelidonine's Anti-Inflammatory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chelidonine, a prominent benzophenanthridine alkaloid derived from the greater celandine (Chelidonium majus), has garnered significant interest for its diverse pharmacological properties, including its anti-inflammatory effects. This guide provides an objective comparison of the in vivo anti-inflammatory activity of this compound with other alternatives, supported by experimental data from various preclinical models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an evidence-based understanding of this compound's potential as an anti-inflammatory agent. This guide summarizes quantitative data in structured tables, offers detailed experimental protocols for key assays, and visualizes relevant pathways and workflows.

Comparative Analysis of Anti-Inflammatory Efficacy

The in vivo anti-inflammatory effects of this compound have been evaluated in several well-established animal models of inflammation. While direct head-to-head comparative studies with purified this compound against standard anti-inflammatory drugs are limited, existing research provides valuable insights.

One key study evaluated a non-protein fraction of a Chelidonium majus extract, in which this compound is a major constituent, against the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Additionally, the efficacy of purified this compound has been demonstrated in models of osteoarthritis and allergic asthma.

Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic test for evaluating acute inflammation. In a comparative study, the anti-inflammatory effect of a non-protein fraction (NPF) of Chelidonium majus extract, containing a high concentration of this compound, was assessed against diclofenac. A slight reduction in rat paw edema was observed after three and six hours in the NPF group, with the reduction at the three-hour mark being comparable to that of diclofenac[1]. However, these differences were not statistically significant[1].

Table 1: Comparison of a this compound-Rich Extract Fraction and Diclofenac in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDoseTime PointChange in Paw Thickness (ΔG)
Control (Vehicle)-3 hoursData not explicitly provided, used as baseline
Control (Vehicle)-6 hoursData not explicitly provided, used as baseline
C. majus NPF200 mg/kg (p.o.)3 hoursReduction observed (not statistically significant)[1]
C. majus NPF200 mg/kg (p.o.)6 hoursReduction observed (not statistically significant)[1]
Diclofenac50 mg/kg (i.p.)3 hoursReduction observed (not statistically significant)[1]
Diclofenac50 mg/kg (i.p.)6 hoursStatistically significant reduction (p < 0.05)

Note: The study by Mikołajczak et al. (2015) used a non-protein fraction of Chelidonium majus extract, not purified this compound.

Monosodium Iodoacetate-Induced Osteoarthritis in Rats

In a rat model of osteoarthritis (OA) induced by monosodium iodoacetate, this compound demonstrated a protective effect against cartilage degradation and synovial inflammation. Treatment with this compound led to a significant reduction in the levels of pro-inflammatory cytokines in the synovial fluid.

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in a Rat Model of Osteoarthritis

Treatment GroupIL-6 (pg/mL)IL-12 (pg/mL)IL-1β (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
Sham115.3 ± 8.789.4 ± 7.2132.5 ± 10.195.7 ± 8.3141.2 ± 11.5
OA + Vehicle245.8 ± 15.3198.6 ± 12.5289.4 ± 18.6210.3 ± 14.8305.7 ± 20.3
OA + this compound (5 µM)189.2 ± 11.8152.7 ± 10.1215.8 ± 14.2163.4 ± 11.7228.4 ± 15.9*
OA + this compound (25 µM)142.6 ± 9.5 115.3 ± 8.9168.3 ± 11.5 121.8 ± 9.6175.9 ± 12.4**

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the OA + Vehicle group. Data adapted from Li et al. (2023).

Ovalbumin-Induced Allergic Asthma in Mice

This compound has also been shown to attenuate eosinophilic airway inflammation in a mouse model of allergic asthma induced by ovalbumin (OVA). It significantly suppressed the levels of key inflammatory mediators in the bronchoalveolar lavage fluid (BALF).

Table 3: Effect of this compound on Inflammatory Mediators in Bronchoalveolar Lavage Fluid (BALF) in a Mouse Model of Allergic Asthma

Treatment GroupTotal cells (x10⁴)Eosinophils (x10⁴)IL-4 (pg/mL)IL-13 (pg/mL)Eotaxin-2 (pg/mL)
Control10.2 ± 1.50.1 ± 0.015.3 ± 2.125.4 ± 3.230.1 ± 4.5
OVA-induced55.8 ± 5.325.7 ± 3.185.6 ± 7.9150.2 ± 12.8180.5 ± 15.2
OVA + this compound (5 mg/kg)28.4 ± 3.210.2 ± 1.840.1 ± 4.575.8 ± 8.185.3 ± 9.7*
OVA + this compound (10 mg/kg)18.9 ± 2.5 5.3 ± 0.925.7 ± 3.3 48.2 ± 5.655.7 ± 6.8**

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the OVA-induced group. Data adapted from Kim et al. (2015).

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and facilitate further research.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) are used.

  • Induction of Inflammation: A subplantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rats. The left hind paw is injected with an equal volume of saline and serves as a control.

  • Treatment: Test compounds (e.g., C. majus NPF, 200 mg/kg, p.o.) or a standard drug (e.g., diclofenac, 50 mg/kg, i.p.) are administered 60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at specified time points (e.g., 1, 3, and 6 hours) post-injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Monosodium Iodoacetate-Induced Osteoarthritis in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Induction of Osteoarthritis: Under anesthesia, a single intra-articular injection of monosodium iodoacetate (MIA) (e.g., 2 mg in 50 µL sterile saline) is administered into the right knee joint to induce OA-like cartilage degeneration. The sham group receives an injection of saline.

  • Treatment: this compound (e.g., 5 or 25 µM, administered intra-articularly) or vehicle is given at specified time points after MIA injection.

  • Assessment of Inflammation: At the end of the study period, synovial fluid is collected from the knee joint. The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) are quantified using ELISA kits.

  • Histological Analysis: The knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to assess cartilage degradation.

Ovalbumin-Induced Allergic Asthma in Mice
  • Animals: Female BALB/c mice (6-8 weeks old) are used.

  • Sensitization and Challenge: Mice are sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14. From day 21 to 23, mice are challenged with an aerosolized OVA solution for 30 minutes each day.

  • Treatment: this compound (e.g., 5 or 10 mg/kg, p.o.) or vehicle is administered one hour before each OVA challenge.

  • Bronchoalveolar Lavage (BAL): 24 hours after the final OVA challenge, mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS).

  • Analysis of BAL Fluid: The total and differential cell counts (especially eosinophils) in the BAL fluid are determined. The supernatant is collected to measure the levels of inflammatory cytokines (e.g., IL-4, IL-13) and chemokines (e.g., eotaxin-2) by ELISA.

Mechanistic Insights and Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. In the context of osteoarthritis, this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. In the allergic asthma model, its effects are mediated through the suppression of the STAT6 and Foxp3 pathways, leading to reduced production of Th2 cytokines like IL-4 and IL-13.

G This compound's Anti-Inflammatory Signaling Pathways cluster_0 Osteoarthritis Model cluster_1 Allergic Asthma Model IL-1β IL-1β IKK IKK IL-1β->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes upregulates Chelidonine_OA This compound Chelidonine_OA->IKK inhibits Allergen (OVA) Allergen (OVA) STAT6 STAT6 Allergen (OVA)->STAT6 activates Th2 Cytokines (IL-4, IL-13) Th2 Cytokines (IL-4, IL-13) STAT6->Th2 Cytokines (IL-4, IL-13) promotes Foxp3 Foxp3 Foxp3->Th2 Cytokines (IL-4, IL-13) suppresses Eosinophilic Inflammation Eosinophilic Inflammation Th2 Cytokines (IL-4, IL-13)->Eosinophilic Inflammation Chelidonine_Asthma This compound Chelidonine_Asthma->STAT6 downregulates Chelidonine_Asthma->Foxp3 upregulates

Caption: Signaling pathways modulated by this compound in inflammation.

Experimental Workflow

A generalized workflow for the in vivo validation of a novel anti-inflammatory compound like this compound is depicted below. This process typically involves initial screening in an acute inflammation model, followed by evaluation in more complex, chronic disease models to understand its therapeutic potential better.

G General Workflow for In Vivo Anti-Inflammatory Drug Validation Start Start Acute_Model Acute Inflammation Model (e.g., Carrageenan-induced paw edema) Start->Acute_Model Chronic_Model Chronic Inflammation Model (e.g., Osteoarthritis, Asthma) Acute_Model->Chronic_Model If promising Dose_Response Dose-Response and Efficacy Studies Chronic_Model->Dose_Response Mechanism_Action Mechanism of Action Studies (Signaling Pathways, Biomarkers) Dose_Response->Mechanism_Action Toxicology Preliminary Toxicology and Safety Assessment Mechanism_Action->Toxicology End End Toxicology->End

Caption: A typical experimental workflow for in vivo validation.

Conclusion

The available in vivo data suggest that this compound possesses significant anti-inflammatory properties, demonstrated in various preclinical models of acute and chronic inflammation. Its efficacy appears to be mediated through the modulation of critical inflammatory signaling pathways, including NF-κB and STAT6. While direct comparative data against standard anti-inflammatory drugs are still emerging, the existing evidence warrants further investigation into this compound as a potential therapeutic agent for inflammatory diseases. The detailed protocols and mechanistic insights provided in this guide aim to support and guide future research in this promising area.

References

Head-to-head comparison of different Chelidonine extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chelidonine, a prominent benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The efficient extraction of this compound from its natural source is a critical first step in both research and drug development. This guide provides an objective, data-driven comparison of various extraction techniques, offering detailed experimental protocols and performance metrics to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Extraction Yields

The efficiency of different extraction methods is a key determinant in obtaining a high yield of this compound. The following table summarizes quantitative data from various studies, providing a clear comparison of the performance of each technique.

Extraction TechniqueSolvent SystemPlant PartThis compound Yield (mg/g DW)Reference
Ultrasonic-Assisted Extraction (UAE) Water-Methanol–HClLeaves1.10[1]
Methanol–HClLeaves0.95[1]
Reflux MethanolLeaves0.85[1]
Shaking Incubator Citric AcidLeaves0.60[1]
Supercritical Fluid Extraction (SFE) Supercritical CO2Aerial and Terrestrial PartsSelective for this compound, but specific yield not quantified in direct comparison[2]
Microwave-Assisted Extraction (MAE) Methanol-Water-HCl (90:10:0.5, v/v/v)-Higher efficiency than HRE and USE
Accelerated Solvent Extraction (ASE) Ethanol-Water (2:3, v/v)-Highest alkaloid concentration compared to UAE and Maceration
Maceration Ethanol-Water (2:3, v/v)-Lower yield than ASE and UAE

Note: Direct comparison of yields across different studies can be influenced by variations in plant material, geographical source, and analytical methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are the protocols for the key methods discussed.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.

  • Materials: Dried and powdered plant material, extraction solvent (e.g., water-methanol-HCl mixture), ultrasonic bath or probe.

  • Procedure:

    • Mix the powdered plant material with the chosen solvent in a flask.

    • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

    • Sonicate for a specified duration (e.g., 30 minutes) and temperature (e.g., 40°C).

    • After sonication, filter the mixture to separate the extract from the solid plant residue.

    • The resulting extract can then be concentrated and purified as needed.

Reflux Extraction

Reflux extraction is a classical technique that involves boiling a solvent with the plant material in a reflux apparatus to extract the desired compounds.

  • Materials: Dried and powdered plant material, extraction solvent (e.g., methanol), round-bottom flask, condenser, heating mantle.

  • Procedure:

    • Place the powdered plant material and the solvent in a round-bottom flask.

    • Attach a condenser to the flask and place it on a heating mantle.

    • Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for a set period (e.g., 2 hours).

    • After cooling, filter the mixture to remove the plant debris.

    • The filtrate contains the extracted this compound.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction employs a fluid at a temperature and pressure above its critical point as the extraction solvent, offering high selectivity and a clean extract.

  • Materials: Dried and powdered plant material, supercritical fluid extractor, supercritical CO2.

  • Procedure:

    • The powdered plant material is placed in an extraction vessel.

    • Supercritical CO2 is passed through the vessel, where it dissolves the this compound.

    • The pressure and temperature are then reduced, causing the CO2 to return to a gaseous state and the this compound to precipitate out.

    • This method allows for the selective extraction of this compound by manipulating the temperature and pressure.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

  • Materials: Dried and powdered plant material, extraction solvent (e.g., methanol-water-HCl), microwave extraction system.

  • Procedure:

    • The plant material is mixed with the solvent in a microwave-transparent vessel.

    • The vessel is placed in the microwave extractor and subjected to microwave irradiation for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 60°C).

    • The rapid heating of the solvent within the plant cells causes them to rupture, releasing the this compound.

    • The extract is then filtered and processed further.

Experimental Workflows

experimental_workflow cluster_uae Ultrasonic-Assisted Extraction (UAE) cluster_reflux Reflux Extraction cluster_sfe Supercritical Fluid Extraction (SFE) cluster_mae Microwave-Assisted Extraction (MAE) uae_start Plant Material + Solvent uae_process Sonication uae_start->uae_process uae_filter Filtration uae_process->uae_filter uae_end This compound Extract uae_filter->uae_end reflux_start Plant Material + Solvent reflux_process Heating & Refluxing reflux_start->reflux_process reflux_filter Filtration reflux_process->reflux_filter reflux_end This compound Extract reflux_filter->reflux_end sfe_start Plant Material sfe_process Supercritical CO2 Extraction sfe_start->sfe_process sfe_separation Depressurization sfe_process->sfe_separation sfe_end This compound sfe_separation->sfe_end mae_start Plant Material + Solvent mae_process Microwave Irradiation mae_start->mae_process mae_filter Filtration mae_process->mae_filter mae_end This compound Extract mae_filter->mae_end

Caption: Comparative workflow of different this compound extraction techniques.

Signaling Pathways Modulated by this compound

Understanding the mechanism of action of this compound is crucial for its therapeutic application. This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

signaling_pathways cluster_apoptosis Apoptosis Induction cluster_proliferation Inhibition of Proliferation & Malignancy Chelidonine_apoptosis This compound p53 p53 Chelidonine_apoptosis->p53 upregulates GADD45a GADD45a Chelidonine_apoptosis->GADD45a upregulates p53->GADD45a Caspase3 Cleaved Caspase-3 p53->Caspase3 activates GADD45a->p53 Apoptosis Apoptosis Caspase3->Apoptosis Chelidonine_proliferation This compound TLR4 TLR4 Chelidonine_proliferation->TLR4 inhibits PI3K PI3K Chelidonine_proliferation->PI3K inhibits NFkB NF-κB TLR4->NFkB Malignancy Cell Malignancy NFkB->Malignancy promotes AKT AKT PI3K->AKT AKT->Malignancy promotes

Caption: Signaling pathways modulated by this compound.

This compound has been demonstrated to induce apoptosis in cancer cells by upregulating the p53 and GADD45a signaling pathways, leading to the activation of caspase-3. Furthermore, it can suppress cancer cell malignancy by inhibiting the TLR4/NF-κB and PI3K/AKT signaling pathways. Other studies have also implicated the MAPK signaling pathway in the cellular response to this compound.

Conclusion

The selection of an appropriate extraction method for this compound is contingent upon the specific research objectives, available resources, and desired scale of production.

  • Ultrasonic-Assisted Extraction (UAE) offers a balance of efficiency, shorter extraction times, and lower temperatures compared to conventional methods.

  • Reflux extraction , while effective, requires longer extraction times and higher temperatures, which may risk the degradation of thermolabile compounds.

  • Supercritical Fluid Extraction (SFE) provides high selectivity for this compound and yields a pure extract without the need for organic solvents, making it an environmentally friendly option.

  • Microwave-Assisted Extraction (MAE) is a rapid and efficient method that significantly reduces extraction time and solvent consumption.

  • Accelerated Solvent Extraction (ASE) demonstrates high extraction yields and is particularly effective for obtaining a high concentration of alkaloids.

For laboratory-scale research focusing on high throughput and efficiency, UAE and MAE are excellent choices. For industrial applications where purity and selectivity are paramount, SFE is a compelling, albeit more capital-intensive, option. This guide provides the foundational data and protocols to make an informed decision for your this compound extraction needs.

References

Unveiling the Molecular Blueprint: A Comparative Guide to Differential Gene Expression in Response to Chelidonine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chelidonine, a major isoquinoline alkaloid extracted from the greater celandine (Chelidonium majus), has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory properties.[1][2][3] Understanding the molecular mechanisms underpinning these effects is crucial for its potential therapeutic application. Differential gene expression analysis serves as a powerful tool to elucidate the intricate cellular responses to this compound treatment, revealing key signaling pathways and molecular targets. This guide provides a comparative overview of the findings from various studies, presenting experimental data and visualizing the complex biological processes involved.

Experimental Methodologies: A Snapshot of a Typical Workflow

The investigation of this compound's impact on gene expression typically involves a series of well-defined experimental steps. The following protocols are synthesized from multiple studies to represent a standard workflow.

Cell Lines and Treatment

A variety of human cancer cell lines have been utilized to study the effects of this compound, including:

  • Colon adenocarcinoma: Caco-2[4][5]

  • Head and neck squamous cell carcinoma (HNSCC): FaDu, HLaC78

  • Pancreatic cancer: BxPC-3, MIA PaCa-2

  • Breast cancer: MCF-7, Bcap37

  • Melanoma: B16F10

This compound concentrations and treatment durations vary across studies, typically ranging from 0.7 µM to 50 µM for periods of 24 to 72 hours.

Gene Expression Profiling

Two primary techniques are employed for analyzing differential gene expression:

  • cDNA Microarrays/DNA Microarrays: This technology has been used to identify differentially expressed genes in cancer cells treated with this compound. For instance, Affymetrix PrimeView cDNA arrays were used to investigate gene expression in HNSCC cell lines.

  • RNA-Sequencing (RNA-Seq): A more recent and comprehensive approach, RNA-Seq has been utilized to analyze gene expression alterations in pancreatic cancer and melanoma cells following this compound treatment.

Data Analysis

The analysis of the vast datasets generated by these techniques involves several computational steps:

  • Data Quality Assessment and Normalization: Initial steps to ensure the reliability and comparability of the data.

  • Identification of Differentially Expressed Genes (DEGs): Statistical methods are applied to identify genes with significant changes in expression levels (e.g., p-value < 0.05 and |log2(FoldChange)| > 1).

  • Functional Annotation and Pathway Analysis: Tools such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) are used to understand the biological functions and pathways associated with the DEGs.

cluster_workflow Differential Gene Expression Analysis Workflow cell_culture Cell Culture & this compound Treatment rna_extraction RNA Extraction & QC cell_culture->rna_extraction library_prep Library Preparation (for RNA-Seq) or Labeling (for Microarray) rna_extraction->library_prep sequencing High-Throughput Sequencing (RNA-Seq) or Microarray Hybridization library_prep->sequencing data_processing Raw Data Processing & QC sequencing->data_processing alignment Read Alignment (RNA-Seq) data_processing->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis pathway_analysis Functional & Pathway Analysis deg_analysis->pathway_analysis validation Validation (e.g., qRT-PCR, Western Blot) pathway_analysis->validation cluster_apoptosis This compound-Induced Apoptosis Pathway This compound This compound p53 p53 (up-regulated) This compound->p53 GADD45A GADD45A (up-regulated) p53->GADD45A p21 p21 (up-regulated) p53->p21 Caspase9 Caspase-9 (up-regulated) p53->Caspase9 Apoptosis Apoptosis GADD45A->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspase3 Caspase-3 (up-regulated) Caspase9->Caspase3 Caspase3->Apoptosis

References

Comparing the pro-apoptotic activity of Chelidonine and Berberine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Pro-apoptotic Activity of Chelidonine and Berberine

Introduction

This compound and Berberine are two naturally occurring isoquinoline alkaloids that have garnered significant attention in oncological research for their potent anti-cancer properties. Both compounds are known to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, making them promising candidates for the development of novel chemotherapeutic agents. This guide provides an objective comparison of the pro-apoptotic activities of this compound and Berberine, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.

Data Presentation

Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and Berberine in various cancer cell lines, as determined by cell viability assays (e.g., MTT assay). Lower IC50 values indicate higher cytotoxic potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K562Leukemia11.23[1]
HepG2Liver Cancer>40[1]
MCF-7Breast Cancer>40[1]
HCT-116Colon Cancer>40[1]
JurkatT-cell Leukemia~5[2]

Table 2: IC50 Values of Berberine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT29Colon Cancer52.37 ± 3.45
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14
HelaCervical Carcinoma245.18 ± 17.33
MCF-7Breast Cancer272.15 ± 11.06
T47DBreast Cancer25
HCC70Triple-Negative Breast Cancer0.19
BT-20Triple-Negative Breast Cancer0.23
MDA-MB-468Triple-Negative Breast Cancer0.48
MDA-MB-231Triple-Negative Breast Cancer16.7

Signaling Pathways

This compound-Induced Apoptosis

This compound primarily induces apoptosis through the activation of tumor suppressor proteins and stress-activated protein kinase pathways. A key mechanism involves the upregulation of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), which in turn stabilizes and activates p53. Activated p53 then promotes the transcription of pro-apoptotic genes and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis. The activation of the caspase cascade, particularly the cleavage of caspase-3, is a central event in the execution phase of apoptosis induced by this compound. Some studies also indicate the involvement of the PI3K/AKT and MAPK signaling pathways.

G This compound This compound GADD45a GADD45a This compound->GADD45a Upregulates p53 p53 GADD45a->p53 Stabilizes & Activates p21 p21 p53->p21 Upregulates Mitochondria Mitochondria p53->Mitochondria CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspase3 Cleaved Caspase-3 Mitochondria->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound Pro-Apoptotic Signaling Pathway

Berberine-Induced Apoptosis

Berberine's pro-apoptotic activity is multifaceted, involving the modulation of several key signaling pathways. It is well-documented to induce the mitochondrial (intrinsic) pathway of apoptosis by altering the balance of Bcl-2 family proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3. Furthermore, Berberine has been shown to inhibit pro-survival pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways. In some contexts, Berberine can also induce apoptosis through the activation of AMPK, which can lead to p53 activation.

G Berberine Berberine PI3K_AKT PI3K/AKT/mTOR Pathway Berberine->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Berberine->MAPK_ERK AMPK AMPK Berberine->AMPK Bcl2 Bcl-2 Berberine->Bcl2 Downregulates Bax Bax Berberine->Bax Upregulates p53 p53 AMPK->p53 Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Berberine Pro-Apoptotic Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic activity of this compound and Berberine.

Experimental Workflow for Apoptosis Assays

The general workflow for assessing apoptosis involves treating cancer cells with the compound of interest, followed by harvesting the cells for analysis through various assays such as Annexin V/PI staining for flow cytometry or protein extraction for Western blotting.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Detection CellSeeding Seed Cancer Cells Treatment Treat with this compound or Berberine CellSeeding->Treatment Harvest Harvest Cells Treatment->Harvest Staining Annexin V/PI Staining Harvest->Staining Lysis Cell Lysis & Protein Extraction Harvest->Lysis FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry WesternBlot Western Blot Analysis Lysis->WesternBlot

General Experimental Workflow

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds and determine their IC50 values.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^6 cells/well and incubate overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or Berberine for 48 hours.

  • MTT Addition: Add 50 μl of MTT solution (2 mg/ml) to each well and incubate for 3 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at a wavelength of 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound or Berberine. Include a vehicle-treated negative control.

  • Harvesting: Collect 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

  • Protein Extraction: Treat cells with this compound or Berberine for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Conclusion

Both this compound and Berberine demonstrate significant pro-apoptotic activity in cancer cells, albeit through partially distinct molecular mechanisms. Berberine's effects are well-documented across a broader range of cancer cell lines and involve the modulation of multiple major signaling pathways, including the intrinsic apoptotic pathway and key survival pathways like PI3K/AKT. This compound appears to act more specifically through the GADD45a-p53 axis. The provided data indicates that the cytotoxic potency of both compounds can be highly cell-line dependent. This comparative guide provides researchers with a foundational understanding of the pro-apoptotic activities of these two promising natural alkaloids, facilitating further investigation into their therapeutic potential.

References

Unveiling the Interaction: A Comparative Guide to Chelidonine's Binding Affinity for Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides a comprehensive validation of chelidonine's binding affinity to tubulin, a critical target in cancer chemotherapy. By comparing its performance with established tubulin-binding agents and detailing the experimental methodologies, this document serves as a vital resource for assessing its potential in drug discovery.

This compound, a benzophenanthridine alkaloid, has been identified as a weak inhibitor of tubulin polymerization, a key process in cell division.[1][2] Its interaction with tubulin, while not as potent as some clinically used drugs, presents a unique profile that warrants detailed investigation. This guide delves into the quantitative validation of this binding, offering a clear comparison with other tubulin-targeting compounds.

Comparative Analysis of Tubulin Binding Affinities

To contextualize the binding affinity of this compound, it is essential to compare it with other well-characterized tubulin ligands. The following table summarizes the binding affinities, represented by the equilibrium dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for tubulin polymerization. A lower value generally indicates a stronger binding affinity or greater inhibitory potency.

CompoundType of LigandBinding Affinity (Kd/Ki/IC50)Binding Site
This compound Tubulin Polymerization InhibitorIC50: 24 µM[1][2]Likely Colchicine Site[2]
ColchicineTubulin Polymerization InhibitorKd: 1.4 µMColchicine Site
Paclitaxel (Taxol)Microtubule StabilizerKd: ~10 nMTaxol Site
VinblastineTubulin Polymerization InhibitorKd: 0.54 µM (high-affinity)Vinca Alkaloid Site
NoscapineMicrotubule Dynamics AttenuatorKd: 144 µMNoscapine Site
BerberineTubulin Polymerization InhibitorKd: 11 µMNovel Site

Experimental Protocols for Determining Binding Affinity

The validation of binding affinity relies on robust experimental techniques. Below are detailed methodologies for two common and powerful approaches: fluorescence spectroscopy and isothermal titration calorimetry (ITC).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to monitor the binding of a ligand to a protein by observing changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) or the fluorescence of a labeled ligand.

Objective: To determine the binding affinity (Kd) of a ligand to tubulin.

Materials:

  • Purified tubulin protein

  • Ligand of interest (e.g., this compound)

  • Assay buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • Fluorometer

Protocol:

  • Preparation of Tubulin: Prepare a stock solution of purified tubulin in the assay buffer. The concentration should be accurately determined using a spectrophotometer.

  • Ligand Titration: Prepare a series of dilutions of the ligand in the same assay buffer.

  • Fluorescence Measurement:

    • Place a fixed concentration of tubulin into a quartz cuvette.

    • Record the baseline fluorescence spectrum of tubulin (excitation typically at 295 nm, emission scan from 310 to 400 nm).

    • Sequentially add increasing concentrations of the ligand to the cuvette.

    • After each addition, allow the system to equilibrate and then record the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Objective: To determine the thermodynamic parameters of the tubulin-ligand interaction.

Materials:

  • Purified tubulin protein

  • Ligand of interest

  • Matched assay buffer for both protein and ligand

  • Isothermal titration calorimeter

Protocol:

  • Sample Preparation:

    • Dialyze both the tubulin and the ligand against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the ligand.

    • Degas the solutions to prevent air bubbles in the calorimeter cell and syringe.

  • ITC Experiment:

    • Load the tubulin solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Perform a series of injections of the ligand into the protein solution.

  • Data Analysis:

    • The raw data will show heat pulses corresponding to each injection.

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Visualizing the Experimental Workflow and Biological Pathway

To further clarify the processes involved in validating this compound's binding to tubulin, the following diagrams illustrate the experimental workflow and the targeted biological pathway.

experimental_workflow cluster_prep Sample Preparation cluster_exp Binding Affinity Measurement cluster_analysis Data Analysis cluster_output Output PurifiedTubulin Purified Tubulin Fluorescence Fluorescence Spectroscopy PurifiedTubulin->Fluorescence ITC Isothermal Titration Calorimetry PurifiedTubulin->ITC Ligand This compound & Alternatives Ligand->Fluorescence Ligand->ITC BindingCurve Generate Binding Curve Fluorescence->BindingCurve ITC->BindingCurve KdDetermination Determine Kd/Ki/IC50 BindingCurve->KdDetermination Comparison Comparative Analysis KdDetermination->Comparison

Caption: Experimental workflow for validating tubulin binding affinity.

tubulin_pathway cluster_assembly Microtubule Dynamics cluster_intervention Drug Intervention cluster_outcome Cellular Outcome TubulinDimers αβ-Tubulin Dimers Polymerization Polymerization TubulinDimers->Polymerization GTP Microtubules Microtubules Polymerization->Microtubules Disruption Disruption of Mitotic Spindle Depolymerization Depolymerization Microtubules->Depolymerization GDP Depolymerization->TubulinDimers This compound This compound This compound->Polymerization Inhibition Arrest Mitotic Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: this compound's interference with tubulin polymerization.

References

Comparative Metabolomics of Cells Treated with Chelidonine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Chelidonine on various cell types, supported by experimental data. We delve into the methodologies of key experiments and visualize complex biological processes to facilitate a deeper understanding of this compound's mechanism of action.

This compound, a major isoquinoline alkaloid isolated from Chelidonium majus (greater celandine), has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] Its therapeutic potential is largely attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2] Understanding the metabolic perturbations induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. This guide compares the metabolic alterations in different biological systems upon treatment with this compound and its source plant extract.

Comparative Analysis of Metabolic Changes

This compound and its parent plant extract induce significant metabolic shifts in biological systems. These changes are central to their therapeutic effects, particularly in the context of cancer and inflammatory diseases. The following table summarizes the key metabolic changes observed in different experimental models.

Metabolic PathwayKey MetabolitesObserved ChangeBiological ContextReference
Purine Metabolism ADP, Xanthosine, Hypoxanthine, InosineAltered LevelsEnergy metabolism and inflammation in allergic asthma rat models treated with Chelidonium majus extract.[3]
Arachidonic Acid Metabolism Prostaglandin E2 (PGE2), Prostaglandin F2α (PGF2α)Altered LevelsInflammation modulation in allergic asthma rat models treated with Chelidonium majus extract.[3]
Glycerophospholipid Metabolism Phosphatidylserine, LysoPC (10:0)Altered LevelsDisruption of membrane composition and signaling in allergic asthma rat models treated with Chelidonium majus extract.
Arginine and Proline Metabolism CreatineAltered LevelsEnergy homeostasis in allergic asthma rat models treated with Chelidonium majus extract.
This compound Metabolism M1 & M2 (catechol derivatives), M3 (dicatechol compound), M4-M8 (GSH conjugates)Increased FormationBioactivation of this compound by cytochrome P450 enzymes (CYP3A4, 1A2, 2C19, 2D6) in human liver microsomes and rats.

In addition to broad metabolic reprogramming, this compound is a potent inducer of apoptosis in cancer cells. Studies on human pancreatic cancer cell lines, BxPC-3 and MIA PaCa-2, have demonstrated that this compound inhibits cell proliferation in a dose- and time-dependent manner. Treatment with 1 µM this compound for 24 hours significantly induced apoptosis in both cell lines. This effect is mediated through the upregulation of the GADD45a-p53 signaling pathway, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolic and cellular effects of this compound.

Metabolomics Analysis of Rat Serum

This protocol is based on the study investigating the effects of Chelidonium majus extract on allergic asthma in rats.

  • Animal Model: Ovalbumin (OVA)-sensitized Sprague-Dawley rats.

  • Treatment: Administration of Chelidonium majus extract.

  • Sample Collection: Blood samples were collected, and serum was separated.

  • Metabolite Extraction: Serum samples were mixed with a methanol-acetonitrile solution to precipitate proteins. The supernatant was collected after centrifugation.

  • Metabolomic Analysis: Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) was used to analyze the metabolic profiles.

  • Data Analysis: Principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) were employed to identify differential metabolites between the control and treatment groups.

Apoptosis Assay in Pancreatic Cancer Cells

This protocol is derived from studies on the pro-apoptotic effects of this compound on BxPC-3 and MIA PaCa-2 human pancreatic cancer cells.

  • Cell Lines: BxPC-3 and MIA PaCa-2 human pancreatic cancer cells.

  • Treatment: Cells were treated with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, and 5 µM) for different time points (e.g., 24, 48, and 72 hours).

  • Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify apoptosis, treated cells were harvested, washed with PBS, and resuspended in a binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark. The stained cells were then analyzed by flow cytometry.

  • Western Blot Analysis: To investigate the underlying signaling pathways, protein lysates from treated cells were subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against key proteins (e.g., p53, GADD45A, p21, and cleaved caspase-3) and a loading control (e.g., β-actin), followed by incubation with secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Mechanisms

The biological effects of this compound are underpinned by its interaction with various cellular signaling pathways. The diagrams below illustrate a typical experimental workflow for studying these effects and a key signaling pathway modulated by this compound.

G cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., BxPC-3, MIA PaCa-2) treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot (Protein Expression) treatment->western metabolomics Metabolomics Analysis (UPLC-Q-TOF/MS) treatment->metabolomics flow_analysis Flow Cytometry Data Analysis apoptosis->flow_analysis wb_analysis Protein Quantification western->wb_analysis met_analysis Metabolite Identification & Pathway Analysis metabolomics->met_analysis interpretation Mechanism Elucidation flow_analysis->interpretation wb_analysis->interpretation met_analysis->interpretation

Caption: Experimental workflow for investigating the cellular effects of this compound.

G cluster_pathway GADD45a-p53 Signaling Pathway This compound This compound gadd45a GADD45a (Upregulation) This compound->gadd45a p53 p53 (Stabilization & Activation) gadd45a->p53 Positive Feedback p21 p21 (Upregulation) p53->p21 caspase3 Caspase-3 (Cleavage & Activation) p53->caspase3 cdk Cyclin-Dependent Kinases (Inhibition) p21->cdk Inhibits cell_cycle_arrest G2/M Cell Cycle Arrest cdk->cell_cycle_arrest Leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis caspase3->apoptosis Induces

References

A Meta-Analysis of Preclinical Studies on the Anticancer Properties of Chelidonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical studies on the anticancer properties of Chelidonine, a major isoquinoline alkaloid isolated from the plant Chelidonium majus. The information is intended for researchers, scientists, and professionals involved in drug development, offering an objective comparison of this compound's performance against various cancer types and outlining the experimental data supporting its potential as an anticancer agent.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo anticancer effects of this compound across a range of preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cancer TypeCell LineIC50 (µM)Reference
MelanomaB16F10~5.6[1]
Pancreatic CancerBxPC-3< 1[2][3]
Pancreatic CancerMIA PaCa-2< 1[2][3]
Head and Neck Squamous Cell CarcinomaFaDu1
Head and Neck Squamous Cell CarcinomaHLaC781.6
Non-Small Cell Lung Cancer (Gefitinib-resistant)H1975Not specified
Colon CancerHCT116Not specified
Cervical CancerHeLaNot specified
LeukemiaCEM/ADR5000Not specified
Colon AdenocarcinomaCaco-2Not specified

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Table 2: In Vivo Anticancer Efficacy of this compound
Cancer TypeAnimal ModelThis compound DosageRoute of AdministrationKey FindingsReference
Non-Small Cell Lung CancerNude mice with H1975 xenograftsNot specifiedNot specifiedSignificantly suppressed subcutaneous tumor growth.
Pancreatic CancerHighly metastatic murine pancreatic model1.2 mg/kg (as part of a defatted C. majus extract)Not specifiedSignificantly reduced the number of metastases.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical studies of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (final concentration of 0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.

Cell Migration Assay (Wound Healing Assay)

The wound healing assay is a straightforward method to study directional cell migration in vitro.

Procedure:

  • Cell Monolayer: Cells are grown to confluence in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or gap in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with fresh medium containing different concentrations of this compound.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours).

  • Analysis: The width of the scratch is measured over time to determine the rate of cell migration and wound closure.

Cell Invasion Assay (Transwell Invasion Assay)

This assay assesses the invasive potential of cancer cells through an extracellular matrix.

Procedure:

  • Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Cancer cells, pre-treated with this compound, are seeded in the upper chamber in a serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

  • Incubation: The plate is incubated for a period (e.g., 24 hours) to allow the cells to invade through the matrix and migrate toward the chemoattractant.

  • Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Chelidonine_PI3K_AKT_Pathway cluster_activation Activation Cascade This compound This compound p_PI3K p-PI3K This compound->p_PI3K Inhibits PI3K PI3K AKT AKT PI3K->AKT Phosphorylates p_AKT p-AKT p_PI3K->p_AKT Inhibits Phosphorylation Proliferation Cell Proliferation & Survival p_AKT->Proliferation Promotes

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Chelidonine_TLR4_NFkB_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Downregulates p_NFkB p-NF-κB This compound->p_NFkB Inhibits Phosphorylation NFkB NF-κB (p65) TLR4->NFkB Activates Inflammation Pro-inflammatory Gene Expression p_NFkB->Inflammation Promotes Proliferation Cell Proliferation & Invasion p_NFkB->Proliferation Promotes

Caption: this compound inactivates the TLR4/NF-κB signaling pathway.

Chelidonine_p53_Apoptosis_Pathway This compound This compound p53 p53 This compound->p53 Upregulates GADD45A GADD45A p53->GADD45A Activates p21 p21 p53->p21 Activates Caspase3 Cleaved Caspase-3 p53->Caspase3 Activates Apoptosis Apoptosis GADD45A->Apoptosis Induces p21->Apoptosis Induces Caspase3->Apoptosis Executes

Caption: this compound induces apoptosis via the p53 pathway.

Discussion of Anticancer Properties

Preclinical evidence strongly suggests that this compound possesses significant anticancer properties, acting through multiple mechanisms to inhibit cancer cell growth, proliferation, migration, and invasion, while promoting apoptosis.

Inhibition of Key Survival Pathways

This compound has been shown to effectively inactivate the PI3K/AKT and TLR4/NF-κB signaling pathways. The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its inhibition by this compound leads to decreased cancer cell viability. The TLR4/NF-κB pathway is involved in inflammation and cancer progression. This compound's ability to downregulate TLR4 and inhibit the phosphorylation of p65, a key component of the NF-κB complex, contributes to its anti-inflammatory and anticancer effects.

Induction of Apoptosis

A key mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. In pancreatic cancer cells, this compound upregulates the tumor suppressor protein p53 and its downstream targets, GADD45A and p21. This leads to cell cycle arrest and the activation of caspase-3, a critical executioner of apoptosis.

Overcoming Multidrug Resistance

In addition to its direct cytotoxic effects, this compound has demonstrated the ability to overcome multidrug resistance (MDR) in cancer cells. It can inhibit the function of ABC transporters, such as P-glycoprotein (MDR1), which are responsible for pumping chemotherapeutic drugs out of cancer cells. This suggests that this compound could be used in combination with conventional chemotherapy to enhance treatment efficacy.

In Vivo Efficacy

In vivo studies in animal models have corroborated the in vitro findings. In a mouse model of non-small cell lung cancer, this compound was shown to significantly suppress tumor growth. Furthermore, in a metastatic pancreatic cancer model, a Chelidonium majus extract containing this compound significantly reduced the number of metastases.

Conclusion and Future Directions

The preclinical data presented in this meta-analysis highlight the potential of this compound as a promising candidate for anticancer drug development. Its multifaceted mechanism of action, targeting key survival pathways, inducing apoptosis, and overcoming multidrug resistance, makes it an attractive therapeutic agent.

Further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic application. This includes more extensive in vivo studies to determine optimal dosing and to assess its safety profile. Clinical trials will be the ultimate step to validate the efficacy of this compound in the treatment of human cancers. The continued investigation of this natural compound could lead to the development of novel and effective cancer therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Chelidonine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of Chelidonine, a bioactive isoquinoline alkaloid, are paramount for ensuring laboratory safety and environmental protection. Due to its toxic properties, researchers, scientists, and drug development professionals must adhere to strict protocols for its waste management. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated contaminated materials.

I. Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as an acute toxin if swallowed or inhaled.[1] It is essential to handle this compound with care, assuming it possesses toxic properties.[2] Before handling this compound, ensure the following Personal Protective Equipment (PPE) is used:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[2]

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.[2]

  • Respiratory Protection: When working with solid this compound or in situations where aerosols may be generated, a properly fitted respirator (e.g., N95 or higher) is recommended.

II. Spill and Contamination Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

For Solid Spills:

  • Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Carefully scoop the material into a designated hazardous waste container.

For Liquid Spills:

  • Absorb the spill using an inert material, such as vermiculite, sand, or earth.

  • Place the absorbent material into a sealed, properly labeled hazardous waste container for disposal.

Decontamination:

  • After the initial cleanup, decontaminate the area by wiping it with a 70% ethanol solution or another suitable laboratory disinfectant.

  • All materials used for the cleanup, including gloves, paper towels, and absorbents, must be disposed of as hazardous waste.

III. Step-by-Step Disposal Procedures

This compound and its containers must be disposed of as hazardous waste. Do not dispose of this compound down the drain or in regular trash.

1. Solid this compound Waste:

  • Collect all solid this compound waste, including residual powder and contaminated materials, in a suitable and clearly labeled container.

  • The container must be marked with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

2. Liquid this compound Waste:

  • Collect all liquid waste containing this compound in a designated, closed container.

  • Label the container clearly as "Hazardous Waste" along with the chemical name and concentration.

3. Contaminated Sharps:

  • Needles, syringes, or any other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.

4. Contaminated Labware (Glassware, etc.):

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent like ethanol or acetone to remove the majority of the alkaloid residue. This solvent rinse must be collected as hazardous liquid waste.

  • Washing: After the initial rinse, wash the glassware thoroughly with laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware with deionized water before drying.

5. Storage and Final Disposal:

  • Store all hazardous waste containers in a designated, secure area away from incompatible materials.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

IV. Quantitative Toxicological Data

The following table summarizes key toxicological data for this compound to inform handling and risk assessment.

MetricValueOrganismSource
Subcutaneous LD50125 mg/kgMouse
Intraperitoneal LD501.3 g/kgMouse
Intraperitoneal LD502 g/kgRat

V. Experimental Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Decontamination & Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated consumables) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, solvent rinses) waste_type->liquid Liquid sharps Contaminated Sharps (e.g., needles, blades) waste_type->sharps Sharps glassware Contaminated Glassware waste_type->glassware Reusable Glassware solid_container Collect in Labeled Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Place in Hazardous Sharps Container sharps->sharps_container decon Decontaminate glassware->decon storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage decon_steps 1. Rinse with Solvent (Collect Rinse) 2. Wash with Detergent 3. Final Rinse with DI Water decon->decon_steps disposal Arrange Disposal via EHS or Licensed Contractor storage->disposal

Caption: Disposal workflow for different types of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Chelidonine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Chelidonine. Adherence to these protocols is critical to ensure personal safety and proper disposal of this cytotoxic compound.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. Selections are based on the GHS Hazard Statements indicating that this compound is harmful if swallowed, in contact with skin, or inhaled.[1][2]

ProcedureGlovesGown/Lab CoatEye/Face ProtectionRespiratory Protection
Weighing and Preparing Solutions (Solid Form) Double-gloving with chemotherapy-grade nitrile gloves (ASTM D6978)Disposable, low-permeability gown with knit cuffsSafety goggles and a face shieldNIOSH-approved N95 or higher-rated respirator
Handling Solutions Chemotherapy-grade nitrile gloves (ASTM D6978)Disposable, low-permeability gown with knit cuffsSafety gogglesNot required if handled in a certified chemical fume hood
Spill Cleanup Double-gloving with chemotherapy-grade nitrile gloves (ASTM D6978)Disposable, low-permeability gown with knit cuffsSafety goggles and a face shieldNIOSH-approved respirator (e.g., N95 or PAPR)
Waste Disposal Chemotherapy-grade nitrile gloves (ASTM D6978)Disposable, low-permeability gown with knit cuffsSafety gogglesNot required if waste is properly contained

Toxicity and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its known toxicity data and GHS classification.

Acute Toxicity Data

Route of ExposureSpeciesValue
Oral (LD50)Mouse1300 mg/kg[3]
Intraperitoneal (LD50)Mouse1.3 g/kg[4]
Intraperitoneal (LD50)Rat2 g/kg[4]
Subcutaneous (LD50)Mouse125 mg/kg

Globally Harmonized System (GHS) Classification

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled

It is important to note that specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound by major regulatory agencies like OSHA, NIOSH, or ACGIH.

Experimental Protocols: Handling and Disposal

The following protocols are based on best practices for handling cytotoxic and hazardous chemicals.

Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, plastic-backed pads.

  • Weighing : Conduct all weighing of solid this compound within a certified chemical fume hood or a containment glove box to prevent inhalation of airborne particles.

  • Solubilization : When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • General Handling : All procedures involving this compound solutions should be performed within a chemical fume hood.

  • Decontamination : After each use, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., a solution of detergent and water).

  • Hand Washing : Wash hands thoroughly with soap and water immediately after handling this compound, even if gloves were worn.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste.

  • Segregation : Segregate this compound waste from other laboratory waste.

  • Solid Waste : Collect all contaminated solid waste, including gloves, gowns, absorbent pads, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless deemed compatible.

  • Sharps : Dispose of any contaminated sharps in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.

  • Container Labeling : All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard pictograms.

  • Storage and Pickup : Store waste containers in a designated, secure area away from incompatible materials. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal procedures. Do not dispose of this compound waste down the drain or in the regular trash.

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through multiple signaling pathways. The diagram below illustrates a simplified representation of the p53-mediated pathway.

Chelidonine_Pathway This compound-Induced p53-Mediated Apoptosis This compound This compound p53 p53 Activation This compound->p53 GADD45a GADD45a Upregulation p53->GADD45a p21 p21 Upregulation p53->p21 Caspase3 Caspase-3 Cleavage p53->Caspase3 CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase3->Apoptosis

This compound's role in p53-mediated apoptosis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.